Emzeltrectinib
Description
Structure
3D Structure
Properties
CAS No. |
2223678-97-3 |
|---|---|
Molecular Formula |
C17H15F3N6O |
Molecular Weight |
376.34 g/mol |
IUPAC Name |
2-amino-5-[(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H15F3N6O/c18-8-1-2-11(20)10(5-8)12-6-9(19)7-25(12)13-3-4-26-17(23-13)14(16(22)27)15(21)24-26/h1-5,9,12H,6-7H2,(H2,21,24)(H2,22,27)/t9-,12+/m0/s1 |
InChI Key |
YFTARXQOKASKBW-JOYOIKCWSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@H]1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F |
Canonical SMILES |
C1C(CN(C1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F |
Origin of Product |
United States |
Foundational & Exploratory
Entrectinib's Mechanism of Action in NTRK Fusion-Positive Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Entrectinib is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in patients with solid tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. This guide provides a detailed technical overview of the molecular mechanism of action of entrectinib, supported by preclinical and clinical data. It is intended for an audience with a strong background in oncology, molecular biology, and drug development. Entrectinib acts as an ATP-competitive inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC), as well as ROS1 and ALK kinases. In NTRK fusion-positive cancers, the resulting chimeric proteins lead to constitutive kinase activation and downstream signaling, driving tumor cell proliferation and survival. Entrectinib effectively blocks these aberrant signaling pathways, inducing cell cycle arrest and apoptosis. A key feature of entrectinib is its ability to cross the blood-brain barrier, enabling activity against central nervous system (CNS) metastases.
The Molecular Target: NTRK Gene Fusions
Neurotrophic Tyrosine Receptor Kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) encode for the Tropomyosin Receptor Kinase (TRK) proteins TRKA, TRKB, and TRKC, respectively. These receptors play a crucial role in the development and function of the nervous system.[1] In a variety of solid tumors, chromosomal rearrangements can lead to the fusion of the 3' region of an NTRK gene, which contains the kinase domain, with the 5' region of an unrelated gene.[2] This results in the expression of a chimeric TRK fusion protein.
The fusion partner provides a dimerization or multimerization domain that leads to ligand-independent, constitutive activation of the TRK kinase domain.[2] This perpetual signaling activates downstream oncogenic pathways, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and invasion.[2][3][4]
Pharmacodynamics: Potent and Selective Kinase Inhibition
Entrectinib is a multi-kinase inhibitor that potently targets TRKA, TRKB, TRKC, ROS1, and ALK.[5] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[3][6]
Data Presentation: Kinase Inhibition and Cellular Proliferation
The following tables summarize the in vitro potency of entrectinib against its primary kinase targets and its antiproliferative activity in various cancer cell lines harboring NTRK fusions.
Table 1: Biochemical Kinase Inhibition of Entrectinib
| Kinase Target | IC50 (nmol/L) |
| TRKA | 1.7[7], 1[3][8] |
| TRKB | 0.1[7], 3[3][8] |
| TRKC | 0.1[7], 5[3][8] |
| ROS1 | 0.2[7], 7[3][8] |
| ALK | 1.6[7], 12[3][8] |
Table 2: Antiproliferative Activity of Entrectinib in NTRK Fusion-Positive Cell Lines
| Cell Line | Cancer Type | NTRK Fusion | IC50 (nmol/L) |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | 17[3] |
| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | 0.47[4] |
| M0-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 0.65[4] |
Signaling Pathway Inhibition
By inhibiting the constitutive activity of TRK fusion proteins, entrectinib effectively abrogates the downstream signaling cascades that drive tumorigenesis. Preclinical studies have demonstrated that treatment with entrectinib leads to a rapid and sustained decrease in the phosphorylation of the TRK fusion protein itself, as well as key downstream effectors.[4]
This includes the inhibition of:
-
MAPK Pathway: Reduced phosphorylation of MEK and ERK, leading to decreased cell proliferation.[3]
-
PI3K/AKT Pathway: Decreased phosphorylation of AKT, promoting apoptosis and inhibiting cell survival.[3]
-
PLCγ Pathway: Inhibition of PLCγ phosphorylation, which is involved in cell growth and differentiation.[3][4]
-
STAT3 Pathway: Reduction in STAT3 phosphorylation, impacting cell survival and proliferation.[4]
The following diagram illustrates the NTRK fusion signaling pathway and the point of inhibition by entrectinib.
Caption: NTRK fusion signaling pathway and entrectinib inhibition.
Central Nervous System (CNS) Activity
A distinguishing feature of entrectinib is its ability to penetrate the blood-brain barrier (BBB).[9] This is of significant clinical importance as many cancers can metastasize to the brain. Entrectinib is a weak substrate for P-glycoprotein (P-gp), an efflux transporter at the BBB that limits the brain penetration of many drugs.[9] This allows entrectinib to achieve and sustain therapeutic concentrations in the CNS.
Table 3: Entrectinib Brain-to-Plasma Concentration Ratios in Preclinical Models (Repeated Dosing)
| Species | Brain-to-Plasma Ratio |
| Mouse | ~0.4[9] |
| Rat | 0.6 - 1.5[9] |
| Dog | 1.4 - 2.2[9] |
Clinical Efficacy in NTRK Fusion-Positive Cancers
The clinical development of entrectinib has been based on a "tissue-agnostic" approach, enrolling patients with NTRK fusion-positive solid tumors regardless of their site of origin. An integrated analysis of the pivotal phase 1/2 trials (STARTRK-1, STARTRK-2, and ALKA-372-001) demonstrated robust and durable responses.
Table 4: Clinical Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors (Integrated Analysis)
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 57.4%[10] |
| Complete Response (CR) | 7.4%[5] |
| Median Duration of Response (DoR) | 10.4 months[10] |
| Median Progression-Free Survival (PFS) | 11.2 months |
| Intracranial ORR (in patients with baseline CNS metastases) | 54.5% |
Experimental Protocols
The following sections provide an overview of the methodologies used in key preclinical experiments to characterize the mechanism of action of entrectinib.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Principle: A radiometric assay format is commonly used, measuring the incorporation of radiolabeled phosphate (from ³³P-ATP) into a peptide substrate by the target kinase.
-
Protocol Outline:
-
Purified recombinant TRK, ROS1, or ALK kinase is incubated with a specific peptide substrate and ³³P-ATP.
-
Serial dilutions of entrectinib are added to the reaction mixture.
-
The reaction is allowed to proceed at a controlled temperature for a defined period.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free ³³P-ATP (e.g., using a phosphocellulose filter membrane).
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the entrectinib concentration.
-
The following diagram illustrates the workflow of a typical kinase inhibition assay.
Caption: Workflow for a radiometric kinase inhibition assay.
Cell Viability Assay
This assay measures the effect of a compound on the proliferation and survival of cancer cells.
-
Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Protocol Outline:
-
NTRK fusion-positive cancer cells (e.g., KM12) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of entrectinib or a vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
A reagent containing a cell-lysing agent and luciferase/luciferin is added to each well.
-
The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
IC50 values are determined by plotting cell viability against the log of the entrectinib concentration.[11]
-
In Vivo Xenograft Tumor Model
This assay evaluates the antitumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
Protocol Outline:
-
NTRK fusion-positive human cancer cells (e.g., KM12) are injected subcutaneously into the flank of immunodeficient mice (e.g., nu/nu mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives entrectinib orally at specified doses and schedules (e.g., 30 or 60 mg/kg, twice daily for 10 consecutive days). The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The efficacy of entrectinib is determined by comparing the tumor growth in the treated group to the control group.
-
Mechanisms of Resistance
As with other targeted therapies, acquired resistance to entrectinib can develop. The most common mechanisms involve the acquisition of secondary mutations in the NTRK kinase domain that interfere with drug binding. These include "solvent front" mutations (e.g., NTRK1 G595R) and "gatekeeper" mutations (e.g., NTRK1 G667C).[3] The development of next-generation TRK inhibitors aims to overcome these resistance mechanisms.
Conclusion
Entrectinib is a highly effective, CNS-active inhibitor of TRK fusion proteins, representing a significant advancement in the treatment of NTRK fusion-positive cancers. Its mechanism of action is well-characterized, involving the potent and selective inhibition of the TRK kinase, leading to the shutdown of key oncogenic signaling pathways and resulting in tumor cell death. The robust preclinical and clinical data underscore the importance of molecular testing to identify patients who may benefit from this targeted therapy.
References
- 1. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Entrectinib: A Technical Guide to a Selective Pan-TRK, ROS1, and ALK Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: Entrectinib (ROZLYTREK®) is an orally bioavailable, central nervous system (CNS)-active inhibitor of the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC), as well as ROS1 and ALK receptor tyrosine kinases.[1][2][3] Oncogenic fusions of the NTRK genes, along with rearrangements in ROS1 and ALK, are key drivers in a variety of adult and pediatric solid tumors.[3][4] Entrectinib was specifically designed to target these oncogenic drivers and to cross the blood-brain barrier, providing a crucial therapeutic option for patients with primary or metastatic CNS disease.[2][5] This document provides a comprehensive technical overview of entrectinib, detailing its mechanism of action, preclinical and clinical data, pharmacokinetic profile, and key experimental methodologies used in its characterization.
Pharmacology of Entrectinib
Chemical Structure and Properties
Entrectinib, chemically known as N-(5-((3,5-difluorophenyl)methyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide, is a 3-aminoindazole derivative.[6] As a small molecule, it is orally available and has been optimized for CNS penetration, a critical feature for treating brain metastases, which are common in certain fusion-driven cancers.[5][6]
Mechanism of Action
Entrectinib functions as a potent, ATP-competitive inhibitor of the kinase activity of TRKA, TRKB, TRKC, ROS1, and ALK.[1][7][8] In cancers driven by NTRK, ROS1, or ALK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways essential for cell proliferation and survival.[3][7] These pathways primarily include the RAS/MAPK, PI3K/AKT, and PLCγ cascades.[1] By binding to the ATP-binding site within the kinase domain of these fusion proteins, entrectinib blocks autophosphorylation and the subsequent activation of these downstream pathways, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis.[1][7][9]
Preclinical Profile
In Vitro Potency and Selectivity
Biochemical assays demonstrate that entrectinib potently inhibits the kinase activity of the TRK family with low nanomolar IC50 values. It also shows high potency against ROS1 and ALK kinases.[10] Profiling against a broader panel of kinases revealed limited cross-reactivity, indicating its selectivity.
| Kinase Target | IC50 (nmol/L) |
| TRKA | 1[10] |
| TRKB | 3[10] |
| TRKC | 5[10] |
| ROS1 | 7[10] |
| ALK | 12[10] |
| JAK2 | 40 |
| FAK | 140 |
| FLT3 | 164 |
Cellular Activity
In cellular assays, entrectinib has shown potent antiproliferative activity against tumor cell lines harboring TRK, ROS1, or ALK fusions.[11] For example, in the KM12 colorectal carcinoma cell line, which contains a TPM3-TRKA fusion, entrectinib treatment abolished the autophosphorylation of the TRKA fusion protein and inhibited the phosphorylation of downstream signaling molecules, including PLCγ1, AKT, and MAPK.
In Vivo Efficacy
Oral administration of entrectinib led to significant tumor regression in multiple human tumor xenograft models.[11] In mice bearing KM12 (TRKA-dependent) xenografts, entrectinib induced tumor regression. Similar potent anti-tumor activity was observed in various ALK-dependent and ROS1-driven tumor models.[11]
Central Nervous System (CNS) Penetration
A key feature of entrectinib is its ability to cross the blood-brain barrier.[2][7] Preclinical studies in mice, rats, and dogs showed favorable brain-to-blood concentration ratios.[5][12] In vitro studies suggest entrectinib is a weak substrate for P-glycoprotein (P-gp), an efflux transporter that often limits the CNS penetration of other kinase inhibitors.[2][13] This property allows entrectinib to achieve and sustain therapeutic concentrations in the CNS, enabling the treatment of primary and metastatic brain tumors.[5][13]
Clinical Efficacy in NTRK Fusion-Positive Tumors
The clinical efficacy of entrectinib was evaluated in an integrated analysis of three Phase I/II trials: ALKA-372-001, STARTRK-1, and STARTRK-2.[14][15] This analysis demonstrated durable and clinically meaningful responses across a wide range of NTRK fusion-positive solid tumors.[14]
| Endpoint | Result (Efficacy-Evaluable Population, n=121) |
| Objective Response Rate (ORR) | 61.2%[14] |
| Complete Response (CR) | 15.7%[3] |
| Partial Response (PR) | 45.5%[3] |
| Median Duration of Response (DoR) | 20.0 months (95% CI, 13.0–38.2)[3][14] |
| Median Progression-Free Survival (PFS) | 13.8 months (95% CI, 10.1–19.9)[14] |
| Intracranial ORR (n=11) | 63.6% (95% CI, 30.8–89.1)[14] |
The FDA granted accelerated approval to entrectinib for adult and pediatric patients 12 years of age and older with solid tumors that have an NTRK gene fusion.[16]
Human Pharmacokinetics
Pharmacokinetic studies in healthy volunteers and patients with solid tumors have characterized the absorption, distribution, metabolism, and excretion of entrectinib.[17][18] It is cleared primarily through metabolism by CYP3A4 to its major active metabolite, M5, which has a similar pharmacological activity.[1][18]
| Parameter | Value |
| Time to Max Concentration (Tmax) | ~4 hours[17][18] |
| Elimination Half-Life (t½) | ~20 hours (Entrectinib)[1][17][18] |
| ~40 hours (Active Metabolite M5)[1] | |
| Apparent Clearance (CL/F) | 19.6 L/h (Entrectinib)[1] |
| 52.4 L/h (Active Metabolite M5)[1] | |
| Plasma Protein Binding | >99%[1] |
| Primary Route of Elimination | Feces (~83%)[1][17][18] |
| Primary Metabolizing Enzyme | CYP3A4[1][18] |
Key Experimental Methodologies
Biochemical Kinase Inhibition Assay
The potency of entrectinib against target kinases was determined using biochemical assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.
Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant kinase domains (e.g., TRKA, ALK) and a corresponding peptide substrate are prepared in assay buffer.
-
Compound Dilution: Entrectinib is serially diluted to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and entrectinib are combined in microplate wells.
-
Initiation: The reaction is initiated by the addition of ATP. Steady-state kinetic experiments demonstrated that entrectinib is a competitive inhibitor with respect to ATP.[19]
-
Incubation: The plate is incubated at room temperature to allow for the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or by measuring ATP consumption via a luminescence-based assay.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a nonlinear regression model.
Cell Viability Assay
The antiproliferative effects of entrectinib on cancer cell lines were assessed using cell viability assays.
Protocol Outline:
-
Cell Seeding: Tumor cells (e.g., KM12) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of entrectinib or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[19]
-
Viability Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT, is added to each well.[20] Metabolically active cells reduce the tetrazolium salt to a colored formazan product.[20]
-
Incubation and Solubilization: After a short incubation (2-4 hours), a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined.
Western Blot Analysis for Target Engagement
To confirm that entrectinib inhibits its target in a cellular context, Western blotting is used to measure the phosphorylation status of the kinase and its downstream effectors.
Protocol Outline:
-
Cell Treatment: Cells are treated with entrectinib at various concentrations for a short duration (e.g., 2 hours).[19]
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-TRKA, TRKA, p-AKT, AKT).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: The band intensities are quantified to determine the effect of entrectinib on protein phosphorylation.
In Vivo Tumor Xenograft Model
The anti-tumor efficacy of entrectinib in a living organism is evaluated using xenograft models, where human tumor cells are implanted into immunodeficient mice.
Protocol Outline:
-
Cell Culture: Human tumor cells (e.g., KM12) are cultured in vitro.
-
Animal Acclimatization: Immunocompromised mice (e.g., athymic nu/nu) are acclimatized to the laboratory environment.[19]
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.[19]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Randomization and Treatment: Mice are randomized into treatment and control (vehicle) groups. Entrectinib is administered orally according to a specified dose and schedule (e.g., 30 mg/kg twice daily).[9][19]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Conclusion
Entrectinib is a potent and selective inhibitor of TRK, ROS1, and ALK kinases with a well-characterized preclinical and clinical profile. Its ability to cross the blood-brain barrier and its demonstrated efficacy in patients with CNS metastases address a significant unmet need.[5][14] The robust clinical data showing high and durable response rates in patients with NTRK fusion-positive solid tumors have established entrectinib as a key therapeutic agent in the armamentarium of precision oncology.[14][15] The methodologies outlined herein provide a framework for the continued investigation and development of targeted kinase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 8. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Entrectinib, a Pan-TRK, ROS1 and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications [cancer.fr]
- 12. icm.unicancer.fr [icm.unicancer.fr]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC | FDA [fda.gov]
- 17. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors | springermedizin.de [springermedizin.de]
- 19. aacrjournals.org [aacrjournals.org]
- 20. jrmds.in [jrmds.in]
An In-depth Technical Guide on the Role of Entrectinib in ROS1-Rearranged Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROS1 gene rearrangements represent a distinct molecular subtype of non-small cell lung cancer (NSCLC), occurring in approximately 1-2% of patients, particularly in younger, non-smoking individuals with adenocarcinoma histology.[1][2][3] These rearrangements lead to the constitutive activation of the ROS1 receptor tyrosine kinase, driving oncogenic signaling and tumor growth.[2][4] Entrectinib (Rozlytrek®) is a potent, orally bioavailable inhibitor of ROS1, as well as anaplastic lymphoma kinase (ALK) and neurotrophic tyrosine receptor kinase (NTRK).[5][6][7] Its ability to cross the blood-brain barrier makes it a crucial therapeutic option for patients with central nervous system (CNS) metastases, a common occurrence in this patient population.[1][5][8] This guide provides a comprehensive overview of the mechanism of action, clinical efficacy, safety profile, and the experimental methodologies used to evaluate entrectinib in the context of ROS1-rearranged NSCLC.
Mechanism of Action: Targeting the Aberrant ROS1 Signaling Pathway
The ROS1 proto-oncogene, located on chromosome 6q22, encodes a receptor tyrosine kinase that is closely related to the ALK and insulin receptor families.[2][9] In NSCLC, chromosomal rearrangements lead to the fusion of the ROS1 kinase domain with various partner genes, with CD74 being the most common.[2][9] This fusion results in a constitutively active chimeric protein that dimerizes and autophosphorylates, leading to the aberrant activation of downstream signaling pathways crucial for cell proliferation, survival, and migration.[2][4][10]
Key downstream pathways activated by ROS1 fusion proteins include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.[3][10]
-
PI3K/AKT/mTOR Pathway: Mediates cell survival and growth.[3][10]
-
JAK/STAT Pathway (specifically STAT3): Involved in cell survival and proliferation.[3][10]
-
SHP-1/SHP-2 Signaling: Contributes to the activation of other downstream effectors.[3][10]
Entrectinib functions as an ATP-competitive inhibitor, binding to the kinase domain of the ROS1 fusion protein and blocking its autophosphorylation. This inhibition effectively shuts down the downstream oncogenic signaling cascades, leading to tumor growth inhibition and apoptosis.
Clinical Efficacy of Entrectinib
The clinical development of entrectinib for ROS1-rearranged NSCLC was primarily based on an integrated analysis of three multicenter, single-arm clinical trials: ALKA-372-001 (Phase 1), STARTRK-1 (Phase 1), and STARTRK-2 (Phase 2).[6][11][12] Patients with locally advanced or metastatic ROS1 fusion-positive NSCLC were enrolled.[12] The recommended phase II dose of entrectinib was established at 600 mg orally once daily.[6]
Systemic Efficacy
The integrated analysis demonstrated significant and durable responses to entrectinib. Updated data from these pooled studies, as well as findings from the BFAST trial which used liquid biopsies for screening, confirm the robust efficacy of entrectinib.[13][14][15]
Table 1: Systemic Efficacy of Entrectinib in ROS1-Positive NSCLC (Integrated Analysis)
| Endpoint | Efficacy-Evaluable Population (n=53)[6][11][16] | Updated Analysis (n=161)[13][15] | TKI-Naïve Patients (n=172)[8] |
|---|---|---|---|
| Objective Response Rate (ORR) | 77% (95% CI: 64–88) | 67.1% (95% CI: 59.3–74.3) | 67% |
| Complete Response (CR) | 6% | - | 13% (in a separate analysis[2]) |
| Partial Response (PR) | 72% | - | - |
| Median Duration of Response (DoR) | 24.6 months (95% CI: 11.4–34.8) | 15.7 months | 20.4 months |
| Median Progression-Free Survival (PFS) | 19.0 months (95% CI: 12.2–36.6) | 15.7 months (95% CI: 11.0–21.1) | 16.8 months |
| Median Overall Survival (OS) | Not Reached | Not Reached (81% at 12 months) | 47.8 months (95% CI: 44.1–NR)[2] |
Note: Data is compiled from multiple analyses with different patient numbers and follow-up times, which can account for variations.
Intracranial Efficacy
A key advantage of entrectinib is its designed ability to penetrate the central nervous system.[12][17] This is particularly relevant as a significant proportion of patients with ROS1-positive NSCLC present with or develop brain metastases.[1][8][16]
Table 2: Intracranial Efficacy of Entrectinib in ROS1-Positive NSCLC Patients with Baseline CNS Metastases
| Endpoint | Patients with Measurable Baseline CNS Disease (n=20-24)[1][11][15] | Patients with any Baseline CNS Disease (n=51)[8] |
|---|---|---|
| Intracranial ORR | 55% - 79.2% | 49% |
| Median Intracranial DoR | 12.9 months | 12.9 months |
| Median Intracranial PFS | 7.7 - 12.0 months | - |
Safety and Tolerability
The safety profile of entrectinib has been characterized in a broad population of patients. The most common adverse reactions are generally manageable.[7][18]
Table 3: Common Treatment-Related Adverse Events (TRAEs) with Entrectinib
| Adverse Event (Any Grade) | Frequency |
|---|---|
| Fatigue | ≥20%[18] |
| Constipation | ≥20%[18] |
| Dysgeusia (taste disturbance) | ≥20%[18] |
| Edema | ≥20%[18] |
| Dizziness | ≥20%[7][18] |
| Diarrhea | ≥20%[18] |
| Nausea | ≥20%[18] |
| Cognitive Impairment | ≥20%[18] |
| Weight Gain | ≥20%[18] |
| Cough | ≥20%[18] |
Serious adverse reactions can include congestive heart failure, CNS effects, skeletal fractures, hepatotoxicity, hyperuricemia, and QT interval prolongation.[7][18] Most TRAEs are Grade 1-2 and can be managed with dose modifications or supportive care.[8] No new safety signals were identified in updated analyses with longer follow-up.[13][19]
Experimental Protocols and Methodologies
Patient Screening and ROS1 Rearrangement Detection
Accurate identification of ROS1 rearrangements is critical for selecting patients who will benefit from entrectinib.[20] Several methodologies are employed, often in a sequential or complementary manner.
a) Immunohistochemistry (IHC)
-
Purpose: A cost-effective screening method to detect the overexpression of ROS1 protein, which is a surrogate marker for the underlying gene rearrangement.[20]
-
Methodology:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm) are deparaffinized and rehydrated.
-
Antigen retrieval is performed, typically using a high pH buffer in a pressure cooker or water bath.
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Sections are incubated with a primary antibody specific for ROS1 (e.g., clone D4D6).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., DAB) to produce a visible signal.
-
Slides are counterstained, dehydrated, and mounted.
-
-
Interpretation: A positive result is typically defined by moderate-to-strong, diffuse cytoplasmic staining in tumor cells. IHC has high sensitivity, but positive cases require confirmation by another method due to variable specificity.[20][21]
b) Fluorescence In Situ Hybridization (FISH)
-
Purpose: Considered a gold standard for confirming the presence of a ROS1 gene rearrangement.[21][22]
-
Methodology:
-
FFPE tissue sections are deparaffinized and pretreated with proteases to allow probe access to the nuclear DNA.
-
A dual-color, break-apart probe set is used. These probes bind to the regions flanking the ROS1 gene breakpoint on chromosome 6. One probe labels the 5' (telomeric) region (e.g., with a green fluorophore), and the other labels the 3' (centromeric) region (e.g., with an orange fluorophore).[21]
-
The probe and target DNA are co-denatured and then hybridized overnight.
-
Post-hybridization washes are performed to remove unbound probes.
-
Slides are counterstained with DAPI and analyzed under a fluorescence microscope.
-
-
Interpretation: In a normal cell, the two signals will appear fused or very close together (yellow or one orange and one green signal). In a cell with a ROS1 rearrangement, the signals will be split apart, or there will be an isolated 3' or 5' signal. A tumor is considered positive if >15% of analyzed cells show a rearrangement pattern.
c) Next-Generation Sequencing (NGS)
-
Purpose: A comprehensive method that can identify the specific fusion partner and detect other co-occurring mutations. Both DNA- and RNA-based NGS panels are used.
-
Methodology:
-
Nucleic acids (DNA and/or RNA) are extracted from tumor tissue or plasma (for liquid biopsy).
-
For RNA-based sequencing (often preferred for fusion detection), RNA is reverse-transcribed to cDNA.[23]
-
Libraries are prepared through fragmentation, adapter ligation, and amplification. Hybridization-based capture may be used to enrich for specific genes of interest.
-
The prepared libraries are sequenced on an NGS platform (e.g., Illumina).
-
Bioinformatic pipelines are used to align the sequencing reads to the human genome and identify structural variants, including gene fusions.
-
-
Advantages: High sensitivity and specificity, ability to detect novel fusion partners, and simultaneous analysis of multiple genes. RNA-based NGS is generally more sensitive for detecting fusions than DNA-based methods.[23]
Clinical Trial Protocol (Integrated Analysis - General Framework)
-
Study Design: Integrated analysis of three ongoing, multicenter, open-label, single-arm Phase 1 (ALKA-372-001, STARTRK-1) and Phase 2 (STARTRK-2) trials.[12][15]
-
Patient Population: Adult patients (≥18 years) with locally advanced or metastatic NSCLC harboring a ROS1 fusion, confirmed by a local laboratory. Patients had an ECOG performance status of 0-2. Prior systemic cancer treatment (except for ROS1 inhibitors) was permitted.[12]
-
Treatment: Entrectinib administered orally at a dose of at least 600 mg once daily. Treatment continued until documented radiographic progression, unacceptable toxicity, or withdrawal of consent.[11][12]
-
Endpoints:
-
Co-Primary: Objective Response Rate (ORR) and Duration of Response (DoR), assessed by a blinded independent central review (BICR) according to RECIST v1.1.[12][13][15]
-
Secondary: Progression-Free Survival (PFS), Overall Survival (OS), intracranial ORR, intracranial DoR, intracranial PFS, and safety.[13][15]
-
-
Assessments:
-
Tumor assessments (including brain MRI for patients with CNS disease) were performed at baseline, at the end of cycle 1, and every 2 cycles thereafter.[11]
-
Safety was monitored through physical examinations, vital signs, laboratory tests, and recording of adverse events throughout the study.
-
Mechanisms of Resistance and Future Directions
As with other targeted therapies, acquired resistance to entrectinib can develop. Mechanisms of resistance can include:
-
On-target mutations: Secondary mutations in the ROS1 kinase domain, such as the G2032R solvent front mutation, can prevent entrectinib from binding effectively.[2][24]
-
Bypass pathway activation: Upregulation of alternative signaling pathways, such as the KRAS pathway, can drive tumor growth despite continued ROS1 inhibition.[2][25]
Understanding these resistance mechanisms is crucial for developing next-generation ROS1 inhibitors and combination strategies.[26] Drugs like repotrectinib are being evaluated for their activity against resistance mutations.[2][26] Furthermore, the success of liquid biopsies in the BFAST study supports their use in non-invasive monitoring for response and emerging resistance.[14][24]
Conclusion
Entrectinib is a highly effective and well-tolerated targeted therapy for patients with ROS1-rearranged NSCLC. Its robust systemic and intracranial activity has established it as a standard-of-care, particularly for patients with CNS metastases.[1][11] The successful application of entrectinib underscores the importance of broad molecular profiling in NSCLC to identify patients with targetable driver mutations.[9][16] Ongoing research into resistance mechanisms and the development of next-generation inhibitors will continue to improve outcomes for this distinct patient population.
References
- 1. ascopubs.org [ascopubs.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Entrectinib for the treatment of metastatic NSCLC: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtopics.com [drugtopics.com]
- 8. Brief Report: Updated Efficacy and Safety Data From an Integrated Analysis of Entrectinib in Locally Advanced/Metastatic ROS1 Fusion-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomarker.onclive.com [biomarker.onclive.com]
- 10. Progress of non-small-cell lung cancer with ROS1 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Entrectinib in ROS1 fusion-positive non-small-cell lung cancer: integrated analysis of three phase 1–2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. targetedonc.com [targetedonc.com]
- 15. ascopubs.org [ascopubs.org]
- 16. news.cuanschutz.edu [news.cuanschutz.edu]
- 17. Long-Term Efficacy and Safety of Entrectinib in ROS1 Fusion–Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. Updated Analysis of Outcomes With Entrectinib for Advanced ROS1 Fusion–Positive NSCLC - The ASCO Post [ascopost.com]
- 20. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular diagnosis in non-small-cell lung cancer: expert opinion on ALK and ROS1 testing | Journal of Clinical Pathology [jcp.bmj.com]
- 22. Molecular diagnosis in non-small-cell lung cancer: expert opinion on ALK and ROS1 testing [medthority.com]
- 23. expertperspectives.com [expertperspectives.com]
- 24. esmo.org [esmo.org]
- 25. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. targetedonc.com [targetedonc.com]
Entrectinib's Inhibitory Effects on Anaplastic Lymphoma Kinase (ALK) Fusion Proteins: A Technical Guide
Introduction
Entrectinib is an orally bioavailable, central nervous system (CNS) active inhibitor targeting several receptor tyrosine kinases.[1][2] It is a selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS proto-oncogene 1 (ROS1), and Anaplastic Lymphoma Kinase (ALK).[3][4] Chromosomal rearrangements involving the ALK gene can lead to the creation of oncogenic fusion proteins that exhibit constitutive kinase activity, driving cellular proliferation and survival in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][5] Entrectinib has demonstrated potent anti-neoplastic activity in tumors harboring these ALK fusions.[4][6] This guide provides an in-depth technical overview of entrectinib's mechanism of action, inhibitory effects, and the experimental protocols used for its characterization.
Mechanism of Action
Entrectinib functions as an ATP-competitive inhibitor of the ALK kinase domain.[3][7] By binding to the ATP-binding site of the ALK fusion protein, entrectinib blocks the transfer of phosphate from ATP to substrate proteins.[1] This action effectively inhibits the constitutive autophosphorylation of the ALK fusion protein and the subsequent activation of downstream signaling pathways critical for tumor cell growth and survival, such as the PI3K/AKT, JAK/STAT, and RAS/MAPK pathways.[3][5][8] Steady-state kinetic experiments have confirmed that entrectinib is a competitive inhibitor with respect to ATP and noncompetitive with respect to the peptide substrate.[7][9]
Quantitative Analysis of ALK Inhibition
The inhibitory potency of entrectinib against ALK has been quantified through both biochemical and cellular assays, typically reported as the half-maximal inhibitory concentration (IC50).
Biochemical Potency
In cell-free biochemical assays, entrectinib potently inhibits the kinase activity of ALK. This provides a direct measure of the drug's interaction with the isolated enzyme.
| Target Kinase | Assay Type | IC50 (nmol/L) | Reference |
| ALK | Biochemical Assay | 12 | [7] |
Cellular Potency
Cell-based assays measure entrectinib's ability to inhibit the proliferation and survival of cancer cells that are dependent on ALK fusion proteins for their growth. These assays demonstrate the drug's on-target effect in a biological context. Entrectinib shows potent antiproliferative activity in various ALK-dependent cancer cell lines.[7] For instance, in Karpas-299 cells, concentrations as low as 10 nmol/L can induce cell cycle arrest and apoptosis.[7]
| Cell Line | Cancer Type | ALK Fusion Partner | Assay Type | IC50 (nmol/L) | Reference |
| Karpas-299 | ALCL | NPM-ALK | Proliferation / Apoptosis Assay | Potent activity observed at >= 10 nmol/L | [7] |
| SR-786 | ALCL | NPM-ALK | Proliferation / Signaling Assay | Potent inhibition of p-ALK and p-STAT3 observed | [7][10] |
Note: Specific IC50 values for cellular proliferation can vary based on the specific ALK fusion partner and the experimental conditions used.[11]
Experimental Protocols
Biochemical ALK Kinase Activity Assay (IC50 Determination)
This protocol outlines a method for determining the IC50 value of entrectinib against ALK kinase in a cell-free system using a fluorescence-based assay.
Objective: To measure the concentration of entrectinib required to inhibit 50% of ALK kinase activity.
Materials:
-
Recombinant human ALK kinase domain
-
Fluorescently-labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Entrectinib (serially diluted)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
384-well assay plates
-
Fluorescence plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of entrectinib in DMSO, typically starting from a high concentration (e.g., 10 µM) with a 3-fold dilution scheme for a 12-point curve. A "0" compound control (DMSO only) is included.[12]
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted entrectinib or DMSO control to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a solution of the ALK enzyme and the peptide substrate in the kinase assay buffer. Add this mixture (e.g., 10 µL) to each well.
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Monitor the increase in fluorescence intensity (resulting from substrate phosphorylation) every 1-2 minutes.[12]
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase).
-
Normalize the rates relative to the DMSO-only control (100% activity) and a "no kinase" control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the entrectinib concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[12]
-
References
- 1. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Entrectinib: a potent new TRK, ROS1, and ALK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assayquant.com [assayquant.com]
Preclinical Anti-Tumor Activity of Entrectinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical anti-tumor activity of Entrectinib (RXDX-101), a potent and selective tyrosine kinase inhibitor. Entrectinib targets Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK), which are key oncogenic drivers in a variety of solid tumors.[1] This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.
In Vitro Efficacy and Potency
Entrectinib has demonstrated potent inhibitory activity against its target kinases and proliferation of tumor cell lines harboring NTRK, ROS1, or ALK gene fusions.
Kinase Inhibition
Entrectinib is a competitive inhibitor of the ATP binding site in the kinase domain of its target receptors.[2][3] Biochemical assays have established its high potency against the TRK family, ROS1, and ALK.
| Target Kinase | IC50 (nmol/L) | Reference |
| TRKA | 1, 1.7, 2 | [4][5][6] |
| TRKB | 3, 0.57 | [4][6] |
| TRKC | 5, 1.1 | [4][6] |
| ROS1 | 7, 0.2 | [4][5] |
| ALK | 12, 19 | [4][6] |
Cell Proliferation Inhibition
The anti-proliferative activity of Entrectinib has been evaluated in various cancer cell lines dependent on its target kinases.
| Cell Line | Cancer Type | Genetic Alteration | IC50 (nmol/L) | Reference |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | 17 | [4] |
| SH-SY5Y-TrkB | Neuroblastoma | TrkB expressing | Sub-nanomolar | [2][7] |
| AML cell lines | Acute Myeloid Leukemia | ETV6-NTRK3 | Sub-nanomolar | [8] |
| HCC78 | Non-Small Cell Lung Cancer | SLC34A2-ROS1 | Not specified | [9] |
In Vivo Anti-Tumor Activity
Preclinical studies using various mouse models have demonstrated significant in vivo efficacy of Entrectinib, including tumor growth inhibition and survival benefits.
Xenograft and Patient-Derived Xenograft (PDX) Models
Oral administration of Entrectinib has been shown to induce tumor regression in multiple xenograft and PDX models.
| Model Type | Cancer Type | Genetic Alteration | Treatment Details | Outcome | Reference |
| Xenograft | Neuroblastoma (TrkB-expressing) | - | 60 mg/kg BID | Significant tumor growth inhibition (p<0.0001) | [2][7] |
| Xenograft | Colorectal Carcinoma (KM12) | TPM3-NTRK1 | Not specified | Tumor regression | [10] |
| PDX | Colorectal Cancer | LMNA-NTRK1 | Not specified | Tumor regression | [11] |
| PDX | Soft Tissue Sarcoma | TPM3-NTRK1 | Not specified | Tumor regression | [6] |
| PDX | Lung Cancer | MPRIP-NTRK1, ETV6-ROS1, SCD4-ROS1, CD74-ROS1, ALK fusions | Not specified | Tumor regression | [6] |
| PDX | Head and Neck Cancer | ETV6-NTRK3 | Not specified | Tumor regression | [6] |
| Transgenic | Anaplastic Large Cell Lymphoma | NPM-ALK | 60 mg/kg BID | Tumor regression | [12] |
Central Nervous System (CNS) Activity
A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against primary and metastatic brain tumors.[11][13]
| Animal Model | Brain/Blood Ratio | Outcome | Reference |
| Mouse | 0.4 | Survival benefit of 57 days vs. 34 days (p < 5x10e-4) in an intracranial ALK-fusion-driven lung cancer model. | [11][13] |
| Rat | 0.6 - 1.0 | Favorable CSF-to-unbound plasma concentration ratio (>0.2). | [11][13][14][15] |
| Dog | 1.4 - 2.2 | - | [11][13] |
Mechanism of Action and Signaling Pathways
Entrectinib inhibits the kinase activity of TRK, ROS1, and ALK, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[3]
References
- 1. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. dovepress.com [dovepress.com]
- 7. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Entrectinib, a Pan-TRK, ROS1 and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications [cancer.fr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Entrectinib
Abstract: Entrectinib is a potent and selective, ATP-competitive tyrosine kinase inhibitor (TKI) targeting Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Chromosomal rearrangements resulting in the expression of constitutively active fusion proteins of these kinases are known oncogenic drivers in a variety of solid tumors and hematologic malignancies.[2][4] Entrectinib's mechanism of action involves the direct inhibition of these kinases, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival, ultimately inducing cell cycle arrest and apoptosis.[3][4][5] This guide provides a detailed overview of the in vitro pharmacodynamics of Entrectinib, summarizing key quantitative data, outlining experimental protocols, and visualizing its mechanism and relevant workflows.
Mechanism of Action and Target Profile
Entrectinib acts as a multikinase inhibitor, functioning as an ATP competitor at the kinase domain of its targets.[1][3] Its high potency is observed at low nanomolar concentrations against TRK family members, ROS1, and ALK.[6] The expression of fusion genes involving NTRK1/2/3, ROS1, or ALK creates a state of 'oncogene addiction,' where the tumor becomes highly dependent on the signaling from these aberrant kinases.[2] By inhibiting these driver kinases, Entrectinib effectively blocks multiple downstream signaling pathways.
The primary signaling cascades affected by Entrectinib inhibition include:
-
Phosphoinositide 3-kinase (PI3K)/AKT Pathway: Crucial for cell survival and proliferation.[5][7][8]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: A key regulator of cell growth and differentiation.[5][7][9]
-
Phospholipase C-γ (PLCγ) Pathway: Involved in cell signaling and proliferation.[3][4]
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: Important for cell growth, survival, and differentiation, particularly downstream of ALK.[3][4][9]
Inhibition of these pathways culminates in potent anti-proliferative effects and the induction of apoptosis in cancer cells harboring the relevant gene fusions.[3][4]
Quantitative Data: In Vitro Potency
Entrectinib demonstrates high potency against its target kinases in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range, highlighting its efficacy. The major active metabolite of Entrectinib, M5, shows similar in vitro potency.[1]
Table 1: Biochemical Kinase Inhibition
This table summarizes the IC50 values of Entrectinib against the enzymatic activity of its primary kinase targets.
| Target Kinase | IC50 (nmol/L) | Reference(s) |
| TRKA | 1 - 1.7 | [1][10][11][12] |
| TRKB | 0.1 - 3 | [1][10][11][12] |
| TRKC | 0.1 - 5 | [1][10][11][12] |
| ROS1 | 0.2 - 7 | [1][10][11][12] |
| ALK | 1.6 - 12 | [1][10][11][12] |
Table 2: Cellular Anti-Proliferative Activity
This table presents the anti-proliferative IC50 values of Entrectinib in various cancer cell lines driven by NTRK, ROS1, or ALK fusions.
| Cell Line | Cancer Type | Oncogenic Driver | IC50 (nmol/L) | Reference(s) |
| Ba/F3 | Murine Pro-B | TEL-TRKA Fusion | 3 | [13] |
| Ba/F3 | Murine Pro-B | TEL-TRKB Fusion | 3 | [13] |
| Ba/F3 | Murine Pro-B | TEL-TRKC Fusion | 3 | [13] |
| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | <1 | [4] |
| M0-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | <1 | [4] |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | Potent | [10][14] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | Potent | [7][10] |
| SR-786 | Anaplastic Large-Cell Lymphoma | NPM-ALK | Potent | [7][11] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Potent | [13] |
Experimental Protocols
The in vitro pharmacodynamic properties of Entrectinib have been characterized using a suite of standard and specialized assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of Entrectinib on the enzymatic activity of target kinases (TRKA/B/C, ROS1, ALK) and to calculate IC50 values.
-
Methodology:
-
Assay Format: A radiometric assay format is commonly used.[11]
-
Reaction Mixture: The purified recombinant kinase domain of the target protein is incubated in a reaction buffer containing a specific peptide substrate, ATP (often radiolabeled with ³³P-ATP), and necessary cofactors (e.g., MgCl₂).
-
Inhibitor Addition: Serial dilutions of Entrectinib (typically in DMSO) are added to the reaction mixtures. A control with DMSO alone is included.
-
Incubation: The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Measurement: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled peptide on a filter and measuring radioactivity using a scintillation counter.
-
Data Analysis: Kinase activity is plotted against the logarithm of Entrectinib concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
Cell Viability / Anti-Proliferation Assay
-
Objective: To measure the effect of Entrectinib on the growth and viability of cancer cell lines.
-
Methodology (CellTiter-Glo® Assay):
-
Cell Seeding: Cancer cells (e.g., IMS-M2, M0-91) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[15]
-
Treatment: Cells are treated with a range of concentrations of Entrectinib or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a prolonged period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[15]
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Measurement: After a short incubation to stabilize the signal, luminescence is read using a plate reader.
-
Data Analysis: The luminescent signal is normalized to the vehicle control. The results are plotted against the drug concentration to generate a dose-response curve and calculate the cellular IC50 value.[15]
-
Western Blot Analysis for Pathway Modulation
-
Objective: To confirm target engagement and assess the inhibition of downstream signaling pathways in intact cells.
-
Methodology:
-
Cell Treatment: Cells are grown to approximately 70-80% confluency and then treated with various concentrations of Entrectinib for a short duration (e.g., 2 hours).[7][10][11][15]
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., p-TRK, TRK, p-AKT, AKT, p-ERK, ERK).[4][15]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities are quantified to show a dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors.[4][15]
-
Apoptosis and Cell Cycle Assays
-
Objective: To determine if the anti-proliferative effects of Entrectinib are due to the induction of apoptosis and/or cell cycle arrest.
-
Methodology (Apoptosis - Caspase-3 Activation):
-
Treatment: Cells are treated with Entrectinib for a specified time (e.g., 18-24 hours).[4]
-
Staining: A reagent like NucView® 488 Caspase-3 Substrate is added. This substrate is non-fluorescent until it is cleaved by activated caspase-3 in apoptotic cells, at which point it releases a high-affinity DNA dye that stains the nucleus green.
-
Analysis: Cells can be analyzed via fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells.[4]
-
-
Methodology (Cell Cycle - Propidium Iodide Staining):
-
Treatment: Cells are treated with Entrectinib for 24 to 48 hours.[10][11]
-
Fixation: Cells are harvested and fixed in cold 70% ethanol to permeabilize the membrane.
-
Staining: Cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), a fluorescent dye that intercalates with DNA.
-
Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram shows the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), allowing for the detection of drug-induced cell cycle arrest.[4][10]
-
References
- 1. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NTRK Therapy among Different Types of Cancers, Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Entrectinib can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Entrectinib for Neuroblastoma Preclinical Research: A Technical Guide
Abstract Neuroblastoma (NB) remains a significant challenge in pediatric oncology, particularly in high-risk cases.[1] The discovery of oncogenic driver mutations has paved the way for targeted therapies. Entrectinib is a potent, orally available, and central nervous system-active inhibitor of the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[2][3][4] Given that alterations in ALK and overexpression of TRKB are implicated in high-risk neuroblastoma, entrectinib represents a promising therapeutic agent.[1][3][5] This technical guide provides an in-depth overview of the preclinical research on entrectinib for neuroblastoma, summarizing key efficacy data, detailing experimental methodologies, and illustrating the underlying molecular pathways and resistance mechanisms.
Introduction
Neuroblastoma, the most common extracranial solid tumor in children, is responsible for approximately 15% of pediatric cancer-related deaths.[1] The clinical behavior of NB is highly variable, ranging from spontaneous regression to aggressive progression.[6] Key molecular drivers have been identified that correlate with prognosis. Amplification and activating mutations of the ALK gene are found in a subset of neuroblastomas and are associated with poor outcomes.[5][7] Additionally, the expression of TRK receptors is critical; TRKA is often associated with favorable biology, whereas TRKB, activated by its ligand brain-derived neurotrophic factor (BDNF), is overexpressed in the majority of high-risk cases and correlates with aggressive disease.[1][8][9]
Entrectinib is a multi-kinase inhibitor designed to target tumors harboring activating fusions or mutations in NTRK1/2/3, ROS1, or ALK.[4][10] Its ability to dually inhibit both ALK and TRK signaling pathways makes it a particularly compelling candidate for neuroblastoma treatment.[4][11] Preclinical studies have demonstrated significant efficacy in various neuroblastoma models, both as a monotherapy and in combination with conventional chemotherapy.[1][6]
Mechanism of Action
Entrectinib functions as an ATP-competitive tyrosine kinase inhibitor.[2][6] By binding to the ATP-binding site within the kinase domain of TRKA/B/C, ALK, and ROS1, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[6] These pathways, including the RAS/MAPK, PI3K/AKT, PLCγ, and JAK/STAT pathways, are crucial for cancer cell proliferation, survival, and metastasis.[2] The inhibition of these oncogenic driver pathways by entrectinib leads to decreased cell proliferation and the induction of apoptosis.[2][3]
Preclinical Efficacy Data
Entrectinib has demonstrated robust anti-tumor activity in a variety of preclinical neuroblastoma models.
In Vitro Studies
In cell-based assays, entrectinib effectively inhibits the proliferation of neuroblastoma cell lines that are dependent on ALK or TRK signaling. ALK-amplified cells were found to be the most sensitive.[3] The drug has shown a dose-dependent decrease in cell viability and has been reported to be 7 to 8 times more potent against ALK than crizotinib.[3][4] Notably, entrectinib was effective in a neuroblastoma model with the F1174L ALK mutation, a mutation known for conferring resistance to crizotinib, when the model also expressed TRKB.[3] This suggests that the potent inhibition of TRKB by entrectinib may be sufficient to overcome this specific ALK resistance mechanism.[3][4]
| Cell Line | Target Driver | IC50 (nM) | Reference |
| CLB-BAR | ALK-driven | 10.6 | [12] |
| CLB-GE | ALK-driven | 38.6 | [12] |
| SY5Y-TrkA/B | TRK-expressing | ~30 | [13] |
In Vivo Xenograft Studies
In animal models, entrectinib has shown excellent therapeutic efficacy.[1][14] In xenografts using TrkB-expressing neuroblastoma cells, single-agent entrectinib therapy resulted in significant tumor growth inhibition and prolonged event-free survival (EFS) compared to control animals (p<0.0001).[6] Analysis of tumors from treated animals confirmed on-target activity, showing inhibition of phosphorylated TRKB, PLCγ, AKT, and ERK.[6]
| Model | Treatment | Outcome | Reference |
| SY5Y-TrkB Xenograft | Entrectinib (single agent) | Significant tumor growth inhibition; prolonged EFS (p<0.0001) | [6] |
| ALK F1174L / TrkB Xenograft | Entrectinib (single agent) | Decreased tumor growth and improved survival | [3] |
| SY5Y-TrkB Xenograft | Entrectinib + Irinotecan/Temozolomide | Significantly improved EFS vs. chemotherapy alone (p=0.0012) | [6] |
Combination Therapy Studies
The efficacy of entrectinib is enhanced when used in combination with conventional chemotherapy. In both in vitro and in vivo models, combining entrectinib with irinotecan and temozolomide (I/T) resulted in significantly greater growth inhibition and improved survival compared to either agent alone.[3][4][6] This suggests that entrectinib can sensitize tumor cells to cytotoxic drugs, providing a strong rationale for combination strategies in clinical trials.[9]
Mechanisms of Resistance
Despite the promising activity of entrectinib, acquired resistance can emerge. Preclinical studies have identified several mechanisms by which neuroblastoma cells can evade entrectinib's effects. Notably, resistance is generally not caused by new mutations in the target gene NTRK2 (TrkB).[1][8] Instead, resistance involves the activation of bypass signaling pathways.
Key identified mechanisms include:
-
Upregulation of the ERK/MAPK Pathway: Resistant cells show increased phosphorylation and activation of the ERK/MAPK cascade, preserving downstream signaling even when TRKB is inhibited.[1][8][14]
-
Downregulation of the PTEN Pathway: Loss or downregulation of the tumor suppressor PTEN leads to hyperactivation of the pro-survival PI3K/AKT pathway.[1][8][14]
-
Activation of Other Receptors: In some resistant clones, increased signaling from other receptor tyrosine kinases, such as IGF1R, has been observed.[1][14]
-
Increased p75 Expression: Elevated levels of the p75 neurotrophin receptor may increase the sensitivity of TRKB to its ligand, BDNF, helping to maintain some level of downstream signaling.[1][14]
Entrectinib-resistant cell lines established from xenografts demonstrated a more than 10-fold increase in their IC50 values.[1][14]
Experimental Protocols
This section outlines common methodologies used in the preclinical evaluation of entrectinib for neuroblastoma.
Cell Lines and Culture
-
Cell Lines: SH-SY5Y (human neuroblastoma, TRK-null parental), SH-SY5Y-TrkB (stably transfected to overexpress TRKB), CLB-BAR and CLB-GE (ALK-driven).[6][12]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine, at 37°C in a humidified atmosphere of 5% CO2. For transfected lines, a selection antibiotic (e.g., G418) is added.
In Vitro Assays
Cell Viability Assay (MTS/MTT):
-
Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of entrectinib (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure absorbance using a microplate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phospho-protein Analysis:
-
Plate cells and starve them of serum overnight to reduce basal signaling.
-
Treat cells with entrectinib or vehicle for a specified time (e.g., 2-6 hours). For TRK-dependent lines, stimulate with recombinant BDNF for 5-15 minutes before lysis.[6]
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-TRK, anti-phospho-ALK, anti-phospho-AKT, anti-phospho-ERK, and their total protein counterparts).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
-
Animal Model: Athymic nu/nu mice (4-6 weeks old) are commonly used.[6]
-
Tumor Implantation: 1-5 million neuroblastoma cells (e.g., SH-SY5Y-TrkB) in a solution of Matrigel/PBS are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, entrectinib, chemotherapy, combination). Entrectinib is typically administered orally once daily.
-
Monitoring: Tumor volume is measured 2-3 times per week with calipers (Volume = 0.5 x Length x Width²). Animal body weight and overall health are monitored.
-
Endpoints: The study may conclude when tumors in the control group reach a maximum size, or it can be continued to assess event-free survival. Tumors are often harvested at the end of the study for pharmacodynamic analysis (e.g., Western blotting).[6]
Conclusion and Future Directions
Preclinical data provide a compelling case for entrectinib as a potent therapeutic agent for neuroblastomas driven by ALK or TRK alterations. It demonstrates significant single-agent activity and synergistic effects with standard chemotherapy.[4][6] The ability of entrectinib to cross the blood-brain barrier is an additional advantage, given the frequency of CNS metastasis in neuroblastoma.[15]
Understanding the mechanisms of resistance is crucial for the long-term success of this targeted therapy. The identification of bypass pathways involving ERK/MAPK and PI3K/AKT signaling suggests that future strategies may require rational combinations of entrectinib with inhibitors of these downstream pathways. Further preclinical research should focus on validating these combination therapies and identifying biomarkers that can predict both response and the emergence of resistance. These efforts will be essential for optimizing the clinical application of entrectinib and improving outcomes for children with high-risk neuroblastoma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. dovepress.com [dovepress.com]
- 4. Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ALK in neuroblastoma—preclinical and clinical advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Trk Receptor Expression and Inhibition in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Entrectinib - Wikipedia [en.wikipedia.org]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
Understanding the Molecular Targets of Entrectinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entrectinib (Rozlytrek®) is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of various solid tumors.[1] Its primary mechanism of action involves the competitive inhibition of several key oncogenic drivers, specifically the Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), the ROS1 proto-oncogene, and the Anaplastic Lymphoma Kinase (ALK).[2][3] This guide provides a comprehensive technical overview of the molecular targets of Entrectinib, detailing its inhibitory activity, the signaling pathways it modulates, and the mechanisms of resistance that can emerge. The information is presented to support further research and drug development efforts in the field of targeted cancer therapy.
Primary Molecular Targets and Inhibitory Activity
Entrectinib is an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and thereby preventing their phosphorylation and subsequent activation.[4][5] This action effectively shuts down the downstream signaling cascades that drive tumor cell proliferation and survival. The inhibitory potency of Entrectinib against its primary targets has been quantified in various biochemical and cellular assays.
Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of Entrectinib against its primary molecular targets.
Table 1: Biochemical Inhibitory Activity of Entrectinib against Primary Kinase Targets
| Target | IC50 (nmol/L) |
| TRKA | 1 |
| TRKB | 3 |
| TRKC | 5 |
| ROS1 | 7 |
| ALK | 12 |
| (Data sourced from biochemical assays)[6] |
Table 2: Cellular Inhibitory Activity of Entrectinib in Cancer Cell Lines
| Cell Line | Primary Target | IC50 (nmol/L) |
| KM12 (Colorectal Carcinoma) | TPM3-TRKA | 17 |
| HCC78 (Non-Small Cell Lung Cancer) | SLC34A2-ROS1 | 450 |
| (Data reflects the concentration required to inhibit cell proliferation by 50%)[1][6] |
Off-Target Kinase Activity and Selectivity Profile
To understand the selectivity of Entrectinib, its activity has been profiled against a panel of other kinases. This provides insight into potential off-target effects and helps to explain its overall safety profile.
Table 3: Inhibitory Activity of Entrectinib against a Selection of Off-Target Kinases
| Kinase | IC50 (nmol/L) |
| JAK2 | 40 |
| ACK1 | 70 |
| IGF1R | 122 |
| FAK | 140 |
| FLT3 | 164 |
| BRK | 195 |
| IR | 209 |
| AUR2 | 215 |
| JAK3 | 349 |
| (Data sourced from a radiometric kinase assay panel)[6] |
The data indicates that Entrectinib is highly selective for its primary targets, with significantly lower potency against other kinases.
Modulation of Downstream Signaling Pathways
Inhibition of TRK, ROS1, and ALK by Entrectinib leads to the suppression of several critical downstream signaling pathways that are essential for tumor cell growth and survival.
Key Signaling Pathways Affected by Entrectinib
-
Phosphoinositide 3-kinase (PI3K)/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism. Entrectinib treatment leads to a reduction in the phosphorylation of AKT.[6]
-
Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Inhibition by Entrectinib results in decreased phosphorylation of ERK (p42/44 MAPK).[1][6]
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: Primarily downstream of ALK, this pathway is involved in cell proliferation and survival. Entrectinib has been shown to inhibit the phosphorylation of STAT3.
-
Phospholipase C gamma 1 (PLCγ1) Pathway: Downstream of TRK receptors, this pathway is involved in cell growth and differentiation. Entrectinib treatment leads to the inhibition of PLCγ1 phosphorylation.[6]
Mechanisms of Resistance to Entrectinib
As with other targeted therapies, resistance to Entrectinib can develop through various mechanisms, which can be broadly categorized as on-target alterations or the activation of bypass signaling pathways.
On-Target Resistance Mutations
These mutations occur within the kinase domain of the target protein, preventing Entrectinib from binding effectively.
Table 4: Known On-Target Resistance Mutations to Entrectinib
| Target | Mutation |
| NTRK1 | G595R, G667C |
| NTRK3 | G623R |
| ROS1 | F2004C |
| [1][2] |
Bypass Signaling Pathway Activation
In this form of resistance, the cancer cells activate alternative signaling pathways to circumvent the blockade imposed by Entrectinib.
-
MET Amplification: Increased expression of the MET receptor tyrosine kinase can drive downstream signaling through the PI3K/Akt and RAS/MAPK pathways, compensating for the inhibition of ROS1.[5]
-
KRAS Activation: Mutations (e.g., G12C) or amplification of the KRAS gene can lead to constitutive activation of the MAPK/ERK pathway, rendering the cells independent of ROS1 signaling.[1][3]
-
Fibroblast Growth Factor Receptor (FGFR) Signaling: Amplification of FGF3 has been observed in Entrectinib-resistant cells, suggesting a role for FGFR signaling in mediating resistance.
Experimental Protocols
The characterization of Entrectinib's molecular targets has been achieved through a variety of in vitro and in vivo experimental techniques. Below are generalized protocols for the key assays employed.
Radiometric Kinase Assay (General Protocol)
This assay measures the ability of Entrectinib to inhibit the phosphorylation of a substrate by its target kinase.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific peptide substrate, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of Entrectinib in a suitable kinase buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination: The reaction is stopped, typically by adding a solution that denatures the kinase (e.g., phosphoric acid).
-
Separation: The phosphorylated substrate is separated from the unincorporated radiolabeled ATP, often by spotting the reaction mixture onto a phosphocellulose paper or membrane which binds the peptide substrate.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each Entrectinib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Western Blotting for Phosphoprotein Analysis (General Protocol)
This technique is used to detect the phosphorylation status of target kinases and their downstream signaling proteins in cells treated with Entrectinib.
-
Cell Lysis: Cancer cells are treated with various concentrations of Entrectinib for a specified time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-TRKA, anti-phospho-AKT).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding an HRP substrate that produces a chemiluminescent signal, which is captured on X-ray film or with a digital imager.
-
Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody that detects the total amount of the protein of interest to confirm equal loading.
Cell Proliferation Assays (General Protocols)
These assays measure the effect of Entrectinib on the growth and viability of cancer cell lines.
BrdU (Bromodeoxyuridine) Assay:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with a range of Entrectinib concentrations for a defined period (e.g., 24-72 hours).
-
BrdU Labeling: BrdU, a synthetic analog of thymidine, is added to the cell culture medium and is incorporated into the DNA of proliferating cells.
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: An anti-BrdU antibody conjugated to an enzyme (e.g., HRP) is added.
-
Substrate Addition and Measurement: A substrate for the enzyme is added, producing a colored product that is measured using a microplate reader. The absorbance is proportional to the number of proliferating cells.[7][8][9]
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay:
-
Cell Seeding and Treatment: Similar to the BrdU assay, cells are seeded and treated with Entrectinib.
-
MTT Addition: MTT is added to the cell culture medium. In viable cells, mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting colored solution is measured with a spectrophotometer. The intensity of the color is proportional to the number of viable cells.[10]
Conclusion
Entrectinib is a highly potent and selective inhibitor of the TRK family of receptor tyrosine kinases, as well as ROS1 and ALK. Its clinical efficacy is derived from its ability to effectively block the key signaling pathways that drive the proliferation and survival of tumors harboring fusions or activating mutations in these kinases. A thorough understanding of its molecular targets, the downstream pathways it affects, and the mechanisms by which resistance can develop is crucial for the continued development of this and other targeted therapies, as well as for optimizing its use in the clinical setting. The data and methodologies presented in this guide provide a technical foundation for researchers and clinicians working to advance the field of precision oncology.
References
- 1. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of acquired resistance in a ROS1+ KRAS G12C+ NSCLC through the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 8. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. japsonline.com [japsonline.com]
Entrectinib's Capacity to Traverse the Blood-Brain Barrier: A Technical Guide
Introduction
Entrectinib is a potent and selective tyrosine kinase inhibitor (TKI) targeting fusions in Tropomyosin Receptor Kinase (TRK) A/B/C, ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2] These genetic alterations are oncogenic drivers in a wide array of solid tumors. A significant challenge in treating cancers that involve the central nervous system (CNS), either as primary tumors or metastases, is the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. Entrectinib was specifically designed to overcome this obstacle, enabling it to reach and act upon intracranial tumors.[3][4][5] This technical guide provides an in-depth analysis of the preclinical and clinical evidence supporting entrectinib's ability to cross the BBB, its mechanism of CNS penetration, and the experimental methodologies used for its evaluation.
Core Mechanism of CNS Penetration: A Weak Substrate for P-glycoprotein
A primary factor limiting the CNS penetration of many small molecule inhibitors is their interaction with efflux transporters at the BBB, particularly P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[6] Strong P-gp substrates are actively pumped out of the brain endothelial cells back into the bloodstream, severely limiting their CNS concentration.
Initial studies using traditional bidirectional efflux ratio (ER) assays suggested that entrectinib, like other TKIs such as crizotinib and larotrectinib, was a strong P-gp substrate, which predicted poor brain penetration.[7] However, these early results were inconsistent with in vivo observations.[7] This discrepancy led to the development of a novel in vitro "apical efflux ratio" (AP-ER) model, which more accurately mimics the unidirectional flow of drugs from blood to brain.[8]
Using this improved model, entrectinib was demonstrated to be a weak P-gp substrate, unlike crizotinib and larotrectinib, which were confirmed as strong substrates.[1][7][8][9][10] This weak interaction with P-gp is a cornerstone of entrectinib's molecular design, allowing it to evade significant efflux and achieve therapeutic concentrations within the CNS.[1][4][8][10]
Quantitative Preclinical Data
In Vitro P-glycoprotein (P-gp) Interaction
The AP-ER model quantifies the extent of P-gp-mediated efflux. A lower AP-ER value indicates a weaker interaction with P-gp. Entrectinib's low AP-ER value is consistent with its ability to sustain CNS exposure.
| Compound | Apical Efflux Ratio (AP-ER) in P-gp-overexpressing cells | P-gp Inhibitory Concentration (IC50) |
| Entrectinib | 1.1 - 1.15[1][7][8][9] | 1.33 μM[11] |
| Crizotinib | ≥2.8 (up to 3.5)[1][7][8][9] | Not Reported |
| Larotrectinib | ≥2.8[1][7][8][9] | Not Reported |
| M5 (active metabolite) | Not Reported | 10.1 μM[11] |
In Vivo CNS Penetration in Animal Models
In vivo studies in multiple species confirm the favorable CNS distribution of entrectinib, showing significant penetration into both brain tissue and cerebrospinal fluid (CSF). The ratio of unbound drug concentration in the CSF to that in the plasma (CSF/Cu,p) is a key metric for assessing BBB penetration, and entrectinib demonstrates a superior ratio compared to other TKIs.
| Parameter | Species | Entrectinib | Crizotinib | Larotrectinib |
| CSF-to-Unbound Plasma Ratio (CSF/Cu,p) | Rat | >0.2[1][7][8][9] | ~0.03[1][7][8][9] | ~0.03[1][7][8][9] |
| Steady-State Brain-to-Plasma/Blood Ratio | Mouse | 0.4[1][3][7][12] | Not Reported | Not Reported |
| Rat | 0.6 - 1.5[1][3][7][12] | Not Reported | Not Reported | |
| Dog | 1.4 - 2.2[1][3][7][12] | Not Reported | Not Reported |
Experimental Protocols
In Vitro P-gp Apical Efflux Ratio (AP-ER) Assay
-
Cell System: Porcine kidney epithelial cells (LLC-PK1) or Madin-Darby canine kidney (MDCK) cells stably transfected to overexpress human P-glycoprotein (ABCB1) are cultured on permeable Transwell inserts to form a polarized monolayer.[1][8]
-
Procedure: The test compound (entrectinib, crizotinib, or larotrectinib) is added to the apical (donor) compartment. Samples are taken from the basolateral (receiver) compartment over time to determine the apical-to-basolateral (A→B) apparent permeability (Papp, A→B). The experiment is run in parallel in the presence of a known P-gp inhibitor.
-
Calculation: The AP-ER is calculated as the ratio of Papp, A→B in the presence of the P-gp inhibitor to the Papp, A→B in the absence of the inhibitor. This model is designed to more closely mimic the in vivo condition where drugs enter the brain only from the apical (blood) side.[7][8]
In Vivo Brain Distribution Study in Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: The compound is administered via continuous intravenous infusion to achieve and maintain steady-state plasma concentrations.[7][8][9]
-
Sample Collection: At a designated time point (e.g., 6 hours), blood, CSF (from the cisterna magna), and brain tissue are collected.[7][8]
-
Quantification: Drug concentrations in plasma, CSF, and brain homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][11]
-
Data Analysis: Unbound plasma concentrations are determined using equilibrium dialysis.[7] The CSF/Cu,p ratio and the total brain-to-plasma concentration ratio are then calculated.
Intracranial Tumor Xenograft Efficacy Model
-
Cell Line and Animal Model: Human tumor cells harboring a relevant gene fusion (e.g., KM12-Luc cells) are micro-injected into the brain of immunodeficient mice (e.g., female athymic nu/nu mice).[7][8][9]
-
Treatment: Once tumors are established, mice are randomized to receive either vehicle control or entrectinib, administered orally at various doses and schedules (e.g., once or twice daily for 28 days).[8]
-
Efficacy Endpoints: Antitumor activity is assessed by monitoring tumor growth via bioluminescence imaging and by overall survival.[7][8]
Visualizations of Pathways and Processes
Clinical Evidence of CNS Activity
The robust preclinical data demonstrating entrectinib's ability to cross the BBB translates directly to clinically meaningful outcomes in patients with CNS disease. Integrated analyses of multiple Phase 1 and 2 clinical trials have consistently shown that entrectinib induces durable intracranial responses in patients with NTRK-fusion positive solid tumors and ROS1-fusion positive non-small cell lung cancer (NSCLC) who have baseline CNS metastases.[4][5][13][14]
| Patient Population | Efficacy Endpoint | Result |
| NTRK-Fusion Positive Solid Tumors with Measurable Baseline CNS Disease | Intracranial Objective Response Rate (IC ORR) | 63.6%[4] |
| Median Intracranial Duration of Response (IC DoR) | 22.1 months[4] | |
| ROS1-Fusion Positive NSCLC with Measurable Baseline CNS Metastases | Intracranial Objective Response Rate (IC ORR) | 79.2%[1] |
| Median Intracranial Duration of Response (IC DoR) | 12.9 months[1] |
These high rates of intracranial response underscore the effectiveness of entrectinib in reaching and treating tumors within the CNS.[1][4] Furthermore, studies suggest that entrectinib may provide a protective effect against the development of new CNS metastases in patients without baseline brain involvement.[4][5]
Conclusion
The ability of entrectinib to effectively cross the blood-brain barrier is a key differentiator from other TKIs in its class. This capacity is fundamentally linked to its molecular design as a weak substrate for the P-glycoprotein efflux pump. Rigorous preclinical evaluation using advanced in vitro models and in vivo animal studies has quantitatively demonstrated superior CNS penetration compared to compounds with strong P-gp interactions. This preclinical promise has been unequivocally validated in clinical trials, where entrectinib has shown high and durable intracranial response rates in patients with NTRK and ROS1 fusion-positive cancers. For researchers and drug developers, the story of entrectinib serves as a successful blueprint for the rational design of CNS-active oncology agents, highlighting the critical importance of overcoming efflux transporter activity to address the unmet need of treating brain metastases.
References
- 1. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 3. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. ABCB1 and ABCG2 Control Brain Accumulation and Intestinal Disposition of the Novel ROS1/TRK/ALK Inhibitor Repotrectinib, While OATP1A/1B, ABCG2, and CYP3A Limit Its Oral Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
An In-Depth Technical Guide to the Initial Screening of Cancer Cell Lines for Entrectinib Sensitivity
Introduction
Entrectinib (marketed as Rozlytrek) is a potent, orally available, and central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinases (TRK) A, B, and C, C-ros oncogene 1 (ROS1), and anaplastic lymphoma kinase (ALK).[1] These kinases, when constitutively activated through genetic rearrangements such as gene fusions, can act as oncogenic drivers in a variety of solid tumors.[1] The phenomenon of 'oncogene addiction' renders these tumors highly susceptible to targeted inhibitors like Entrectinib.[1] This guide provides a comprehensive technical overview of the methodologies required for the initial in-vitro screening of cancer cell lines to identify sensitivity to Entrectinib, targeting researchers, scientists, and professionals in drug development.
Mechanism of Action and Signaling Pathways
Entrectinib functions as an ATP-competitive inhibitor, binding to the kinase domain of TRKA/B/C, ROS1, and ALK, thereby blocking their catalytic activity.[2][3] Inhibition of these upstream kinases prevents the phosphorylation and activation of critical downstream signaling pathways responsible for cell proliferation and survival, including the PI3K/AKT, MAPK/ERK, and PLC-γ pathways.[2][4] This blockade ultimately suppresses cancer cell growth and promotes apoptosis.[4]
Experimental Workflow for Sensitivity Screening
A systematic approach is essential for accurately determining the sensitivity of cancer cell lines to Entrectinib. The workflow begins with the identification of appropriate cell lines, followed by viability assays to determine potency (IC50), and concludes with biochemical analyses to confirm the mechanism of action.
Detailed Experimental Protocols
Identification of Target-Positive Cell Lines: Fluorescence In Situ Hybridization (FISH)
To screen for cell lines with the relevant genetic rearrangements, FISH is a commonly employed technique. It uses fluorescently labeled DNA probes to visualize specific gene sequences.
-
Objective: To detect rearrangements in NTRK1/2/3, ROS1, or ALK genes.
-
Methodology:
-
Cell Preparation: Grow cell lines on sterile glass slides or prepare slides from formalin-fixed, paraffin-embedded (FFPE) cell blocks.
-
Pre-treatment: Deparaffinize (if using FFPE), rehydrate, and perform heat-induced epitope retrieval. Digest with a protease (e.g., pepsin) to allow probe penetration.
-
Probe Hybridization: Utilize break-apart FISH probes for NTRK1, NTRK2, and NTRK3.[5][6] These kits typically use two differently colored probes (e.g., red and green) that bind to regions flanking the gene of interest.[7]
-
Denaturation & Hybridization: Co-denature the cellular DNA and the probe DNA at approximately 75°C, then hybridize overnight at 37°C.
-
Post-Hybridization Washes: Wash the slides under stringent conditions to remove non-specifically bound probes.
-
Counterstaining & Visualization: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Visualize using a fluorescence microscope equipped with appropriate filters.
-
-
Interpretation: In a normal, non-rearranged cell, the red and green signals will appear close together or fused (yellow signal). In a cell with a gene rearrangement, the signals will be "broken apart" or separated.[7] A positive result typically requires a certain percentage of cells (e.g., >15%) to exhibit the break-apart signal pattern.
Cell Viability and Proliferation Assays
These assays quantify the effect of Entrectinib on cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50).
-
Objective: To measure the dose-dependent inhibition of cell proliferation by Entrectinib.
-
Methodology (using CellTiter-Glo® as an example):
-
Cell Seeding: Seed cells (e.g., 5,000 to 10,000 cells per well) into opaque-walled 96-well microtiter plates and allow them to adhere overnight.[8]
-
Compound Preparation: Prepare a serial dilution of Entrectinib in the appropriate cell culture medium. A typical concentration range might be from 0.1 nM to 10 µM.
-
Treatment: Add the diluted Entrectinib to the wells in duplicate or triplicate. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measurement: Shake the plate for 2 minutes to induce lysis and then measure luminescence using a plate reader.[8]
-
-
Data Analysis: Convert raw luminescence values to percentage inhibition relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit the data to a four-parameter nonlinear regression curve to calculate the IC50 value.[8]
Target Engagement and Pathway Modulation: Western Blotting
Western blotting is used to confirm that Entrectinib is engaging its intended targets and inhibiting downstream signaling pathways.
-
Objective: To assess the phosphorylation status of TRK, ALK, ROS1, and downstream effectors like AKT and ERK.
-
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with various concentrations of Entrectinib (e.g., corresponding to 0.1x, 1x, and 10x the IC50) for a short period (e.g., 2-4 hours).[9]
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ALK, ALK, p-ERK, ERK, p-AKT, AKT).[9][10]
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Interpretation: A dose-dependent decrease in the signal for the phosphorylated forms of TRK, ALK, ROS1, AKT, and ERK, with no significant change in the total protein levels, indicates successful target engagement and pathway inhibition.
Data Presentation and Interpretation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: In Vitro Kinase Inhibitory Potency of Entrectinib
| Target Kinase | IC50 (nmol/L) |
|---|---|
| TRKA | 1.7[11] |
| TRKB | 0.1[11] |
| TRKC | 0.1[11] |
| ROS1 | 0.2[11] |
| ALK | 1.6[11] |
This table summarizes the concentration of Entrectinib required to inhibit the biochemical activity of its target kinases by 50%.
Table 2: Entrectinib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Alteration | IC50 (nM) |
|---|---|---|---|
| IMS-M2 | AML | ETV6-NTRK3 | 0.47[8] |
| M0-91 | AML | ETV6-NTRK3 | 0.65[8] |
| KM12SM | Colon Cancer | TPM3-NTRK1 | 0.75[12] |
| Ba/F3 | Murine Pro-B | TPM3-TRKA (engineered) | 8.2[13] |
| NB1 | Neuroblastoma | ALK Amplification | 35 (48h)[14] |
| HCC78 | NSCLC | SLC34A2-ROS1 | 828[12] |
| NB3 | Neuroblastoma | ALK R1275Q | 2240 (48h)[14] |
| IMR32 | Neuroblastoma | ALK Wild-Type | 3290 (48h)[14] |
| SH-SY5Y | Neuroblastoma | ALK F1174L | 3320 (48h)[14] |
This table presents the cellular potency of Entrectinib across a panel of cancer cell lines, demonstrating sensitivity in lines with specific NTRK, ALK, or ROS1 alterations.
The initial screening of cancer cell lines for Entrectinib sensitivity is a multi-step process that combines genetic identification, cellular viability assessment, and biochemical pathway analysis. By utilizing techniques such as FISH to identify cell lines with NTRK, ROS1, or ALK fusions, followed by robust cell-based assays to determine IC50 values, and confirming on-target effects with western blotting, researchers can effectively identify and validate sensitive cancer models. This systematic approach is fundamental for preclinical studies and provides a strong rationale for advancing therapeutic strategies into more complex models.
References
- 1. Entrectinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 3. What is Entrectinib used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. All tests | Sonic Genetics [sonicgenetics.com.au]
- 6. Comparison of NTRK fusion detection methods in microsatellite-instability-high metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The discovery and development of Entrectinib
An In-depth Technical Guide to the Discovery and Development of Entrectinib
Abstract
Entrectinib (Rozlytrek®) is a potent, orally bioavailable, central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK) tyrosine kinases. Developed to address the therapeutic need in cancers driven by specific oncogenic fusions, its journey from discovery to regulatory approval exemplifies the paradigm of targeted, tumor-agnostic drug development. This guide provides a comprehensive technical overview of Entrectinib, detailing its discovery, mechanism of action, preclinical profile, and pivotal clinical development. It includes summaries of key quantitative data, detailed experimental protocols, and visualizations of critical pathways and workflows for researchers and drug development professionals.
Discovery and Development History
Entrectinib was originally discovered and synthesized by Nerviano Medical Sciences (NMS) in Italy.[1][2] The compound, initially known as NMS-E628, was developed from the chemical optimization of an ALK inhibitor scaffold and was identified as a potent inhibitor of TRK, ROS1, and ALK kinases.[3][4]
The initial Phase I clinical study, ALKA-372-001, began in 2012 and was conducted in Italy, generating key first-in-human data.[1][2] The success of this initial trial led to a collaboration with the US-based biotechnology company Ignyta, which continued the global clinical development under the identifier RXDX-101.[2] Ignyta advanced Entrectinib into a global, registration-enabling Phase II basket trial, STARTRK-2. Subsequently, Ignyta was acquired by Roche, which now markets the drug worldwide.[2]
Entrectinib received its first global approval in Japan in June 2019 for NTRK fusion-positive tumors.[5] The U.S. Food and Drug Administration (FDA) granted accelerated approval in August 2019 for two indications: adults with ROS1-positive metastatic non-small cell lung cancer (NSCLC) and adult and pediatric patients 12 years and older with NTRK gene fusion-positive solid tumors.[6]
Mechanism of Action
Entrectinib is a selective, ATP-competitive tyrosine kinase inhibitor.[7][8] Its primary targets are the kinase domains of TRKA, TRKB, TRKC, ROS1, and ALK.[9] In cancers harboring chromosomal rearrangements of the NTRK1/2/3, ROS1, or ALK genes, the resulting fusion proteins are constitutively active, driving oncogenic signaling pathways that lead to uncontrolled cell proliferation and survival—a phenomenon known as "oncogene addiction".[9][10]
By binding to the ATP-binding site of these kinases, Entrectinib blocks their phosphorylation and activation, thereby inhibiting downstream signaling cascades.[11] Key pathways suppressed by Entrectinib include the MAPK/ERK, PI3K/AKT, and (for ALK) JAK/STAT pathways, ultimately leading to the induction of apoptosis and the shrinkage of tumors.[7][12]
Signaling Pathway Diagrams
Preclinical Development
In Vitro Potency and Selectivity
Entrectinib demonstrated potent inhibition against its target kinases in biochemical assays and cellular models. It was found to be highly selective, with significantly lower activity against other kinases like ABL and RET.[4]
| Target Kinase | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Cell Model |
| TRKA | 1.7[10] | 3[4] | Ba/F3 TEL-TRKA |
| TRKB | 0.1[10] | 3[4] | Ba/F3 TEL-TRKB |
| TRKC | 0.1[10] | 3[4] | Ba/F3 TEL-TRKC |
| ROS1 | 0.2[10] | 5[4] | Ba/F3 TEL-ROS1 |
| ALK | 1.6[10] | 12[4] | Ba/F3 NPM-ALK |
| Table 1: In Vitro Inhibitory Potency of Entrectinib. |
CNS Penetration
A key design feature of Entrectinib is its ability to cross the blood-brain barrier, a critical attribute for treating CNS metastases, which are common in ROS1 and NTRK fusion-positive cancers.[13] Preclinical studies confirmed significant CNS penetration across multiple species. Entrectinib is a weak substrate for the P-glycoprotein (P-gp) efflux pump, unlike other inhibitors such as crizotinib, which contributes to its enhanced CNS exposure.[14]
| Species | Brain-to-Blood Ratio |
| Mouse | 0.4[15][16] |
| Rat | 0.6 - 1.0[15][16] |
| Dog | 1.4 - 2.2[15][16] |
| Table 2: Preclinical CNS Penetration of Entrectinib. |
In Vivo Antitumor Activity
Oral administration of Entrectinib led to significant tumor regression in various mouse xenograft and transgenic models harboring TRKA, ROS1, or ALK fusions.
-
TRKA-driven Model: In mice bearing KM12 colorectal carcinoma xenografts (TPM3-TRKA fusion), oral Entrectinib at 30 and 60 mg/kg twice daily resulted in potent tumor growth inhibition.[3]
-
ROS1-driven Model: In a Ba/F3-TEL-ROS1 xenograft model, Entrectinib at 60 mg/kg twice daily led to significant tumor growth inhibition.[17]
-
ALK-driven Models: Entrectinib induced complete tumor regression in Karpas-299 and SR-786 anaplastic large-cell lymphoma xenografts.[3][18] In a transgenic mouse model of NPM-ALK-driven lymphoma, treatment resulted in the regression of thymic tumor masses.[3][19]
-
Intracranial Model: In a mouse model with intracranial NCI-H2228 (EML4-ALK) lung cancer metastases, Entrectinib treatment provided a significant survival benefit compared to the control group (57 vs. 34 days).[15][16]
Clinical Development
The clinical efficacy and safety of Entrectinib were established through an integrated analysis of three key multicenter, open-label trials: ALKA-372-001 (Phase I), STARTRK-1 (Phase I), and STARTRK-2 (Phase II basket trial).[20][21][22]
Efficacy in NTRK Fusion-Positive Solid Tumors
The primary efficacy analysis for the tumor-agnostic indication was based on an integrated dataset of patients with NTRK fusion-positive solid tumors.
| Efficacy Endpoint | Integrated Analysis (n=54)[6] | Updated Analysis (n=121)[23] |
| Objective Response Rate (ORR) | 57% (95% CI: 43, 71) | 61.2% |
| - Complete Response (CR) | - | 15.7% |
| - Partial Response (PR) | - | 45.5% |
| Duration of Response (DoR) | 68% ≥ 6 months | Median: 20.0 months |
| 45% ≥ 12 months | ||
| Progression-Free Survival (PFS) | - | Median: 13.8 months |
| Intracranial ORR (Measurable CNS Disease) | - | 63.6% (n=11) |
| Table 3: Clinical Efficacy in NTRK Fusion-Positive Solid Tumors. |
Responses were observed across 10 different tumor types, including sarcoma, NSCLC, mammary analogue secretory carcinoma (MASC), breast, thyroid, and colorectal cancer.[6]
Efficacy in ROS1-Positive Non-Small Cell Lung Cancer (NSCLC)
The efficacy in ROS1-rearranged NSCLC was evaluated in a dedicated cohort from the integrated trials.
| Efficacy Endpoint | Integrated Analysis (n=51)[6] | Updated Analysis (n=168)[13] |
| Objective Response Rate (ORR) | 78% (95% CI: 65, 89) | 68% (95% CI: 60.2, 74.8) |
| - Complete Response (CR) | - | 13% |
| Duration of Response (DoR) | 55% ≥ 12 months | Median: 20.5 months |
| Progression-Free Survival (PFS) | - | Median: 15.7 months |
| Overall Survival (OS) | - | Median: 47.8 months |
| Intracranial ORR (Baseline CNS Disease) | 55% (n=20)[24] | 79.2% (Measurable CNS Disease)[20] |
| Table 4: Clinical Efficacy in ROS1-Positive NSCLC. |
Safety and Tolerability
Across clinical trials, Entrectinib was generally well-tolerated. The most common adverse events were Grade 1 or 2 and were reversible with dose modification or interruption.[25] The most frequently reported treatment-related adverse events included dysgeusia (taste disturbances), fatigue, dizziness, constipation, weight gain, and paresthesias.[13][25]
Experimental Protocols
Preclinical: In Vitro Kinase Inhibition Assay
Protocol adapted from Ardini E, et al. Mol Cancer Ther. 2016.[3][8][17]
-
Enzyme Source: Recombinant human kinase domains (e.g., ALK, ROS1, TRKA) were used.
-
Assay Principle: Kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase.
-
Procedure:
-
Kinase, substrate, and ATP were incubated in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Entrectinib was added at various concentrations (e.g., 10-point, 3-fold serial dilutions) to determine the dose-response relationship.
-
The reaction was initiated by the addition of ATP and incubated at room temperature.
-
The reaction was stopped by adding EDTA.
-
A detection mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) was added.
-
After incubation, the TR-FRET signal was read on a suitable plate reader.
-
-
Data Analysis: The concentration of Entrectinib required to inhibit 50% of the kinase activity (IC₅₀) was calculated using non-linear regression analysis.
Preclinical: In Vivo Xenograft Tumor Model
Protocol adapted from Ardini E, et al. Mol Cancer Ther. 2016.[3][8][17]
-
Animal Model: Female athymic nude mice (e.g., CD-1 nu/nu), 4-6 weeks old.
-
Cell Implantation: Human tumor cells (e.g., 5-10 x 10⁶ KM12 or Karpas-299 cells) suspended in a solution like Matrigel were injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Staging: Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume was calculated using the formula: (length x width²) / 2.
-
Treatment Administration: Once tumors reached the target size, mice were randomized into control and treatment groups.
-
Vehicle Control: Administered orally (p.o.) on the same schedule as the drug (e.g., 0.5% methylcellulose).
-
Entrectinib: Administered orally, typically twice daily (BID), at specified doses (e.g., 15, 30, or 60 mg/kg) for a defined period (e.g., 10-21 consecutive days).
-
-
Monitoring and Endpoints:
-
Tumor volumes and body weights were measured 2-3 times per week.
-
The primary endpoint was tumor growth inhibition (TGI).
-
Animals were euthanized when tumors reached a maximum size or at the end of the study period. For mechanism-of-action studies, tumors were collected at specific time points post-dosing for pharmacodynamic analysis (e.g., Western blot).[17]
-
Clinical: STARTRK-2 Trial Protocol (Simplified)
Protocol based on NCT02568267 and associated publications.[1][15][26]
-
Study Design: An open-label, multicenter, global, Phase II basket study.
-
Patient Population: Patients with locally advanced or metastatic solid tumors confirmed to harbor an NTRK1/2/3, ROS1, or ALK gene fusion. Patients were required to have an ECOG performance status of 0-2. Prior treatment with inhibitors targeting these specific kinases was generally not allowed.[1][24]
-
Screening and Enrollment:
-
Treatment: Entrectinib was administered orally at a dose of 600 mg once daily in continuous 4-week cycles.[15] Treatment continued until disease progression or unacceptable toxicity.
-
Tumor Response Evaluation:
-
Tumor assessments were performed at the end of Cycle 1, then every 8 weeks thereafter, and at the end of treatment.[5]
-
Response was evaluated by both the investigator and a Blinded Independent Central Review (BICR) according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[12][16]
-
-
Endpoints:
-
Primary: Objective Response Rate (ORR) and Duration of Response (DoR).
-
Secondary: Progression-Free Survival (PFS), Overall Survival (OS), intracranial efficacy (e.g., intracranial ORR), and safety.[16]
-
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. kanser.org [kanser.org]
- 8. researchgate.net [researchgate.net]
- 9. mediantechnologies.com [mediantechnologies.com]
- 10. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 12. project.eortc.org [project.eortc.org]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patient-reported outcomes from STARTRK-2: a global phase II basket study of entrectinib for ROS1 fusion-positive non-small-cell lung cancer and NTRK fusion-positive solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. onclive.com [onclive.com]
- 24. forpatients.roche.com [forpatients.roche.com]
- 25. Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. STARTRK-2 - Clinical trial • Breast Cancer Foundation NZ [breastcancerfoundation.org.nz]
The Dual Nature of a Targeted Agent: An In-depth Technical Guide to the On-Target and Off-Target Effects of Entrectinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib (Rozlytrek®) is a potent, orally bioavailable, central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3] Developed to target oncogenic driver mutations in solid tumors, its efficacy is rooted in the principle of oncogene addiction, where cancer cells are highly dependent on the signaling output of a single activated oncogene.[1][2][3] This guide provides a detailed exploration of the on-target and off-target effects of Entrectinib, presenting key preclinical and clinical data, experimental methodologies, and a visualization of the associated signaling pathways.
On-Target Effects: Mechanism of Action and Preclinical Potency
Entrectinib functions as an ATP-competitive inhibitor, binding to the kinase domain of its target proteins and preventing the phosphorylation of downstream substrates.[4][5][6] This blockade of signal transduction ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions.[1][4]
The on-target activity of Entrectinib has been quantified through various preclinical studies, demonstrating high potency against its intended targets. The half-maximal inhibitory concentrations (IC50) from biochemical assays highlight its selectivity.
Table 1: On-Target Preclinical Potency of Entrectinib
| Target Kinase | IC50 (nmol/L) | Reference |
| TRKA | 1, 1.7 | [1][7] |
| TRKB | 3 | [7] |
| TRKC | 5 | [7] |
| ROS1 | 7 | [7] |
| ALK | 12 | [7] |
Data compiled from multiple preclinical studies.
On-Target Effects: Clinical Efficacy
The potent on-target inhibition of Entrectinib translates into significant clinical activity in patients with tumors harboring the relevant gene fusions. Integrated analyses of the pivotal phase I/II trials (ALKA-372-001, STARTRK-1, and STARTRK-2) have demonstrated durable responses across a range of tumor types.[8][9][10][11][12][13]
Table 2: Clinical Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors
| Efficacy Endpoint | Value | 95% CI | Reference |
| Objective Response Rate (ORR) | 57% - 61.2% | 43-71 | [8][10] |
| Complete Response (CR) | 7% - 15.7% | - | [8] |
| Partial Response (PR) | 50% - 45.5% | - | [8] |
| Median Duration of Response (DoR) | 10.4 - 20.0 months | 7.1-NE | [8] |
| Median Progression-Free Survival (PFS) | 11.2 - 13.8 months | 8.0-14.9 | [8] |
| Intracranial ORR (patients with baseline CNS metastases) | 63.6% | 30.8-89.1 |
Data from integrated analyses of ALKA-372-001, STARTRK-1, and STARTRK-2 trials.[8][10]
Table 3: Clinical Efficacy of Entrectinib in ROS1-Positive Non-Small Cell Lung Cancer (NSCLC)
| Efficacy Endpoint | Value | 95% CI | Reference |
| Objective Response Rate (ORR) | 67.1% - 78% | 59.3-74.3 | [10][14] |
| Median Duration of Response (DoR) | 15.7 months | - | [14] |
| Median Progression-Free Survival (PFS) | 15.7 months | - | [14] |
| Intracranial ORR (patients with measurable baseline CNS metastases) | 79.2% | 57.9-92.9 | [14] |
Data from an updated integrated analysis of ALKA-372-001, STARTRK-1, and STARTRK-2 trials.[14]
Table 4: Objective Response Rate by Tumor Type in NTRK Fusion-Positive Cancers
| Tumor Type | Objective Response Rate (ORR) | Reference |
| Sarcoma | 56.3% | [1] |
| NSCLC | 69.2% | [1] |
| Mammary Analogue Secretory Carcinoma (MASC) | 92.3% | [1] |
| Gastrointestinal Cancers | 50.0% | [1] |
| Thyroid | Not Specified | [10] |
| Colorectal | Not Specified | [10] |
| Breast | Not Specified | [10] |
Data from a pooled analysis of STARTRK-1, STARTRK-2, and ALKA-372-001 trials.[1][10]
Off-Target Effects: Preclinical Selectivity and Clinical Safety Profile
While Entrectinib is highly selective for its primary targets, it does exhibit some cross-reactivity with other kinases, which can contribute to its adverse event profile. A kinase selectivity screen demonstrated limited cross-reactivity with other kinases.[4] The clinically observed off-target effects are generally manageable and consistent with the inhibition of pathways present in normal tissues.
Table 5: Common Treatment-Related Adverse Events (TRAEs) with Entrectinib (All Grades)
| Adverse Event | Frequency | Reference |
| Dysgeusia | 47.1% | [13] |
| Fatigue | 27.9% | [13] |
| Constipation | 27.9% | [13] |
| Diarrhea | 26.5% | [13] |
| Dizziness | 41% | [15] |
| Peripheral Edema | 23.5% | [13] |
| Weight Gain | 53% | [15] |
| Nausea | Not Specified | - |
| Myalgia | Not Specified | - |
| Cognitive Impairment | Not Specified | - |
| Cough | Not Specified | - |
| Vomiting | Not Specified | - |
| Pyrexia | Not Specified | - |
| Arthralgia | Not Specified | - |
| Vision Disorders | Not Specified | - |
Frequencies are based on integrated analyses of clinical trials. The most common Grade 3 TRAEs were weight gain and fatigue.[13]
Signaling Pathways
The on-target efficacy of Entrectinib stems from its ability to inhibit key downstream signaling pathways that are constitutively activated by TRK, ROS1, and ALK fusion proteins. These pathways are crucial for cell growth, proliferation, and survival.
Caption: TRK Signaling Pathway and Inhibition by Entrectinib.
Caption: ROS1/ALK Signaling Pathways and Inhibition by Entrectinib.
Experimental Protocols
The characterization of Entrectinib's on-target and off-target effects relies on a suite of standardized experimental methodologies.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay is a gold-standard method for determining the potency of a kinase inhibitor.
-
Objective: To quantify the IC50 of Entrectinib against a panel of purified kinases.
-
Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the target kinase. Inhibition of this transfer by Entrectinib is quantified.
-
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate peptide, and a buffer containing MgCl₂ and ATP.
-
Inhibitor Addition: Serial dilutions of Entrectinib (typically in DMSO) are added to the reaction mixture. A DMSO-only control is included.
-
Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20-30 minutes).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP, often by spotting the mixture onto phosphocellulose paper which binds the peptide substrate.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each Entrectinib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the anti-proliferative effects of a compound on cancer cell lines.
-
Objective: To determine the effect of Entrectinib on the viability of cancer cell lines harboring NTRK, ROS1, or ALK fusions.
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., KM12 for TRKA fusion, HCC78 for ROS1 fusion) are seeded into 96-well plates and allowed to adhere overnight.[16]
-
Compound Treatment: Cells are treated with various concentrations of Entrectinib for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of Entrectinib that inhibits cell growth by 50%) is calculated.
-
In Vivo Tumor Xenograft Model
This experimental workflow is used to evaluate the anti-tumor efficacy of Entrectinib in a living organism.
-
Objective: To assess the ability of Entrectinib to inhibit tumor growth in vivo.
-
Principle: Human cancer cells with the target fusion gene are implanted into immunocompromised mice. Once tumors are established, the mice are treated with Entrectinib, and tumor growth is monitored over time.
-
Workflow Diagram:
Caption: Experimental Workflow for In Vivo Efficacy Assessment.
Conclusion
Entrectinib represents a significant advancement in precision oncology, demonstrating potent and durable on-target activity against tumors driven by NTRK, ROS1, and ALK fusions. Its clinical efficacy is well-documented across various tumor histologies, including in patients with challenging-to-treat CNS metastases. The off-target effects, primarily manifesting as manageable adverse events, are an important consideration in patient management. A thorough understanding of both the on-target and off-target profiles of Entrectinib, facilitated by the experimental methodologies outlined in this guide, is crucial for its continued successful development and clinical application. This in-depth technical overview provides a valuable resource for researchers and drug development professionals working to further refine and optimize targeted cancer therapies.
References
- 1. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC | FDA [fda.gov]
- 11. Case Report: A case of complete response to entrectinib in NTRK fusion gene-positive parotid gland cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Locally Advanced or Metastatic ROS1 Fusion–Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Entrectinib in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entrectinib (Rozlytrek®) is a potent and selective tyrosine kinase inhibitor (TKI) targeting oncogenic fusions of Tropomyosin Receptor Kinase (TRK) A, B, and C (encoded by NTRK1, NTRK2, and NTRK3 genes), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2] In tumor cells harboring these genetic alterations, the constitutive activation of these kinases drives aberrant downstream signaling, leading to uncontrolled proliferation and survival. Entrectinib effectively induces apoptosis, or programmed cell death, by competitively inhibiting the ATP-binding sites of these kinases, thereby blocking key survival pathways.[3][4][5] This in-depth technical guide details the molecular mechanisms of Entrectinib-induced apoptosis, provides a compilation of relevant quantitative data, and outlines detailed experimental protocols for its investigation.
Mechanism of Action: Inhibition of Key Survival Pathways
Entrectinib's primary mechanism of action is the potent and selective inhibition of TRKA/B/C, ROS1, and ALK kinases.[6][7] In cancers driven by fusions of these genes, the resulting chimeric proteins are constitutively active, leading to the perpetual activation of downstream signaling pathways critical for cell survival and proliferation. These pathways include:
-
RAS/MAPK/ERK Pathway: This cascade is crucial for cell proliferation, differentiation, and survival.
-
PI3K/AKT Pathway: A central pathway that promotes cell growth, survival, and proliferation while inhibiting apoptosis.
-
PLCγ Pathway: Involved in cell growth and differentiation.[8]
-
JAK/STAT Pathway: Particularly downstream of ALK, this pathway is involved in cell growth and survival.[4]
By inhibiting the upstream kinases (TRK, ROS1, ALK), Entrectinib effectively shuts down these pro-survival signals. This disruption of the delicate balance between pro-apoptotic and anti-apoptotic signals shifts the cell towards a state of programmed cell death.[4][5] A key consequence of this signaling inhibition is the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of critical cellular substrates like Poly (ADP-ribose) polymerase (PARP).[8]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by Entrectinib and a typical experimental workflow for studying its apoptotic effects.
Entrectinib's Impact on Pro-Survival Signaling Pathways
Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream survival pathways.
Experimental Workflow for Assessing Entrectinib-Induced Apoptosis
Caption: Workflow for studying Entrectinib's apoptotic effects in cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy of Entrectinib in preclinical and clinical settings.
Preclinical Activity of Entrectinib
| Target Kinase | IC50 (nM) | Cancer Cell Line | Assay Type | Reference |
| TRKA | 1 | KM12 (Colorectal) | Proliferation | [9] |
| TRKB | 3 | - | Biochemical | [9] |
| TRKC | 5 | - | Biochemical | [9] |
| ROS1 | 7 | - | Biochemical | [9] |
| ALK | 12 | - | Biochemical | [9] |
| ETV6-NTRK3 | <1 | IMS-M2, M0-91 (AML) | Proliferation | [8] |
| TEL-TRKA | 3 | Ba/F3 | Growth Inhibition | [7] |
| TEL-TRKB | 3 | Ba/F3 | Growth Inhibition | [7] |
| TEL-TRKC | 3 | Ba/F3 | Growth Inhibition | [7] |
Entrectinib-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | Entrectinib Concentration | Incubation Time | Apoptosis Rate (% of cells) | Reference |
| NCI-N87 | Gastric Cancer | Not Specified | Not Specified | 31.25% (early and late) | [10] |
| AGS | Gastric Cancer | Not Specified | Not Specified | 17.68% (early and late) | [10] |
| KM12 | Colorectal Cancer | 10, 50, 250 nM | 48 hours | Induction of apoptosis observed | [9] |
| IMS-M2 | AML | ≥ 3 nM | 18 hours | Increased sub-G1 population | [8] |
| M0-91 | AML | ≥ 10 nM | 18 hours | Majority of cells in sub-G1 | [8] |
Clinical Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors (Integrated Analysis of ALKA-372-001, STARTRK-1, and STARTRK-2 Trials)
| Efficacy Endpoint | Value | 95% Confidence Interval | Reference |
| Objective Response Rate (ORR) | 61.2% | - | [4] |
| Complete Response (CR) | 15.7% | - | [4] |
| Partial Response (PR) | 45.5% | - | [4] |
| Median Duration of Response (DoR) | 20.0 months | 13.0 - 38.2 | [4] |
| Median Progression-Free Survival (PFS) | 13.8 months | 10.1 - 19.9 | [4] |
| Intracranial ORR (patients with measurable CNS disease) | 63.6% | 30.8 - 89.1 | [4] |
Clinical Efficacy of Entrectinib in ROS1-Positive Non-Small Cell Lung Cancer (NSCLC)
| Efficacy Endpoint | Value | 95% Confidence Interval | Reference |
| Objective Response Rate (ORR) | 77.4% | - | [11] |
| Median Duration of Response (DoR) | 24.6 months | - | [11] |
| Intracranial ORR (patients with CNS metastases) | 55% | - | [11] |
| Objective Response Rate (ORR) (TKI-naïve patients) | 68% | 60.2 - 74.8 | [5] |
| Median Duration of Response (DoR) (TKI-naïve patients) | 20.5 months | 14.8 - 34.8 | [5] |
| Median Progression-Free Survival (PFS) (TKI-naïve patients) | 15.7 months | 12.0 - 21.1 | [5] |
| Median Overall Survival (OS) (TKI-naïve patients) | 47.8 months | 44.1 - Not Reached | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess Entrectinib-induced apoptosis.
Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effect of Entrectinib on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NTRK, ROS1, or ALK fusion-positive)
-
Complete cell culture medium
-
96-well plates
-
Entrectinib stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of Entrectinib in complete medium.
-
Add 10 µL of the Entrectinib dilutions to the respective wells. For the control group, add 10 µL of medium with the corresponding concentration of DMSO.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group and determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following Entrectinib treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Entrectinib stock solution
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V-FITC/APC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Entrectinib for the desired time.
-
Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC/APC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Apoptosis Markers
Objective: To detect the expression of key apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Entrectinib stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Entrectinib as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Conclusion
Entrectinib is a highly effective targeted therapy that induces apoptosis in cancer cells harboring NTRK, ROS1, or ALK gene fusions. Its mechanism of action, centered on the inhibition of key pro-survival signaling pathways, has been well-characterized through extensive preclinical and clinical research. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the apoptotic potential of Entrectinib and similar targeted agents in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Entrectinib Induces Apoptosis and Inhibits the Epithelial–Mesenchymal Transition in Gastric Cancer with NTRK Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncnursingnews.com [oncnursingnews.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Entrectinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of entrectinib, a potent and selective inhibitor of Tropomyosin Receptor Kinase (TRK) A, B, and C, ROS1, and Anaplastic Lymphoma Kinase (ALK).
Entrectinib is an orally bioavailable, ATP-competitive tyrosine kinase inhibitor.[1][2] It is designed to target oncogenic fusions in the NTRK1/2/3, ROS1, and ALK genes, which are key drivers in various solid tumors.[1] The drug's ability to cross the blood-brain barrier also makes it a critical therapeutic agent for treating central nervous system (CNS) metastases.[3] The following protocols describe standard in vitro methods to characterize the potency and mechanism of action of entrectinib.
Data Presentation: In Vitro Potency of Entrectinib
The inhibitory activity of entrectinib has been quantified against its primary kinase targets and in various cancer cell lines. The data, presented as IC50 values (the concentration of drug required to inhibit 50% of the target's activity), are summarized below.
Table 1: Biochemical Inhibitory Activity of Entrectinib Against Target Kinases
| Target Kinase | IC50 (nmol/L) |
| TRKA | 1.7[4] |
| TRKB | 0.1[4] |
| TRKC | 0.1[4] |
| ROS1 | 0.2[4] |
| ALK | 1.6[4] |
Table 2: Anti-proliferative Activity of Entrectinib in Cancer Cell Lines
| Cell Line | Cancer Type | Target Driver | IC50 (nmol/L) |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 Fusion | 17[5] |
| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 Fusion | 0.47[6] |
| M0-91 | Acute Myeloid Leukemia | ETV6-NTRK3 Fusion | 0.65[6] |
| Ba/F3 | Murine Pro-B Cells | TEL-ROS1 Fusion | 5[5] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 34 (approx.)* |
*Note: Specific IC50 value for NCI-H2228 was not explicitly found in a table but the cell line is mentioned as highly sensitive to entrectinib.[7]
Signaling Pathways and Experimental Workflows
Entrectinib's Mechanism of Action
Entrectinib functions by competitively inhibiting the ATP-binding sites of TRK, ROS1, and ALK tyrosine kinases.[8] This blockade prevents autophosphorylation and activation of the kinases, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK, PI3K/AKT, and PLCγ pathways.[9][10]
Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking key downstream signaling pathways.
General In Vitro Experimental Workflow
The in vitro assessment of entrectinib typically follows a tiered approach, starting with biochemical assays to determine direct kinase inhibition, followed by cell-based assays to measure effects on cell viability and signaling pathways.
Caption: Workflow for in vitro evaluation of entrectinib, from biochemical to cell-based assays.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits (e.g., ADP-Glo™) and is designed to measure the direct inhibition of recombinant TRK, ROS1, or ALK kinase activity by entrectinib. The assay quantifies the amount of ADP produced in the kinase reaction, which correlates with kinase activity.
Materials:
-
Recombinant human TRKA, TRKB, TRKC, ROS1, or ALK enzyme (e.g., from Promega, BPS Bioscience).
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for TRK assays).[11]
-
5X Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).[6]
-
Dithiothreitol (DTT).
-
ATP solution.
-
Entrectinib stock solution (in DMSO).
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Assay Buffer by diluting the 5X stock with ultrapure water. Add DTT to a final concentration of 50 µM.[6]
-
Prepare serial dilutions of entrectinib in 1X Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%) to create a dose-response curve. Include a DMSO-only control (vehicle).
-
Prepare the kinase/substrate mixture. Dilute the recombinant kinase and its specific substrate in 1X Kinase Assay Buffer to the desired concentrations.
-
Prepare the ATP solution in 1X Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted entrectinib or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60-120 minutes.
-
-
Signal Detection:
-
After incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all readings.
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the log concentration of entrectinib and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell Proliferation Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells. It is a robust method for determining the anti-proliferative effects of entrectinib on cancer cell lines.
Materials:
-
Cancer cell lines harboring NTRK, ROS1, or ALK fusions (e.g., KM12, NCI-H2228).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Entrectinib stock solution (in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).[12]
-
White, clear-bottom 96-well cell culture plates.
-
Multichannel pipette.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Resuspend the cells in complete culture medium to a final concentration that will ensure they are in the exponential growth phase at the end of the assay (e.g., 2,000-5,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of entrectinib in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of entrectinib or vehicle (DMSO) control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[1]
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each entrectinib concentration by normalizing the data to the vehicle-treated control wells (100% viability).
-
Plot the percent viability versus the log concentration of entrectinib and fit the data to a dose-response curve to calculate the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This protocol is used to detect changes in the phosphorylation status of key proteins in the TRK, ROS1, and ALK signaling pathways, such as AKT and ERK, following treatment with entrectinib.
Materials:
-
Cancer cell lines of interest.
-
Entrectinib stock solution (in DMSO).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Primary antibodies (e.g., rabbit anti-phospho-AKT, rabbit anti-total-AKT, rabbit anti-phospho-ERK1/2, mouse anti-total-ERK1/2).[9]
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).
-
Enhanced Chemiluminescence (ECL) detection reagents.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of entrectinib (e.g., 10, 50, 250 nM) or vehicle control for a short duration (e.g., 2 hours) to observe signaling changes.[2]
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the samples to equal protein concentrations with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[13]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL detection reagents to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-AKT) or a loading control (e.g., GAPDH).
-
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. promega.com [promega.com]
- 7. promega.com.cn [promega.com.cn]
- 8. In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. ch.promega.com [ch.promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Entrectinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of Entrectinib, a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases, on cancer cells. The following sections detail the mechanism of action of Entrectinib, protocols for common cell viability assays, and expected outcomes in sensitive cell lines.
Introduction to Entrectinib
Entrectinib is a selective tyrosine kinase inhibitor that targets TRKA, TRKB, TRKC, ROS1, and ALK kinases.[1][2] In cancer cells harboring activating fusions or mutations in the genes encoding these kinases, Entrectinib effectively blocks downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[2][3][4] This inhibition ultimately leads to apoptosis and a reduction in tumor growth.[2]
Mechanism of Action
Entrectinib competitively binds to the ATP-binding pocket of the target kinases, preventing their phosphorylation and subsequent activation. This disruption of the signaling cascade is the basis for its anti-cancer activity.
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to determine the efficacy of Entrectinib.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
Materials:
-
Entrectinib (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Adherent or suspension cancer cells
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 3,000-10,000 cells/well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed at a density of 10,000-50,000 cells/well.
-
-
Entrectinib Treatment:
-
Prepare serial dilutions of Entrectinib in cell culture medium. A typical concentration range to start with is 0.001 µM to 10 µM.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of Entrectinib to the respective wells. Include a vehicle control (medium with the same concentration of DMSO without the drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then remove the supernatant.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the crystals.[6]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[7]
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells.[8]
Materials:
-
Entrectinib
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
Adherent or suspension cancer cells
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled multiwell plate at a density similar to the MTT assay.
-
-
Entrectinib Treatment:
-
Treat cells with a range of Entrectinib concentrations as described in the MTT assay protocol.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8][9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][11]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on the principle that intact cell membranes of live cells exclude the trypan blue dye, while dead cells with compromised membranes take it up.[12][13][14]
Materials:
-
Entrectinib
-
Cell culture medium
-
Adherent or suspension cancer cells
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with various concentrations of Entrectinib for the desired duration.
-
-
Cell Harvesting:
-
Staining:
-
Counting:
-
Load the cell suspension into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
-
Calculation:
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100.[13]
-
Data Presentation
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of Entrectinib. The following table summarizes reported IC50 values for Entrectinib in various cancer cell lines.
| Cell Line | Cancer Type | Target | Assay | IC50 (nM) |
| Karpas-299 | Anaplastic Large Cell Lymphoma | ALK | Not Specified | ~5 |
| SR-786 | Anaplastic Large Cell Lymphoma | ALK | Not Specified | ~10 |
| Gastric Cancer Cells (NCI-N87, AGS) | Gastric Cancer | NTRK, VEGFR2 | Not Specified | Varies |
| Neuroblastoma Cells (NB1, NB3, SH-SY5Y, IMR32) | Neuroblastoma | ALK | Not Specified | Varies |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, treatment duration, and the specific assay used.
Visualizations
Signaling Pathways Inhibited by Entrectinib
Experimental Workflow for Cell Viability Assay
References
- 1. Entrectinib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. OUH - Protocols [ous-research.no]
- 9. promega.com [promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. rsc.org [rsc.org]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Western Blot for p-TRK after Entrectinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to detect the phosphorylation of Tropomyosin Receptor Kinase (TRK) in response to Entrectinib treatment. This protocol is intended for researchers in cell biology, cancer biology, and drug development who are investigating TRK signaling and the efficacy of TRK inhibitors.
Introduction
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting TRKA, TRKB, TRKC, ROS1, and ALK.[1] It functions as an ATP competitor, inhibiting the autophosphorylation of these kinases and subsequently blocking downstream signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[2] Western blotting is a key immunological technique used to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like TRK. By assessing the phosphorylation status of TRK, researchers can determine the efficacy of Entrectinib in inhibiting its target. This protocol provides a comprehensive guide to performing a Western blot for phosphorylated TRK (p-TRK) following Entrectinib treatment.
Signaling Pathway
The TRK signaling pathway is initiated by the binding of neurotrophins to the extracellular domain of TRK receptors, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, activating downstream signaling cascades that regulate cell survival, proliferation, and differentiation. Entrectinib inhibits this initial autophosphorylation step.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for analyzing p-TRK levels after Entrectinib treatment.
Quantitative Data Summary
The following table summarizes the inhibitory effect of Entrectinib on TRK phosphorylation in different cell lines as determined by Western blot analysis.
| Cell Line | TRK Fusion/Expression | Entrectinib Concentration | Duration of Treatment | p-TRK Inhibition (%) | Reference |
| KM12 | TPM3-TRKA | 10 nM | 2 hours | ~50% | [3][4] |
| KM12 | TPM3-TRKA | 100 nM | 2 hours | >90% | [3][4] |
| NLF-TrkB | TrkB | 50 nM | Not Specified | Substantial | [1] |
| SY5Y-TrkB | TrkB | 10 nM | Not Specified | Almost Complete | [1] |
| Ba/F3-TEL-TRKA | TEL-TRKA | 10 nM | 2 hours | ~75% | [3] |
| Ba/F3-TEL-TRKA | TEL-TRKA | 100 nM | 2 hours | >90% | [3] |
Experimental Protocol
This protocol is optimized for the detection of p-TRK in cultured cells treated with Entrectinib.
Materials and Reagents
-
Cell Lines: TRK-dependent cancer cell lines (e.g., KM12, NLF-TrkB, SY5Y-TrkB).
-
Entrectinib: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer).[5][6]
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
-
Protease and Phosphatase Inhibitor Cocktail: Add fresh to lysis buffer before use.[7][8]
-
Protease Inhibitors: (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin).
-
Phosphatase Inhibitors: (e.g., 1 mM sodium orthovanadate, 10 mM sodium fluoride).
-
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer with 2-mercaptoethanol.[9]
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine transfer buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[2][10]
-
Primary Antibodies:
-
Rabbit anti-p-TRKA (Tyr490) (e.g., Thermo Fisher Scientific, Cat# PA5-104674, 1:1000 dilution).[11]
-
Rabbit anti-p-TRKA (Tyr785)/p-TRKB (Tyr816) (e.g., Cell Signaling Technology, Cat# 4168, 1:1000 dilution).[12]
-
Mouse anti-p-TRK (E-6) (e.g., Santa Cruz Biotechnology, Cat# sc-8058, 1:500 dilution).[13]
-
Rabbit anti-pan-TRK (e.g., Abclonal, Cat# A22121, 1:1000 dilution).
-
Mouse anti-β-actin or anti-GAPDH (loading control, 1:5000 dilution).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagent.
-
Stripping Buffer: Mild stripping buffer for re-probing.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of Entrectinib (e.g., 0, 10, 50, 100 nM) for the desired duration (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[5]
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Membrane Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-TRK, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL working solution according to the manufacturer's instructions.
-
Incubate the membrane with the ECL solution for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Membrane Stripping and Re-probing:
-
To normalize the p-TRK signal, the membrane can be stripped and re-probed for total TRK and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane in TBST and incubate with a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps with the primary antibodies for total TRK and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-TRK signal to the total TRK signal for each sample.
-
Further normalize to the loading control to account for any variations in protein loading.
-
Calculate the percentage of p-TRK inhibition relative to the untreated control.
-
References
- 1. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. nsjbio.com [nsjbio.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. content.protocols.io [content.protocols.io]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Phospho-TrkA (Tyr490) Polyclonal Antibody (PA5-104674) [thermofisher.com]
- 12. Phospho-TrkA (Tyr785)/TrkB (Tyr816) (C67C8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. scbt.com [scbt.com]
Application Notes: Preparation of Entrectinib Stock Solution in DMSO
Introduction Entrectinib is a potent and selective inhibitor of the tyrosine kinases TRKA, TRKB, TRKC, ROS1, and ALK.[1][2] For in vitro studies, it is crucial to prepare a stable and accurately concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of Entrectinib due to its high solubilizing capacity for this compound. These application notes provide a detailed protocol for the preparation, handling, and storage of Entrectinib stock solutions for research purposes.
Data Summary The following table summarizes the key quantitative data for Entrectinib relevant to stock solution preparation.
| Parameter | Value | Source(s) |
| Molecular Weight | 560.64 g/mol | [3] |
| Physical Appearance | Crystalline solid | [1] |
| Solubility in DMSO | Ranging from ≥28.05 mg/mL to 100 mg/mL (178.36 mM) | [2][3][4][5] |
| Recommended Storage | Powder: -20°C (stable for ≥4 years) | [1] |
| Stock Solution: -20°C (up to several months) or -80°C (up to 6 months) | [3][5][6][7] |
Experimental Protocols
Materials and Equipment
-
Entrectinib powder (purity ≥98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Handle Entrectinib powder in a chemical fume hood to avoid inhalation of dust.[8]
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.[8]
-
Consult the Safety Data Sheet (SDS) for Entrectinib before handling.[8][9]
-
DMSO can facilitate the absorption of substances through the skin; therefore, avoid direct contact.
Preparation of a 50 mM Entrectinib Stock Solution
This protocol describes the preparation of 1 mL of a 50 mM stock solution. Adjust volumes and mass as needed for different concentrations or volumes.
Calculation:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L x 0.001 L x 560.64 g/mol x 1000 mg/g = 28.03 mg
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh 28.03 mg of Entrectinib powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the vial containing the Entrectinib powder. It is advisable to use fresh DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for 2-5 minutes.
-
If the solid does not completely dissolve, warm the solution in a 37°C water bath for 10 minutes.[3][6]
-
Alternatively, or in combination with warming, place the vial in an ultrasonic water bath for 10-20 minutes to facilitate dissolution.[3][6]
-
Visually inspect the solution to ensure no solid particles remain. The final solution should be clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[5][7]
-
Store the aliquots at -20°C for short-to-medium-term storage (up to several months) or at -80°C for long-term storage (up to 6 months).[3][5][7]
-
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in cell culture medium.
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Perform serial dilutions in your desired cell culture medium to reach the final experimental concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is less than 0.5%, with a concentration of 0.1% being preferable, to avoid solvent-induced cytotoxicity.[7][10]
-
Control: Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: Workflow for preparing Entrectinib stock solution in DMSO.
Caption: Simplified signaling pathway inhibited by Entrectinib.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. medkoo.com [medkoo.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. emulatebio.com [emulatebio.com]
Recommended Entrectinib concentration for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib (Rozlytrek®) is a potent, orally bioavailable, and central nervous system (CNS) active inhibitor of the tyrosine kinases Tropomyosin Receptor Kinase (TRK) A, B, and C, ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] These kinases, when constitutively activated through genetic alterations such as gene fusions, act as oncogenic drivers in a variety of solid tumors.[5] Entrectinib functions as an ATP-competitive inhibitor, effectively blocking the downstream signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis.[2][3] These application notes provide a summary of recommended Entrectinib concentrations for in vitro experiments and detailed protocols for key assays to evaluate its efficacy.
Mechanism of Action
Entrectinib is designed to target tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions.[6] Upon binding of their respective ligands, these receptor tyrosine kinases dimerize and autophosphorylate, initiating a cascade of downstream signaling events. The primary pathways activated include the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K/AKT) pathways, both of which are crucial for cell growth, proliferation, and survival.[6][7] Entrectinib's inhibition of TRK, ROS1, and ALK blocks these downstream pathways, thereby suppressing tumor growth.[6][7]
Recommended Entrectinib Concentrations for Cell Culture
The effective concentration of Entrectinib can vary significantly depending on the cell line, the specific genetic fusion it harbors, and the duration of the treatment. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for Entrectinib in various cancer cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Fusion/Mutation | Assay Duration | IC50 (nM) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | 72 hours | 17 |
| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | Not Specified | 0.47 |
| M0-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | Not Specified | 0.65 |
| Ba/F3 | Pro-B Cell | TEL-ROS1 | 72 hours | Not Specified (Potent inhibition) |
| Ba/F3 | Pro-B Cell | TEL-ALK | 72 hours | Not Specified (Higher potency than crizotinib) |
| Patient-Derived Cells | Colorectal Cancer | NTRK1 rearrangement | Not Specified | 8.2 |
Note: IC50 values can vary between different studies and experimental setups. This table should be used as a guideline for designing experiments.
Experimental Protocols
Here are detailed protocols for common assays used to assess the efficacy of Entrectinib in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Entrectinib on cell viability using a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Entrectinib stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Entrectinib Treatment:
-
Prepare serial dilutions of Entrectinib in complete medium. It is recommended to start with a concentration range based on the known IC50 values (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Entrectinib concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Entrectinib dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Entrectinib concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis in cells treated with Entrectinib using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with Entrectinib and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentrations of Entrectinib for the appropriate duration (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and collect the cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[9]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[9]
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of Entrectinib on the phosphorylation status of key proteins in the TRK, ROS1, ALK, and downstream PI3K/AKT and MAPK/ERK signaling pathways.
Materials:
-
Cells treated with Entrectinib and vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-ALK, anti-ALK, anti-phospho-ROS1, anti-ROS1, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with Entrectinib for a short duration (e.g., 2-6 hours) to observe changes in protein phosphorylation.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Entrectinib Signaling Pathway
Caption: Entrectinib inhibits NTRK, ROS1, and ALK fusion proteins, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways to induce apoptosis and inhibit cell proliferation.
General Experimental Workflow for Entrectinib Evaluation
Caption: A general workflow for evaluating the in vitro efficacy of Entrectinib, from cell line selection to data analysis.
References
- 1. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Establishing Entrectinib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib is a potent tyrosine kinase inhibitor (TKI) targeting tumors with NTRK1/2/3, ROS1, or ALK gene fusions. While demonstrating significant clinical efficacy, the development of acquired resistance is a common challenge. To facilitate the study of resistance mechanisms and the development of next-generation therapies, robust in vitro models of entrectinib resistance are essential. These application notes provide detailed protocols for establishing and characterizing entrectinib-resistant cancer cell lines.
Data Presentation: Emergence of Resistance
The development of resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of entrectinib. The following table summarizes typical shifts in IC50 values observed in entrectinib-resistant cell line models derived from non-small cell lung cancer (NSCLC) and neuroblastoma.
| Cell Line (Cancer Type) | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Increase | Key Resistance Mechanism(s) |
| HCC78 (NSCLC) | 450[1] | >5000[1] | >11 | KRAS G12C mutation, KRAS/FGF3 amplification, sustained ERK activation[1] |
| Neuroblastoma (NB) Xenograft-Derived | Not Specified | >10x Parental | >10 | PTEN pathway downregulation, ERK/MAPK pathway upregulation, IGF1R signaling activation[2][3][4][5] |
| KM12 (Colorectal) | Not Specified | Not Specified | Not Specified | NTRK1 G595R or G667C mutations[6] |
Experimental Protocols
Protocol 1: Establishment of Entrectinib-Resistant Cell Lines by Dose Escalation
This protocol describes the generation of entrectinib-resistant cell lines through continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest (e.g., HCC78 for ROS1-rearranged NSCLC)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)[1]
-
Entrectinib (dissolved in DMSO)[1]
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Cell viability assay kit (e.g., CCK-8)[1]
Procedure:
-
Determine Parental Cell Line IC50:
-
Plate the parental cells in 96-well plates.
-
Treat with a range of entrectinib concentrations for 72 hours.[1]
-
Determine the IC50 value using a cell viability assay. This will serve as the baseline.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their standard medium.
-
Begin continuous exposure to entrectinib at a concentration equal to or slightly below the IC20 (the concentration that inhibits 20% of cell growth). A common starting concentration for HCC78 cells is 100 nM.[1]
-
-
Dose Escalation:
-
When the cells resume a normal proliferation rate and reach approximately 80% confluency, passage them and increase the entrectinib concentration.[7] A stepwise increase is recommended (e.g., 1.5 to 2-fold).
-
Monitor cell morphology and growth rate closely. If significant cell death occurs, maintain the cells at the current concentration until they have adapted.[7]
-
This process of gradual dose escalation can take several months (e.g., over 6 months to reach 5 µM for HCC78 cells).[1]
-
-
Establishment of a Stable Resistant Line:
-
Once cells are able to proliferate steadily in a high concentration of entrectinib (e.g., 10-fold or higher than the parental IC50), they are considered a resistant population.
-
It is recommended to culture the resistant cells in the presence of the final entrectinib concentration to maintain selective pressure. Some studies have shown that resistance can be maintained even after withdrawal of the drug.[1]
-
-
Single-Cell Cloning (Optional but Recommended):
-
To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution or other methods.
-
Expand individual clones and confirm their resistance by re-evaluating the IC50.
-
Protocol 2: Characterization of Entrectinib-Resistant Cell Lines
1. Assessment of Drug Sensitivity:
-
Perform cell viability assays with entrectinib on both the parental and resistant cell lines to quantify the shift in IC50.[1]
-
Test for cross-resistance to other TKIs (e.g., crizotinib, ceritinib, lorlatinib) to understand the breadth of the resistance mechanism.[1]
2. Western Blot Analysis of Signaling Pathways:
-
Culture parental and resistant cells with and without entrectinib treatment.
-
Prepare cell lysates and perform Western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules.
-
Pathways to investigate include:
3. Molecular Analysis for Resistance Mutations:
-
DNA Sequencing: Extract genomic DNA from parental and resistant cells. Perform Sanger sequencing or next-generation sequencing (NGS) to identify potential mutations in the kinase domain of the target oncogene (e.g., NTRK1, ROS1).[6]
-
Gene Expression and Amplification: Use techniques like quantitative real-time PCR (qRT-PCR) or NGS to investigate changes in the expression or amplification of genes associated with bypass signaling pathways (e.g., KRAS, FGF3).[1]
Visualizations
Caption: Workflow for generating entrectinib-resistant cell lines.
Caption: Entrectinib resistance signaling pathways.
References
- 1. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell Culture Academy [procellsystem.com]
Application Notes and Protocols: Investigating the Efficacy of Entrectinib in a Cancer Cell and Fibroblast Co-culture Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and the emergence of therapeutic resistance. Cancer-associated fibroblasts (CAFs) are a major cellular component of the TME and are known to influence tumor growth and response to therapy through complex signaling interactions with cancer cells.[1][2][3] Entrectinib is a potent and selective tyrosine kinase inhibitor (TKI) that targets tropomyosin receptor kinases (TRK A, B, and C), ROS1, and anaplastic lymphoma kinase (ALK).[4][5][6] This document provides a detailed protocol for establishing a co-culture system of cancer cells and fibroblasts to evaluate the efficacy of Entrectinib in a more physiologically relevant in vitro model.
Entrectinib functions as an ATP competitor, inhibiting the kinase activity of its target receptors and thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[7][8][9] By investigating the effects of Entrectinib in a co-culture model, researchers can gain valuable insights into how the TME, particularly fibroblasts, may modulate the therapeutic response to this targeted agent. Studies have suggested that growth factors secreted by fibroblasts within the TME can contribute to resistance to Entrectinib.[10][11]
Signaling Pathway
The following diagram illustrates the key signaling pathways targeted by Entrectinib.
Caption: Entrectinib inhibits TRK, ROS1, and ALK signaling pathways.
Experimental Protocols
This section details the methodologies for establishing and analyzing a co-culture of cancer cells and fibroblasts treated with Entrectinib.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Cancer Cell Line (e.g., NCI-H2228, with ROS1 fusion) | ATCC | CRL-5935 |
| Fibroblast Cell Line (e.g., MRC-5) | ATCC | CCL-171 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Entrectinib | Selleck Chemicals | S7973 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| Transwell® inserts (e.g., 0.4 µm pore size) | Corning | 3413 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78440 |
| Antibodies for Western Blot (e.g., p-AKT, AKT, p-ERK, ERK, etc.) | Cell Signaling | Various |
| RNeasy Mini Kit | Qiagen | 74104 |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 |
| PowerUp™ SYBR™ Green Master Mix | Applied Biosystems | A25742 |
Experimental Workflow
Caption: Workflow for co-culture experiment with Entrectinib treatment.
Protocol for 2D Transwell Co-culture
This protocol describes an indirect co-culture system using Transwell® inserts, which allows for the study of paracrine signaling between cancer cells and fibroblasts.
-
Cell Culture Maintenance:
-
Culture cancer cells (e.g., NCI-H2228) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture fibroblasts (e.g., MRC-5) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Co-culture Seeding:
-
Seed fibroblasts in the bottom chamber of a 24-well plate at a density of 3 x 10^4 cells per well and allow them to attach overnight.[12]
-
On the following day, seed cancer cells in the Transwell® inserts at a density of 3 x 10^4 cells per insert.[12]
-
Place the inserts containing the cancer cells into the wells with the attached fibroblasts.
-
-
Entrectinib Treatment:
-
Prepare a stock solution of Entrectinib in DMSO.
-
Serially dilute Entrectinib in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 nM). A vehicle control (DMSO) should be included.
-
Replace the medium in both the insert and the bottom well with the medium containing the different concentrations of Entrectinib or vehicle control.
-
Incubate the co-culture plates for 72 hours.
-
Analysis Methods
1. Cell Viability Assay (CellTiter-Glo®):
-
After the 72-hour incubation, carefully remove the Transwell® inserts.
-
Separately assess the viability of the cancer cells in the inserts and the fibroblasts in the bottom wells.
-
Follow the manufacturer's protocol for the CellTiter-Glo® assay to measure ATP levels, which correlate with cell viability.
-
Record the luminescence using a plate reader.
-
Calculate the IC50 values for Entrectinib in both monoculture and co-culture conditions.
2. Western Blot Analysis:
-
After treatment, wash the cells in the inserts and the bottom wells with ice-cold PBS.
-
Lyse the cells separately using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
3. Real-Time Quantitative PCR (RT-qPCR):
-
Isolate total RNA from the cancer cells and fibroblasts separately using the RNeasy Mini Kit.
-
Synthesize cDNA using the High-Capacity cDNA Reverse Transcription Kit.
-
Perform RT-qPCR using PowerUp™ SYBR™ Green Master Mix and primers for genes of interest (e.g., genes involved in cell cycle, apoptosis, or fibroblast activation markers).
-
Analyze the relative gene expression using the ΔΔCt method.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: IC50 Values of Entrectinib in Monoculture and Co-culture
| Cell Type | Condition | Entrectinib IC50 (nM) |
| Cancer Cells | Monoculture | Insert Value |
| Cancer Cells | Co-culture with Fibroblasts | Insert Value |
| Fibroblasts | Monoculture | Insert Value |
| Fibroblasts | Co-culture with Cancer Cells | Insert Value |
Table 2: Relative Protein Expression Changes in Cancer Cells upon Entrectinib Treatment in Co-culture
| Protein | Treatment | Fold Change vs. Vehicle Control |
| p-AKT/Total AKT | Entrectinib (IC50) | Insert Value |
| p-ERK/Total ERK | Entrectinib (IC50) | Insert Value |
Table 3: Relative Gene Expression Changes in Cancer Cells and Fibroblasts upon Entrectinib Treatment in Co-culture
| Gene | Cell Type | Treatment | Fold Change vs. Vehicle Control |
| Gene of Interest 1 | Cancer Cells | Entrectinib (IC50) | Insert Value |
| Gene of Interest 2 | Fibroblasts | Entrectinib (IC50) | Insert Value |
Conclusion
This application note provides a comprehensive protocol for establishing a cancer cell and fibroblast co-culture model to investigate the efficacy of Entrectinib. By utilizing this more physiologically relevant in vitro system, researchers can better understand the influence of the tumor microenvironment on drug response and potentially identify mechanisms of resistance. The detailed experimental procedures and data presentation templates will facilitate the generation of robust and comparable results for advancing cancer research and drug development.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Co-cultures of colon cancer cells and cancer-associated fibroblasts recapitulate the aggressive features of mesenchymal-like colon cancer [frontiersin.org]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. Entrectinib - Wikipedia [en.wikipedia.org]
- 6. Entrectinib, a new multi-target inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 9. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for In Vivo Xenograft Models in Entrectinib Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2][3] These kinases, when constitutively activated due to genetic alterations such as gene fusions, can act as oncogenic drivers in a variety of solid tumors. Entrectinib functions as an ATP competitor, inhibiting autophosphorylation of these kinases and subsequently blocking downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[2] This targeted inhibition leads to apoptosis and tumor growth suppression in cancers harboring NTRK, ROS1, or ALK fusions.[1][2] Furthermore, Entrectinib's ability to cross the blood-brain barrier makes it a valuable therapeutic agent for treating central nervous system (CNS) metastases.[2]
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to assess the preclinical efficacy of Entrectinib. Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are discussed, offering robust platforms for evaluating anti-tumor activity, dose-response relationships, and pharmacodynamic effects.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by Entrectinib and a typical experimental workflow for evaluating its efficacy in xenograft models.
Data Presentation: Efficacy of Entrectinib in Xenograft Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Entrectinib in various xenograft models.
Table 1: Tumor Growth Inhibition in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Cancer Type | Gene Fusion | Mouse Strain | Entrectinib Dose | TGI (%)* | Reference |
| SH-SY5Y-TrkB | Neuroblastoma | N/A (TrkB overexpression) | Athymic nu/nu | 60 mg/kg BID | Significant (p<0.0001) | [1][2] |
| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | N/A | 3 mg/kg daily | Significant | [4] |
| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | N/A | 10 mg/kg daily | Complete Regression | [4] |
| IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | N/A | 30 mg/kg daily | Complete Regression | [4] |
| M0-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | N/A | 3 mg/kg daily | Significant | [4] |
| M0-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | N/A | 10 mg/kg daily | Complete Regression | [4] |
| M0-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | N/A | 30 mg/kg daily | Complete Regression | [4] |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | N/A | N/A | Regression | [5] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | N/A | 30 or 60 mg/kg BID | Dose-dependent regression | [6] |
| SR-786 | Anaplastic Large Cell Lymphoma | NPM-ALK | N/A | 30 or 60 mg/kg BID | Dose-dependent regression | [6] |
| Ba/F3-TEL-ROS1 | N/A | TEL-ROS1 | N/A | 60 mg/kg BID | Significant (p<0.0001) | [6] |
*TGI: Tumor Growth Inhibition. Specific percentage values are often not reported; "Significant" indicates a statistically significant reduction in tumor growth compared to the control group.
Table 2: Survival Analysis in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Cancer Type | Gene Fusion | Mouse Strain | Entrectinib Dose | Outcome | Reference |
| SH-SY5Y-TrkB | Neuroblastoma | N/A (TrkB overexpression) | Athymic nu/nu | 60 mg/kg BID | Significantly prolonged event-free survival (p<0.0001) | [1][2] |
| ALK-fusion driven | Lung Cancer (intracranial) | ALK fusion | Mouse | N/A | Survival benefit of 57 days vs. 34 days (p < 5x10e-4) | [7] |
Table 3: Efficacy in Patient-Derived Xenograft (PDX) Models
| Tumor Type | Gene Fusion | Entrectinib Efficacy | Reference |
| Multiple Solid Tumors | NTRK, ROS1, or ALK fusions | Antitumor activity and tumor regression | |
| Colorectal Cancer | TPM3-NTRK1 | Tumor regression and durable tumor stabilization |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol outlines the subcutaneous implantation of tumor cells to establish a CDX model.
Materials:
-
NTRK, ROS1, or ALK fusion-positive cancer cell line (e.g., SH-SY5Y-TrkB, IMS-M2, M0-91)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA or other cell detachment solution
-
Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)
-
Immunocompromised mice (e.g., athymic nu/nu, NOD-SCID)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic for mice (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve a sufficient number of cells in the logarithmic growth phase.
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with culture medium.
-
For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with sterile PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Cell Counting and Viability: Resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >90%.
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in an appropriate volume of sterile PBS or serum-free medium to achieve the desired final concentration (typically 1 x 10^7 cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice just prior to injection. Keep the mixture on ice to prevent solidification.
-
-
Subcutaneous Implantation:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Shave the hair from the injection site (typically the flank).
-
Cleanse the injection site with an alcohol wipe.
-
Gently lift the skin and inject the cell suspension (100-200 µL) subcutaneously.
-
Monitor the mice until they have fully recovered from anesthesia.
-
Entrectinib Administration
This protocol describes the oral administration of Entrectinib to xenograft-bearing mice.
Materials:
-
Entrectinib
-
Vehicle solution (e.g., 0.5% methylcellulose with 1% Tween 80 in sterile water)
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of Entrectinib based on the mean body weight of the treatment group and the desired dose (e.g., 60 mg/kg).
-
Prepare the Entrectinib suspension in the vehicle. For example, for a 60 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 6 mg/mL.
-
Ensure the solution is homogenous by stirring or sonicating. Prepare fresh as needed.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the Entrectinib suspension.
-
Monitor the mouse for any signs of distress after administration.
-
Follow the predetermined dosing schedule (e.g., twice daily, BID).
-
Tumor Volume Measurement
This protocol details the measurement of subcutaneous tumors using calipers.
Materials:
-
Digital calipers
Procedure:
-
Gently restrain the mouse.
-
Measure the longest diameter (length, L) and the shortest diameter (width, W) of the tumor using the calipers.
-
Record the measurements in millimeters.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .
-
Perform measurements 2-3 times per week to monitor tumor growth.
-
Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.
Immunohistochemistry (IHC) for Ki-67
This protocol describes the detection of the proliferation marker Ki-67 in paraffin-embedded tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Ki-67
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate slides with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate slides with the primary anti-Ki-67 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides with PBS. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash slides with PBS. Apply DAB substrate and incubate until the desired stain intensity develops.
-
Counterstaining: Rinse with distilled water. Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate slides through a graded ethanol series and clear in xylene. Mount with a permanent mounting medium.
-
Analysis: Quantify the percentage of Ki-67 positive cells by manual counting or using image analysis software.
Western Blot for Phosphorylated TRK (p-TRK)
This protocol outlines the detection of phosphorylated TRK in tumor tissue lysates.
Materials:
-
Frozen tumor tissue samples
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-TRK (specific for the relevant TRK protein), Mouse anti-total-TRK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL chemiluminescence substrate
Procedure:
-
Lysate Preparation:
-
Homogenize frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p-TRK antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total TRK and a loading control to normalize the p-TRK signal.
Conclusion
The in vivo xenograft models described in these application notes are indispensable tools for the preclinical evaluation of Entrectinib. By employing these detailed protocols, researchers can robustly assess the anti-tumor efficacy of Entrectinib, investigate its mechanism of action through pharmacodynamic studies, and generate critical data to support its clinical development for the treatment of NTRK, ROS1, and ALK fusion-positive cancers. The provided data tables and diagrams serve as a valuable resource for understanding the expected outcomes and the biological basis of Entrectinib's therapeutic effects.
References
- 1. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
Application Notes and Protocols: Utilizing CRISPR-Cas9 Screens to Elucidate Entrectinib Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib is a potent tyrosine kinase inhibitor (TKI) targeting oncogenic fusions of NTRK1/2/3, ROS1, and ALK.[1][2][3] While demonstrating significant efficacy in patients with these alterations, the development of acquired resistance is a common clinical challenge, ultimately limiting its long-term benefit.[1][4][5][6] Understanding the molecular mechanisms that drive Entrectinib resistance is paramount for the development of next-generation inhibitors and effective combination therapies. This document provides a comprehensive guide on leveraging Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology to systematically identify and validate genes and pathways conferring resistance to Entrectinib.
Genome-wide CRISPR-Cas9 screens offer a powerful, unbiased approach to interrogate the entire genome for genes whose loss or gain of function contributes to a drug-resistant phenotype.[7][8][9][10][11] By creating a pooled library of cells, each with a specific gene knockout or activation, researchers can select for populations that survive and proliferate in the presence of Entrectinib, thereby identifying key resistance drivers.
Known Mechanisms of Entrectinib Resistance
Acquired resistance to Entrectinib can be broadly categorized into two main types:
-
On-target resistance: This involves the acquisition of secondary mutations within the kinase domain of the target protein (NTRK or ROS1), which sterically hinder the binding of Entrectinib.[4][5]
-
Bypass signaling activation: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, rendering the inhibition of the primary target ineffective.[1][6][12][13]
This application note will focus on the use of CRISPR screens to identify novel bypass signaling pathways and other genetic modifiers of Entrectinib resistance.
Quantitative Data on Entrectinib Resistance
The following tables summarize key quantitative data from studies investigating Entrectinib resistance. This data is essential for designing and interpreting CRISPR screen experiments.
Table 1: In Vitro IC50 Values for Entrectinib in Sensitive and Resistant Cell Lines
| Cell Line | Genetic Background | Resistance Mechanism | Entrectinib IC50 (nM) - Parental | Entrectinib IC50 (nM) - Resistant | Fold Change in Resistance | Reference |
| HCC78 | SLC34A2-ROS1 fusion | KRAS G12C mutation, KRAS & FGF3 amplification | ~10 | >1000 | >100 | [1][14] |
| KM12SM | TPM3-NTRK1 fusion | HGF-induced MET activation | ~5 | >100 (with HGF) | >20 | [15][16] |
| CUTO28 | TPM3-ROS1 fusion | MET amplification | Sensitive (IC50 not specified) | Resistant (IC50 not specified) | Not specified | [12] |
Table 2: Clinically Identified Mutations Conferring Entrectinib Resistance
| Gene | Mutation | Cancer Type | Reference |
| NTRK1 | G595R | Colorectal Cancer | [4][5] |
| NTRK1 | G667C | Colorectal Cancer | [4][5] |
| NTRK3 | G623R | Mammary Analogue Secretory Carcinoma | [1] |
| ROS1 | G2032R | Non-Small Cell Lung Cancer | [12] |
| ROS1 | F2004C/I | Non-Small Cell Lung Cancer | [17] |
Experimental Protocols
This section provides a detailed protocol for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to Entrectinib.
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Entrectinib Resistance
1. Cell Line Selection and Engineering
-
Cell Line Choice: Select a cancer cell line with a known Entrectinib-sensitive genetic background (e.g., harboring an NTRK or ROS1 fusion). The HCC78 (ROS1-fusion) or KM12SM (NTRK1-fusion) cell lines are suitable examples.[1][15]
-
Cas9 Expression: Stably express Cas9 nuclease in the chosen cell line. This is typically achieved through lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection (e.g., blasticidin).[18] Confirm Cas9 activity using a functional assay (e.g., GFP knockout).
2. Lentiviral CRISPR Library Production
-
Library Selection: Utilize a genome-wide human CRISPR knockout library (e.g., GeCKO, TKOv3).[9][11][18] These libraries contain thousands of single guide RNAs (sgRNAs) targeting every gene in the genome.
-
Lentivirus Production: Transfect HEK293T cells with the pooled sgRNA library plasmid along with packaging and envelope plasmids to produce high-titer lentivirus.
3. CRISPR Library Transduction
-
Determine MOI: Perform a titration experiment to determine the multiplicity of infection (MOI) that results in approximately 30-50% of cells being transduced. A low MOI (typically 0.3-0.5) is crucial to ensure that most cells receive only a single sgRNA, minimizing confounding effects.[8]
-
Transduction: Transduce the Cas9-expressing cells with the pooled lentiviral sgRNA library at the predetermined low MOI.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).[18]
4. Entrectinib Treatment and Selection
-
Baseline Population: Harvest a subset of the transduced cells before drug treatment to serve as the baseline (T0) reference for sgRNA representation.
-
Drug Treatment: Culture the remaining transduced cells in the presence of Entrectinib. The concentration of Entrectinib should be empirically determined to be lethal to the majority of the cell population (e.g., IC80-IC90).
-
Maintain Cell Population: Passage the cells as needed, ensuring that the cell number is maintained at a level that preserves the complexity of the sgRNA library (typically >500 cells per sgRNA).
-
Harvest Resistant Cells: Once a resistant population emerges and expands, harvest the cells.
5. Genomic DNA Extraction and sgRNA Sequencing
-
gDNA Extraction: Extract genomic DNA (gDNA) from the T0 and Entrectinib-resistant cell populations.
-
PCR Amplification: Amplify the sgRNA-containing cassettes from the gDNA using PCR.
-
High-Throughput Sequencing: Perform next-generation sequencing (NGS) of the amplified sgRNA cassettes to determine the representation of each sgRNA in the T0 and resistant populations.
6. Data Analysis and Hit Identification
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Hit Identification: Use bioinformatics tools like MAGeCK or DESeq2 to identify sgRNAs that are significantly enriched in the Entrectinib-resistant population compared to the T0 population. Genes targeted by multiple enriched sgRNAs are considered high-confidence hits.
7. Hit Validation
-
Individual Gene Knockout: Validate the top candidate genes by generating individual knockout cell lines using 2-3 independent sgRNAs per gene.
-
Phenotypic Assays: Confirm that the knockout of the candidate gene confers resistance to Entrectinib using cell viability assays (e.g., MTT, CellTiter-Glo).
-
Mechanism of Action Studies: Investigate the functional role of the validated hit in mediating Entrectinib resistance through downstream signaling analysis (e.g., Western blotting for key pathway components like p-ERK, p-AKT).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Acquired Resistance to the TRK Inhibitor Entrectinib in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 8. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. search.library.ucr.edu [search.library.ucr.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of Crizotinib After Entrectinib Resistance Due to MET Polysomy in ROS1-Rearranged NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of TRK Fusion Proteins in Entrectinib Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of immunohistochemistry (IHC) as a screening tool for identifying TRK fusion-positive tumors, a critical step in patient selection for treatment with the targeted therapy, Entrectinib.
Introduction
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting TRKA, TRKB, TRKC, ROS1, and ALK kinase activity.[1][2] Oncogenic fusions involving the neurotrophic tyrosine receptor kinase genes (NTRK1, NTRK2, and NTRK3) lead to the expression of constitutively active TRK fusion proteins, which drive tumor growth and proliferation.[3] Entrectinib effectively inhibits these fusion proteins and has demonstrated significant clinical efficacy in patients with NTRK fusion-positive solid tumors.[4][5][6]
Given the low prevalence of NTRK fusions across many common cancer types, pan-TRK IHC is a valuable, time- and tissue-efficient screening method to enrich for patient populations likely to harbor these fusions before definitive molecular testing.[7][8]
TRK Signaling Pathway and Entrectinib's Mechanism of Action
NTRK gene fusions result in the ligand-independent, constitutive activation of the TRK kinase domain. This leads to the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[1] Entrectinib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TRK kinase domain and blocking its phosphorylation and downstream signaling, thereby inhibiting tumor growth.[1]
Caption: TRK fusion protein signaling pathway and the inhibitory action of Entrectinib.
Immunohistochemistry for TRK Fusion Protein Detection
Pan-TRK IHC assays utilize antibodies that recognize a conserved epitope in the C-terminal region of TRKA, TRKB, and TRKC proteins. Overexpression of the TRK protein, detected by IHC, serves as a surrogate marker for the presence of an underlying NTRK gene fusion.
Key Antibody Clones
Two primary rabbit monoclonal antibody clones are widely used for pan-TRK IHC:
| Antibody Clone | Manufacturer | Key Characteristics |
| EPR17341 | Abcam / Roche (VENTANA) | Most extensively validated clone. Generally shows high sensitivity but can have lower specificity, with some false-positive results reported.[2][3][9] |
| A7H6R | Cell Signaling Technology | May offer higher specificity compared to EPR17341, with fewer false-positive stains, particularly in mesenchymal tumors.[3][10] |
Performance of Pan-TRK IHC Clones
The sensitivity and specificity of pan-TRK IHC can vary depending on the antibody clone, tumor type, and interpretation criteria.
| Clone | Sensitivity | Specificity | Reference |
| EPR17341 | 95.2% - 100% | 73.8% - 100% | [2][7][9] |
| A7H6R | 93.8% | 80.3% | [9] |
Note: It is crucial to confirm positive IHC results with a molecular method, such as next-generation sequencing (NGS) or fluorescence in situ hybridization (FISH), to definitively identify the NTRK gene fusion.[11]
Experimental Workflow for TRK Fusion Detection
The following diagram outlines a typical workflow for identifying patients with TRK fusion-positive tumors for potential enrollment in Entrectinib studies.
Caption: Experimental workflow for identifying TRK fusion-positive tumors using IHC screening.
Detailed Immunohistochemistry Protocols
Protocol for VENTANA pan-TRK (EPR17341) Assay
This protocol is based on the use of the ready-to-use VENTANA pan-TRK (EPR17341) Assay on a BenchMark series automated staining instrument.
Materials:
-
VENTANA pan-TRK (EPR17341) Assay (Roche)
-
BenchMark IHC/ISH instrument (Roche)
-
OptiView DAB IHC Detection Kit (Roche)
-
EZ Prep, Reaction Buffer, Liquid Coverslip (Roche)
-
Cell Conditioning 1 (CC1) solution (Roche)
-
Hematoxylin II and Bluing Reagent (Roche)
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)
Procedure:
-
Deparaffinization and Rehydration: Performed on-instrument using standard BenchMark protocols.
-
Antigen Retrieval: On-instrument using CC1 solution for a duration of approximately 64-88 minutes.[2]
-
Primary Antibody Incubation: Incubate with the VENTANA pan-TRK (EPR17341) Assay for approximately 16 minutes.[2]
-
Detection: Use the OptiView DAB IHC Detection Kit according to the manufacturer's instructions.
-
Counterstaining: On-instrument with Hematoxylin II for approximately 4 minutes, followed by Bluing Reagent for 4 minutes.
-
Dehydration and Mounting: Dehydrate slides through graded alcohols and xylene, and coverslip with a permanent mounting medium.
General Protocol for Pan-TRK (A7H6R) Antibody
This is a general protocol and may require optimization for specific laboratory conditions and equipment.
Materials:
-
Pan-TRK (A7H6R) Rabbit mAb (Cell Signaling Technology)
-
DAB-based polymer detection system
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)
-
FFPE tissue sections (4-5 µm)
Procedure:
-
Deparaffinization and Rehydration: Standard protocol.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is recommended. The optimal buffer and heating time should be determined by the user.
-
Peroxidase Block: Block endogenous peroxidase activity.
-
Primary Antibody Incubation: Incubate with the A7H6R antibody at an optimized dilution (e.g., 1:100 - 1:400) for 30-60 minutes at room temperature or overnight at 4°C.
-
Detection: Apply the polymer-based detection system according to the manufacturer's instructions.
-
Chromogen: Develop with DAB chromogen.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Standard protocol.
Interpretation of Staining Results
The interpretation of pan-TRK IHC staining requires careful evaluation by a trained pathologist.
| Staining Pattern | Associated NTRK Fusion | Description |
| Cytoplasmic | NTRK1, NTRK2, NTRK3 | Diffuse or granular cytoplasmic staining is the most common pattern.[2][7] |
| Nuclear | ETV6-NTRK3 | Can be seen in addition to cytoplasmic staining.[2][7] |
| Membranous | TPM3/4-NTRK1/3 | Accentuation of the cell membrane.[7] |
| Perinuclear/Nuclear Membrane | LMNA-NTRK1 | Staining around the nucleus.[7] |
Scoring Criteria:
-
Positive: Membranous, cytoplasmic, or nuclear staining of any intensity in ≥1% of tumor cells.[12]
-
Negative: Complete absence of staining or staining in <1% of tumor cells.
-
Equivocal: Weak, focal, or difficult-to-interpret staining that may require consultation and/or direct progression to molecular testing.
Entrectinib Clinical Trial Data in IHC-Screened Patients
An integrated analysis of three clinical trials (ALKA-372-001, STARTRK-1, and STARTRK-2) demonstrated the efficacy of Entrectinib in patients with NTRK fusion-positive solid tumors. While patient identification in later trials primarily relied on nucleic acid-based methods, IHC was utilized for screening in earlier studies.[4][5][6]
| Clinical Trial Cohort (Integrated Analysis) | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Reference |
| NTRK Fusion-Positive Solid Tumors | 54 | 57% | 10 months | [6] |
| Updated Analysis | 121 | 61.2% | 20.0 months | [4] |
| NTRK Fusion-Positive NSCLC | 51 | 62.7% | 27.3 months | [13] |
These data underscore the clinical benefit of Entrectinib in a patient population that can be effectively enriched by pan-TRK IHC screening.
Conclusion
Pan-TRK IHC is a reliable and efficient screening tool for the identification of patients with NTRK fusion-positive cancers who may be candidates for Entrectinib therapy. The use of validated protocols and careful interpretation by experienced pathologists are essential for accurate patient selection. All positive IHC results should be confirmed by a molecular method to ensure the appropriate use of this targeted therapy.
References
- 1. EPR17341 and A7H6R pan-TRK Immunohistochemistry Result in Highly Different Staining Patterns in a Series of Salivary Gland Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pan-TRK immunohistochemistry as screening tool for NTRK fusions: A diagnostic workflow for the identification of positive patients in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Updated efficacy and safety of entrectinib in NTRK fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Entrectinib-Induced Apoptosis via Flow Cytometry
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 3. entrectinib - My Cancer Genome [mycancergenome.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entrectinib Induces Apoptosis and Inhibits the Epithelial–Mesenchymal Transition in Gastric Cancer with NTRK Overexpression [mdpi.com]
- 8. Entrectinib can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Entrectinib Research Using HCC78, KM12, and SH-SY5Y Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the HCC78, KM12, and SH-SY5Y cell lines in preclinical research of Entrectinib, a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases.[1][2] This document outlines the molecular characteristics of each cell line relevant to Entrectinib sensitivity, protocols for key experiments, and expected outcomes based on published data.
Introduction to Entrectinib and Target Cell Lines
Entrectinib is an orally bioavailable, central nervous system (CNS) active inhibitor targeting tyrosine kinases TRKA/B/C, ROS1, and ALK, which are encoded by NTRK1/2/3, ROS1, and ALK genes, respectively.[1][2] Gene fusions involving these kinases can act as oncogenic drivers, making them key targets for cancer therapy.[2] Entrectinib functions by competitively binding to the ATP-binding sites of these kinases, thereby inhibiting their activity and blocking downstream pro-proliferative and survival signaling pathways such as MAPK/ERK and PI3K/AKT.[1]
This document focuses on three well-characterized cell lines used in Entrectinib research:
-
HCC78: A non-small cell lung cancer (NSCLC) cell line harboring a SLC34A2-ROS1 gene fusion.[3][4][5]
-
KM12: A colorectal cancer cell line with a TPM3-NTRK1 gene fusion.[6][7]
-
SH-SY5Y: A human neuroblastoma cell line, often used in models overexpressing TrkB (NTRK2), to study Trk-driven cancers.[8][9]
Cell Line Characteristics and Entrectinib Sensitivity
The genetic makeup of these cell lines dictates their sensitivity to Entrectinib. The presence of specific fusion proteins serves as a biomarker for predicting response.
| Cell Line | Cancer Type | Key Genetic Alteration | Entrectinib Target | Reported Sensitivity |
| HCC78 | Non-Small Cell Lung Cancer | SLC34A2-ROS1 fusion[3][5] | ROS1 | Sensitive[10][11] |
| KM12 | Colorectal Cancer | TPM3-NTRK1 fusion | TRKA | Highly Sensitive[7] |
| SH-SY5Y (TrkB-expressing) | Neuroblastoma | NTRK2 (TrkB) overexpression (via transfection)[8][9] | TRKB | Sensitive[8][9] |
Quantitative Data Summary: In Vitro Efficacy of Entrectinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Entrectinib in the specified cell lines as reported in the literature. These values highlight the potent anti-proliferative effect of the drug in cells with the target genetic alterations.
| Cell Line | Assay Type | IC50 of Entrectinib (approx.) | Reference |
| HCC78 | Cell Viability | 450 nM | [10] |
| KM12SM | Cell Viability | 0.75 nM | [11] |
| SH-SY5Y-TrkB | Cell Growth Inhibition | Potent in nanomolar range | [9] |
Note: IC50 values can vary between studies and experimental conditions.
Signaling Pathways and Mechanisms of Action
Entrectinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated by oncogenic fusion kinases.
Caption: Mechanism of action of Entrectinib.
In sensitive cells like HCC78 and KM12, Entrectinib treatment leads to a rapid and sustained decrease in the phosphorylation of the fusion kinase (ROS1 or TRKA) and downstream effectors like PLCγ, ERK, and AKT.[12][13][14]
Experimental Protocols
The following are detailed protocols for experiments commonly performed to evaluate the efficacy of Entrectinib.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay measures the dose-dependent effect of Entrectinib on cell proliferation and viability.
Materials:
-
HCC78, KM12, or SH-SY5Y cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Entrectinib stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Entrectinib in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest Entrectinib dose.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is used to assess the phosphorylation status of the target kinases and their downstream signaling proteins upon Entrectinib treatment.
Materials:
-
Cells cultured in 6-well plates
-
Entrectinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ROS1, anti-ROS1, anti-p-TRKA, anti-TRKA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Entrectinib or vehicle (DMSO) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH to ensure equal protein loading.
In Vivo Xenograft Model
This protocol outlines the evaluation of Entrectinib's anti-tumor efficacy in a mouse model.
Caption: Experimental workflow for a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
HCC78, KM12, or SH-SY5Y-TrkB cells
-
Matrigel (optional)
-
Entrectinib formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Inoculation: Harvest cells and resuspend them in sterile PBS, optionally mixed with Matrigel. Subcutaneously inject 1-5 million cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, Entrectinib low dose, Entrectinib high dose).
-
Drug Administration: Administer Entrectinib or vehicle daily via oral gavage. Doses of 30-60 mg/kg have been reported to be effective.[13]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health.
-
Endpoint and Analysis: Continue treatment until tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot) or histological examination. Compare tumor growth inhibition between treated and control groups.
Mechanisms of Acquired Resistance
Prolonged treatment with Entrectinib can lead to the development of acquired resistance. Understanding these mechanisms is crucial for developing next-generation inhibitors and combination therapies.
-
HCC78: Resistance has been associated with the acquisition of a KRAS G12C mutation and sustained ERK activation, representing a bypass signaling mechanism.[10][15]
-
KM12: On-target resistance occurs through secondary mutations in the NTRK1 kinase domain, such as G595R and G667C, which interfere with drug binding.[6][16]
-
SH-SY5Y (Neuroblastoma models): Resistance mechanisms can be independent of secondary NTRK2 mutations and may involve the upregulation of alternative survival pathways like ERK/MAPK and downregulation of tumor suppressors like PTEN.[17]
Caption: Acquired resistance mechanisms to Entrectinib.
These cell lines provide robust and clinically relevant models for investigating the efficacy and mechanisms of action of Entrectinib. The provided protocols offer a starting point for researchers to design and execute experiments aimed at further understanding the therapeutic potential of this targeted agent.
References
- 1. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 2. Entrectinib - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ROS1 Fusion Mediates Immunogenicity by Upregulation of PD-L1 After the Activation of ROS1–SHP2 Signaling Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Entrectinib in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Entrectinib (also known as RXDX-101 or NMS-E628) is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Its efficacy in cancers harboring fusions in NTRK1/2/3, ROS1, or ALK genes is well-documented.[2][3] Due to its lipophilic nature and pH-dependent solubility, preparing Entrectinib for in vivo administration requires careful consideration to ensure consistent and effective delivery in animal models.[4][5] These application notes provide detailed protocols for dissolving and formulating Entrectinib for preclinical in vivo research.
Data Presentation: Solubility and Formulation
Entrectinib's solubility is a critical factor for its formulation. It is a weak base with very low solubility in neutral aqueous solutions, which increases significantly in acidic conditions.[6][7] For research purposes, various solvents and vehicles can be used to prepare stock solutions and final dosing formulations.
Table 1: Entrectinib Solubility Data
| Solvent/Vehicle | Concentration | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | For preparing concentrated stock solutions. | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | For preparing concentrated stock solutions. | [1] |
| Ethanol | ~1 mg/mL | Lower solubility compared to DMSO and DMF. | [1] |
| 0.07 M HCl (pH 1.2) | >40 mg/mL | Demonstrates high solubility in acidic aqueous conditions. | [7] |
| Aqueous Buffer (pH 6.4) | ~0.002 mg/mL | Very low solubility in neutral aqueous conditions. | [7] |
| DMF:PBS (pH 7.2) (1:4 ratio) | ~0.2 mg/mL | Achieved by first dissolving in DMF, then diluting. | [1] |
Table 2: Recommended Vehicles for In Vivo Oral Administration
| Vehicle Composition | Preparation Notes | Recommended Use | Source(s) |
| 0.5% Methylcellulose (400 cP) + 1% Tween 80 in H₂O | Stir at room temperature for 30 min, then sonicate in a water bath for 20 min. Prepare fresh weekly. | Mouse xenograft studies for oral gavage. | [8] |
| Carboxymethylcellulose Sodium (CMC-Na) | Mix evenly to obtain a homogeneous suspension. | Oral administration. | [9] |
Table 3: Recommended Vehicle for In Vivo Intravenous Administration
| Vehicle Composition | Preparation Notes | Recommended Use | Source(s) |
| 10 mM Lactic Acid + 5% Glucose in H₂O (pH 5.0) | Dissolve drug directly in the vehicle. | Intravenous infusion in rats. | [10] |
Experimental Protocols
Protocol 1: Preparation of Entrectinib for Oral Gavage in Mice
This protocol is based on a method successfully used in neuroblastoma xenograft models.[8]
Materials:
-
Entrectinib powder
-
Methylcellulose (viscosity 400 cP)
-
Tween 80
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Water bath sonicator
-
Sterile tubes for storage
Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of stirring, sterile water. Continue stirring until fully dissolved. This may take several hours.
-
Add 1 mL of Tween 80 to the 0.5% methylcellulose solution to achieve a final concentration of 1% Tween 80. Mix thoroughly.
-
-
Reconstitute Entrectinib:
-
Calculate the required amount of Entrectinib based on the desired final concentration and dosing volume (e.g., for a 60 mg/kg dose in a 20 g mouse at 10 mL/kg, the concentration is 6 mg/mL).
-
Weigh the appropriate amount of Entrectinib powder and add it to the prepared vehicle.
-
-
Ensure Homogeneous Suspension:
-
Stir the mixture on a magnetic stirrer at room temperature for at least 30 minutes.
-
Sonicate the suspension in a water bath sonicator for 20 minutes to ensure a fine, homogeneous dispersion.
-
-
Storage and Use:
-
This formulation should be made fresh every week and stored at 4°C, protected from light.
-
Before each administration, vortex the suspension to ensure uniformity.
-
Administer to animals via oral gavage at the calculated volume (typically 10 mL/kg).[8]
-
Protocol 2: In Vivo Efficacy Study Workflow
This protocol outlines a typical workflow for assessing the anti-tumor activity of Entrectinib in a subcutaneous xenograft mouse model.
Phases of the Study:
-
Cell Culture and Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers at least twice a week.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
-
Treatment Administration:
-
Monitoring and Endpoints:
-
Measure tumor volume and animal body weight at least twice weekly to assess efficacy and toxicity.[8]
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
-
Pharmacodynamic/Pharmacokinetic Analysis (Optional):
-
Pharmacodynamics (PD): At the end of the study or at specific time points after the last dose, collect tumors to analyze target inhibition (e.g., p-ALK, p-TRK) via Western blot or immunohistochemistry.[8][11]
-
Pharmacokinetics (PK): Collect blood samples at various time points after dosing to determine the plasma concentration of Entrectinib using LC-MS/MS.[8]
-
Visualizations
Entrectinib Signaling Pathway
Caption: Entrectinib inhibits TRK, ROS1, and ALK kinases, blocking downstream pro-survival pathways.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for evaluating Entrectinib's anti-tumor efficacy in a xenograft model.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib dose confirmation in pediatric oncology patients: pharmacokinetic considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Application Notes: Determining the IC50 of Entrectinib using the MTT Assay
Introduction
Entrectinib, sold under the brand name Rozlytrek, is a potent and selective tyrosine kinase inhibitor (TKI) used in targeted cancer therapy.[1] It is designed to target and inhibit key proteins involved in the growth and proliferation of cancer cells.[2] Specifically, Entrectinib is an ATP-competitive inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[3][4] These kinases, when constitutively activated due to genetic alterations like gene fusions, can drive oncogenic signaling, leading to uncontrolled cell proliferation and tumor growth.[2][5] Entrectinib's efficacy is particularly noted in patients with NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC).[1][2]
Mechanism of Action of Entrectinib
Entrectinib functions by binding to the ATP-binding site of the aforementioned tyrosine kinases, effectively blocking their enzymatic activity.[2][5] This inhibition disrupts the downstream signaling pathways that are critical for cancer cell survival and proliferation, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[5][6][7] By suppressing these oncogenic drivers, Entrectinib can induce apoptosis (programmed cell death) and lead to a reduction in tumor size.[5][7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] The fundamental principle of the assay is the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[8] Dead cells lack the ability to perform this conversion. The resulting formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), creating a colored solution. The intensity of this purple color is directly proportional to the number of viable cells and can be quantified by measuring its absorbance with a spectrophotometer. This allows for the quantitative determination of a drug's cytotoxic or cytostatic effects on cultured cells.
Entrectinib Signaling Pathway
Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream pro-survival pathways.
Experimental Protocol: MTT Assay for Entrectinib IC50
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of Entrectinib on adherent cancer cells.
1. Materials and Reagents
-
Cell Line: A cancer cell line with a known NTRK, ROS1, or ALK fusion (e.g., Ba/F3 cells expressing a TEL-ROS1 fusion[4]).
-
Entrectinib: Stock solution (e.g., 10 mM in DMSO), stored at -20°C.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[9]
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO).
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Inverted microscope.
-
2. Assay Procedure
Day 1: Cell Seeding
-
Culture the selected cells until they reach the logarithmic growth phase.
-
Harvest the cells using trypsinization (for adherent cells) and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in fresh culture medium to a final concentration that allows for optimal growth during the assay period (e.g., 5,000 - 10,000 cells/well). This should be determined via a preliminary cell growth curve.[9]
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Leave the outer wells filled with 100 µL of sterile PBS to minimize evaporation effects.
-
Incubate the plate for 24 hours in a humidified incubator to allow cells to attach and resume growth.
Day 2: Cell Treatment
-
Prepare serial dilutions of Entrectinib in cell culture medium. Start with a high concentration (e.g., 1 µM) and perform 1:3 or 1:10 serial dilutions to cover a broad concentration range.[10] Include a "vehicle control" group treated with the same concentration of DMSO as the highest drug concentration, and a "no treatment" control with medium only.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Entrectinib dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Return the plate to the incubator for the desired treatment period, typically 48 to 72 hours.[10][11]
Day 4/5: MTT Assay and Absorbance Reading
-
After the incubation period, carefully add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[8]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. A purple precipitate should be visible under a microscope in the viable cells.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution of the crystals.[9]
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
3. Data Analysis and IC50 Calculation
-
Correct Absorbance: Subtract the average absorbance of the blank wells (medium + MTT + DMSO, no cells) from the absorbance of all other wells.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each Entrectinib concentration using the following formula:
-
Percentage Viability = (Corrected OD of Treated Wells / Corrected OD of Vehicle Control Wells) x 100
-
-
Plot Dose-Response Curve: Create a graph with the logarithm of the Entrectinib concentration on the x-axis and the corresponding percentage cell viability on the y-axis.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve fit) with software like GraphPad Prism or Microsoft Excel to calculate the IC50 value.[12][13] The IC50 is the concentration of Entrectinib that results in a 50% reduction in cell viability.
Experimental Workflow
References
- 1. Entrectinib - Wikipedia [en.wikipedia.org]
- 2. What is Entrectinib used for? [synapse.patsnap.com]
- 3. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Colony Formation Assay to Assess Long-Term Entrectinib Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1] These kinases, when constitutively activated through genetic alterations such as gene fusions, can act as oncogenic drivers, promoting uncontrolled cell proliferation and survival in various solid tumors.[1][2] Entrectinib functions as an ATP competitor, inhibiting these kinases and their downstream signaling pathways, thereby suppressing cancer cell growth and inducing apoptosis.[1]
The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the long-term effects of cytotoxic agents on the reproductive integrity of single cells.[3] Unlike short-term viability assays that measure immediate metabolic activity, the colony formation assay evaluates the ability of a cell to undergo multiple divisions to form a colony of at least 50 cells, providing a more accurate measure of long-term therapeutic efficacy.[3] This makes it an invaluable tool for determining the long-term impact of targeted therapies like Entrectinib on cancer cell survival and proliferation.
These application notes provide a detailed protocol for utilizing the colony formation assay to evaluate the long-term effects of Entrectinib on cancer cell lines harboring NTRK, ROS1, or ALK fusions.
Entrectinib's Mechanism of Action and Targeted Signaling Pathways
Entrectinib exerts its anti-cancer effects by inhibiting the kinase activity of TRK, ROS1, and ALK fusion proteins.[1] This blockade disrupts several critical downstream signaling cascades that are essential for cell proliferation, survival, and growth. The primary pathways affected include:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K/AKT Pathway: A key pathway that promotes cell survival and inhibits apoptosis.
-
PLCγ Pathway: Involved in cell growth and differentiation.
-
JAK/STAT Pathway: Plays a significant role in cell survival and proliferation.
By simultaneously inhibiting these pathways, Entrectinib effectively halts the oncogenic signaling driven by NTRK, ROS1, and ALK fusions.
Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking multiple downstream oncogenic signaling pathways.
Experimental Protocol: Colony Formation Assay
This protocol details the steps for assessing the long-term effects of Entrectinib on the clonogenic survival of cancer cells.
Materials
-
Cancer cell line with known NTRK, ROS1, or ALK fusion
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Entrectinib (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Fixation solution: 80% Methanol
-
Staining solution: 0.5% Crystal Violet in 25% Methanol
-
Incubator (37°C, 5% CO₂)
Experimental Workflow
Caption: Workflow for the colony formation assay to evaluate long-term Entrectinib effects.
Procedure
-
Cell Seeding: a. Culture the selected cancer cell line to approximately 80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet. c. Resuspend the cells in fresh complete medium and perform an accurate cell count. d. Seed the cells into 6-well plates at a predetermined density. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells. A typical starting range is 200-1000 cells per well. e. Incubate the plates overnight to allow for cell attachment.[4]
-
Entrectinib Treatment: a. Prepare serial dilutions of Entrectinib in complete medium from the stock solution. It is recommended to test a range of concentrations around the previously determined IC50 value for the cell line. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest Entrectinib dose. b. After overnight incubation, carefully remove the medium from the wells and replace it with the medium containing the different concentrations of Entrectinib or the vehicle control. c. For a continuous exposure protocol, incubate the plates for the entire duration of colony formation (7-14 days). For a short-term exposure protocol, treat the cells for a defined period (e.g., 24-72 hours), then replace the drug-containing medium with fresh, drug-free medium and continue incubation.
-
Colony Formation: a. Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 7-14 days, or until the colonies in the control wells are visible and consist of at least 50 cells. The incubation time will vary depending on the cell line's doubling time.[4]
-
Fixation and Staining: a. Carefully aspirate the medium from the wells. b. Gently wash the wells twice with PBS. c. Add 1-2 mL of the fixation solution (80% Methanol) to each well and incubate for 10-15 minutes at room temperature. d. Aspirate the fixation solution and allow the plates to air dry completely. e. Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature. f. Remove the staining solution and gently wash the wells with tap water until the excess stain is removed and the colonies are clearly visible. g. Allow the plates to air dry.
-
Colony Counting and Data Analysis: a. Count the number of colonies in each well. A colony is defined as a cluster of ≥50 cells.[5] This can be done manually using a microscope or with an automated colony counter. b. Calculate the Plating Efficiency (PE) and Survival Fraction (SF) using the following formulas:
-
Plating Efficiency (PE %) = (Number of colonies formed in control / Number of cells seeded in control) x 100
-
Survival Fraction (SF) = Number of colonies formed after treatment / (Number of cells seeded x (PE / 100))
-
Data Presentation and Interpretation
The results of the colony formation assay are typically presented as a dose-response curve, plotting the Survival Fraction against the concentration of Entrectinib. This allows for the determination of the concentration of Entrectinib that inhibits colony formation by 50% (IC50).
Representative Data
The following table presents hypothetical data from a colony formation assay assessing the long-term effects of Entrectinib on a cancer cell line with an NTRK fusion. While the IC50 values are based on published viability assay data for neuroblastoma cell lines, they serve as a representative example for a clonogenic assay.[6]
| Cell Line | Entrectinib Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Survival Fraction |
| Control | 0 (Vehicle) | 125 ± 8 | 25 | 1.00 |
| NTRK-Fusion+ | 0.01 | 98 ± 6 | 25 | 0.78 |
| 0.05 | 63 ± 5 | 25 | 0.50 | |
| 0.1 | 35 ± 4 | 25 | 0.28 | |
| 0.5 | 10 ± 2 | 25 | 0.08 | |
| 1.0 | 2 ± 1 | 25 | 0.02 |
Note: The data presented in this table is for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Interpretation: The data indicates that Entrectinib inhibits the colony-forming ability of the NTRK-fusion positive cancer cell line in a dose-dependent manner. The survival fraction decreases as the concentration of Entrectinib increases, demonstrating the long-term cytotoxic and/or cytostatic effects of the drug. From this data, the IC50 for colony formation inhibition can be estimated to be approximately 0.05 µM.
Conclusion
The colony formation assay is a robust and sensitive method for evaluating the long-term efficacy of Entrectinib. By assessing the ability of single cancer cells to proliferate and form colonies, this assay provides critical insights into the drug's potential to achieve durable therapeutic responses. The detailed protocol and representative data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of oncology drug development to effectively utilize this technique in their studies of Entrectinib and other targeted therapies.
References
- 1. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-small-cell lung cancer: how to manage ALK-, ROS1- and NTRK-rearranged disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Clonogenic survival assays [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Entrectinib not showing activity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with entrectinib's activity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of entrectinib?
Entrectinib is a potent and selective ATP-competitive inhibitor of the tropomyosin receptor tyrosine kinases TRKA, TRKB, and TRKC (encoded by NTRK1, NTRK2, and NTRK3 genes, respectively), ROS1, and ALK.[1][2][3] In cancer cells harboring NTRK, ROS1, or ALK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways, which drives cell proliferation and survival.[2][4] Entrectinib inhibits these fusion proteins, thereby blocking these oncogenic signaling cascades.[2]
Q2: I am not observing any activity with entrectinib in my cell line. What are the possible reasons?
There are several potential reasons why entrectinib may not be showing activity in your in vitro model:
-
Absence of Target Gene Fusions: The primary reason for a lack of activity is that the cell line used does not harbor an NTRK, ROS1, or ALK gene fusion. Entrectinib is a targeted therapy and is most effective in cell lines where these fusions are the primary oncogenic drivers.
-
Acquired Resistance Mutations: The cell line may possess secondary mutations in the kinase domains of TRK, ROS1, or ALK that prevent entrectinib from binding effectively.
-
Bypass Signaling Pathway Activation: The cancer cells may have activated alternative signaling pathways that circumvent the need for TRK, ROS1, or ALK signaling, rendering entrectinib ineffective.
-
Incorrect Drug Concentration or Stability: The concentration of entrectinib used may be too low, or the compound may have degraded.
-
Suboptimal Experimental Conditions: Issues with cell culture conditions, assay type, or incubation times can all contribute to a lack of observable activity.
Q3: Which cell lines are known to be sensitive to entrectinib?
Entrectinib has demonstrated activity in various preclinical models harboring its target fusions. Below is a list of some commonly used sensitive cell lines. It is crucial to verify the specific fusion status of the cell line you are using.
| Target | Cell Line | Fusion Partner | Cancer Type |
| NTRK1 | KM12 | TPM3 | Colorectal Carcinoma |
| NTRK3 | IMS-M2, M0-91 | ETV6 | Acute Myeloid Leukemia |
| ROS1 | HCC78 | SLC34A2 | Non-Small Cell Lung Cancer |
| U-118 MG | FIG | Glioblastoma | |
| ALK | NCI-H2228 | EML4 | Non-Small Cell Lung Cancer |
| H3122 | EML4 | Non-Small Cell Lung Cancer | |
| SR-786 | NPM | Anaplastic Large Cell Lymphoma | |
| Karpas-299 | NPM | Anaplastic Large Cell Lymphoma |
Troubleshooting Guide
If you are not observing the expected activity with entrectinib, please follow this troubleshooting guide.
Diagram: Troubleshooting Workflow for Entrectinib In Vitro Inactivity
Caption: A step-by-step workflow to diagnose the lack of entrectinib activity in vitro.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of entrectinib against various targets and in different cell lines. These values can serve as a benchmark for your experiments.
| Target/Cell Line | Fusion | IC50 (nM) | Assay Type |
| Enzymatic Assays | |||
| TRKA | - | 1.7 | Kinase Assay |
| TRKB | - | 0.1 | Kinase Assay |
| TRKC | - | 0.1 | Kinase Assay |
| ROS1 | - | 0.2 | Kinase Assay |
| ALK | - | 1.6 | Kinase Assay |
| Cell-Based Assays | |||
| KM12 | TPM3-NTRK1 | ~3 | Cell Viability |
| HCC78 | SLC34A2-ROS1 | 450 | Cell Viability |
| Ba/F3 | TEL-ROS1 | 5 | Cell Viability |
| Ba/F3 | TEL-TRKA | 3 | Cell Viability |
| Ba/F3 | TEL-TRKB | 3 | Cell Viability |
| Ba/F3 | TEL-TRKC | 3 | Cell Viability |
Note: IC50 values can vary between laboratories and experimental conditions.[5][6][7][8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of entrectinib on the viability of adherent cell lines in a 96-well format.
Materials:
-
Cells of interest
-
Complete growth medium
-
Entrectinib stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of entrectinib in complete growth medium. A common concentration range to test is 0.001 to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest entrectinib dose.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the entrectinib concentration to determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of entrectinib on the phosphorylation of key downstream signaling proteins.
Materials:
-
Cells of interest
-
Complete growth medium
-
Entrectinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., p-TRKA, TRKA, p-ALK, ALK, p-ROS1, ROS1, p-AKT, AKT, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of entrectinib or vehicle (DMSO) for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using an imaging system.
-
Diagram: Entrectinib Signaling Pathway
Caption: Entrectinib inhibits TRK, ROS1, and ALK fusion proteins, blocking downstream pro-survival pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biomarker.onclive.com [biomarker.onclive.com]
- 4. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel human-derived EML4-ALK fusion cell lines identify ribonucleotide reductase RRM2 as a target of activated ALK in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. lung.org [lung.org]
- 8. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Entrectinib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments involving Entrectinib.
I. Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Frequently Asked Questions (FAQs)
Q1: My IC50 value for Entrectinib is different from published values. What could be the cause?
A1: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and within a low passage number. Genetic drift in cancer cell lines can alter their sensitivity to drugs.
-
Assay-Specific Variability: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP content). Results from an MTT assay may differ from a CellTiter-Glo® assay.
-
Experimental Conditions: Variations in cell seeding density, treatment duration, and serum concentration in the media can all impact the apparent IC50.[1][2][3]
-
Reagent Quality: Ensure the Entrectinib powder is properly stored and dissolved. The age and storage of assay reagents can also affect results.
Q2: I am observing high variability between replicate wells in my cell viability assay. How can I improve consistency?
A2: High variability can be minimized by addressing the following:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when performing serial dilutions of Entrectinib and seeding cells.[3]
-
Cell Seeding: Achieve a uniform single-cell suspension before plating to avoid clumps, which can lead to uneven cell distribution.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.[3]
-
Incubation Conditions: Ensure consistent temperature, humidity, and CO2 levels in the incubator.
Troubleshooting Guide: Inconsistent Cell Viability Assay Results
| Problem | Potential Cause | Recommended Solution |
| High background absorbance in blank wells | Media contamination (bacterial or fungal).[4] Phenol red in media can interfere.[2] | Use fresh, sterile media. Consider using media without phenol red for the assay. |
| Low absorbance readings across the plate | Insufficient cell number. Too short of an incubation time with the viability reagent. | Optimize cell seeding density. Increase incubation time with the reagent as per the manufacturer's protocol. |
| Inconsistent results between experiments | Variation in cell passage number. Different batches of serum or media. | Use cells within a consistent range of passage numbers. Use the same lot of reagents for a set of experiments. |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Entrectinib in culture medium. Remove the old medium from the wells and add the Entrectinib dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[5]
-
MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
II. Western Blotting
Frequently Asked Questions (FAQs)
Q1: I am not detecting a decrease in the phosphorylation of downstream targets (e.g., p-AKT, p-ERK) after Entrectinib treatment. What could be wrong?
A1: This could be due to several reasons:
-
Suboptimal Treatment Conditions: The concentration of Entrectinib may be too low, or the treatment duration too short to induce a detectable change in phosphorylation.
-
Sample Preparation: It is crucial to work quickly and on ice during protein extraction to prevent dephosphorylation by endogenous phosphatases.[7] The use of phosphatase inhibitors in the lysis buffer is essential.[7][8]
-
Antibody Quality: The phospho-specific antibody may not be sensitive or specific enough. Always validate your antibodies.
-
Resistance Mechanisms: The cell line may have intrinsic or acquired resistance to Entrectinib, for example, through mutations in downstream signaling components.
Q2: My phospho-protein bands are weak or absent, but the total protein levels are fine.
A2: Weak phospho-signals are a common issue. Here are some tips to enhance them:
-
Increase Protein Loading: Load a higher amount of protein onto the gel.[9]
-
Use a More Sensitive Substrate: Enhanced chemiluminescence (ECL) substrates with higher sensitivity can help detect low-abundance proteins.[9]
-
Blocking Agent: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background and interfere with the detection of phosphorylated targets. Use Bovine Serum Albumin (BSA) instead.[7][8]
-
Buffer Choice: Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) for washes and antibody dilutions, as the phosphate in PBS can compete with antibody binding to the phospho-epitope.[9]
Troubleshooting Guide: Western Blotting for Phosphorylated Proteins
| Problem | Potential Cause | Recommended Solution |
| High background | Blocking is insufficient or inappropriate (e.g., using milk).[7][8] Antibody concentration is too high. | Use 5% BSA in TBST for blocking.[7] Optimize the primary antibody concentration. |
| Non-specific bands | Antibody is not specific enough. Protein degradation. | Use a different, validated antibody. Ensure protease and phosphatase inhibitors are always included in the lysis buffer. |
| Inconsistent band intensity | Uneven protein loading. Variable transfer efficiency. | Perform a total protein stain (e.g., Ponceau S) on the membrane after transfer to check for even loading and transfer. Normalize phospho-protein levels to the corresponding total protein.[9] |
Experimental Protocol: Western Blotting for p-ALK/p-ROS1/p-TRK
-
Cell Lysis: After Entrectinib treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) diluted in 5% BSA/TBST overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To detect total protein, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-ALK).
III. In Vivo Xenograft Models
Frequently Asked Questions (FAQs)
Q1: The tumors in my xenograft study are growing at very different rates, even within the same treatment group. How can I reduce this variability?
A1: Tumor growth variability in xenograft models is a known challenge.[5][10][11] Strategies to minimize this include:
-
Cell Quality: Use cells from the same passage number and ensure high viability before injection.
-
Injection Technique: Standardize the injection procedure, including the number of cells, injection volume, and anatomical location.[11] Injecting a cell suspension mixed with Matrigel can sometimes improve tumor take rate and uniformity.
-
Animal Strain and Health: Use a consistent and healthy cohort of immunocompromised mice.[12]
-
Randomization: Once tumors reach a palpable size, randomize the animals into treatment groups based on tumor volume to ensure an even distribution at the start of the study.
Q2: My Entrectinib-treated group shows initial tumor regression, but then the tumors start to regrow. What does this indicate?
A2: This phenomenon often suggests the development of acquired resistance. The initial response indicates that the drug is active against the bulk of the tumor cells. However, a sub-population of resistant cells may survive and proliferate, leading to tumor relapse. Further molecular analysis of the relapsed tumors is recommended to investigate potential resistance mechanisms.
Troubleshooting Guide: In Vivo Xenograft Studies
| Problem | Potential Cause | Recommended Solution |
| Low tumor take rate | Insufficient number of viable cells injected. Inappropriate mouse strain.[12] | Optimize the number of injected cells. Ensure the chosen mouse strain is sufficiently immunocompromised for the specific cell line. |
| Toxicity in treated animals (e.g., weight loss) | The dose of Entrectinib is too high. Formulation issues. | Perform a dose-finding study to determine the maximum tolerated dose (MTD). Ensure the drug is properly formulated for oral administration. |
| No significant difference between control and treated groups | The dose of Entrectinib is too low. The tumor model is insensitive to Entrectinib. | Increase the dose of Entrectinib up to the MTD. Confirm the presence of the target (NTRK, ROS1, or ALK fusion) in the cell line used for the xenograft. |
Experimental Protocol: Entrectinib Xenograft Study
-
Cell Culture and Injection: Culture the appropriate cancer cell line and harvest cells during the exponential growth phase. Inject a specific number of viable cells (e.g., 1 x 10^7) subcutaneously into the flank of immunocompromised mice.[13]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Prepare Entrectinib in a suitable vehicle (e.g., 0.5% methylcellulose) and administer it to the treatment group orally at a specified dose and schedule (e.g., 60 mg/kg, twice daily).[14] The control group receives the vehicle only.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or based on other predefined criteria.
-
Analysis: Analyze the tumor growth inhibition and any changes in body weight. Tumors can be harvested for further analysis (e.g., western blotting, immunohistochemistry).[15]
IV. Quantitative Data Summary
Table 1: In Vitro IC50 Values of Entrectinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target | IC50 (nM) |
| TRKA | |||
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | < 25 |
| TRKB | |||
| Ba/F3 | Pro-B | TEL-TRKB | 3 |
| TRKC | |||
| Ba/F3 | Pro-B | TEL-TRKC | 3 |
| ROS1 | |||
| Ba/F3 | Pro-B | TEL-ROS1 | 5 |
| ALK | |||
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | < 25 |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | < 25 |
Note: IC50 values can vary depending on the specific assay conditions.[14][16][17][18]
Table 2: Preclinical In Vivo Efficacy of Entrectinib
| Xenograft Model | Cancer Type | Treatment | Result |
| KM12 (TPM3-NTRK1) | Colorectal Carcinoma | Entrectinib (15, 30, 60 mg/kg, p.o., bid) | Potent, dose-dependent tumor growth inhibition. |
| Karpas-299 (NPM-ALK) | Anaplastic Large Cell Lymphoma | Entrectinib (30, 60 mg/kg, p.o., bid) | Complete tumor regression. |
| SH-SY5Y-TrkB | Neuroblastoma | Entrectinib (60 mg/kg, p.o., bid) | Significant tumor growth inhibition.[13][15] |
| Intracranial ALK-fusion model | Lung Cancer | Entrectinib (oral) | Increased survival benefit.[19] |
p.o. = oral administration; bid = twice daily.[14][20]
V. Signaling Pathways and Experimental Workflows
References
- 1. galaxy.ai [galaxy.ai]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. reddit.com [reddit.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Model-Based Tumor Growth Dynamics and Therapy Response in a Mouse Model of De Novo Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: Optimizing Entrectinib Dosage for In Vivo Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Entrectinib dosage in in vivo mouse models. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Entrectinib for in vivo mouse studies?
A1: The optimal dose of Entrectinib can vary depending on the tumor model, mouse strain, and experimental endpoint. However, a common starting point reported in the literature for xenograft models is 60 mg/kg, administered orally (PO) twice daily (BID).[1][2][3] It is crucial to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.
Q2: How should Entrectinib be prepared for oral administration in mice?
A2: Entrectinib for in vivo experiments is typically formulated as a suspension. A common method involves reconstituting the compound in 0.5% methylcellulose with 1% Tween 80. It is recommended to stir the solution at room temperature for 30 minutes, followed by sonication in a water bath for 20 minutes to ensure a homogenous suspension. Formulations should be made fresh weekly.
Q3: What is the primary mechanism of action of Entrectinib?
A3: Entrectinib is a potent and selective inhibitor of the tyrosine kinases TRKA, TRKB, TRKC, ROS1, and ALK.[4][5][6] These kinases, when constitutively activated due to genetic alterations like gene fusions, drive oncogenic signaling pathways that promote cancer cell proliferation and survival.[4][7][8] Entrectinib competitively binds to the ATP-binding site of these kinases, inhibiting their activity and blocking downstream signaling.[4]
Q4: Which signaling pathways are inhibited by Entrectinib?
A4: By targeting TRK, ROS1, and ALK, Entrectinib effectively inhibits several key downstream signaling pathways crucial for tumor growth and survival. These include the RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT pathways.[4][5][9][10][11]
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition observed after Entrectinib treatment.
-
Possible Cause 1: Inadequate Dosage. The administered dose may be too low for the specific tumor model.
-
Possible Cause 2: Formulation or Administration Issues. Improper preparation or administration of the Entrectinib suspension can lead to inaccurate dosing.
-
Solution: Ensure the formulation is a homogenous suspension. Follow the detailed experimental protocol for preparation, including the use of methylcellulose and Tween 80, stirring, and sonication.[1] Administer the suspension via oral gavage carefully to ensure the full dose is delivered.
-
-
Possible Cause 3: Tumor Model Resistance. The specific tumor cell line may have intrinsic or acquired resistance to Entrectinib.
Issue 2: Signs of toxicity in treated mice (e.g., weight loss, lethargy).
-
Possible Cause: Dose is too high. The administered dose may exceed the maximum tolerated dose in the specific mouse strain.
-
Solution: Reduce the dose of Entrectinib. If administering twice daily, consider switching to a once-daily regimen.[12] Closely monitor the animals for signs of toxicity and adjust the dose accordingly. The recommended human dose is 600 mg once daily, which can be a reference point for allometric scaling, but empirical determination in mice is essential.[6][15]
-
Quantitative Data Summary
The following tables summarize key quantitative data for Entrectinib from preclinical in vivo mouse studies.
Table 1: Entrectinib Dosage and Administration in Mouse Models
| Tumor Model | Mouse Strain | Entrectinib Dose | Dosing Schedule | Administration Route | Reference |
| Neuroblastoma Xenograft (SY5Y-TrkB) | Athymic nu/nu | 60 mg/kg | Twice Daily (BID) | Oral Gavage | [1] |
| Colorectal Carcinoma Xenograft (KM12) | Nude | 15 mg/kg | Twice Daily (BID) | Oral Gavage | [13] |
| ALK-driven ALCL Xenograft (Karpas-299) | SCID | 30 or 60 mg/kg | Twice Daily (BID) | Oral Gavage | [3][14] |
| ROS1-driven Tumor Xenograft (Ba/F3-TEL-ROS1) | SCID | 60 mg/kg | Twice Daily (BID) | Oral Gavage | [13] |
| Intracranial Lung Cancer Model (ALK-fusion) | Not Specified | Not Specified | Oral, 10 days | Not Specified | [16] |
| Intracranial Tumor Xenograft (KM12-Luc) | Athymic nu/nu | 1, 5, 15, 60 mg/kg | Once or Twice Daily | Oral Gavage | [12] |
Table 2: Pharmacokinetic Parameters of Entrectinib in Mice
| Parameter | Value | Species | Reference |
| Brain/Blood Ratio | 0.4 | Mouse | [16] |
| Terminal Half-life | 3.5 - 11.9 hours | Mouse, Rat, Dog | [17] |
Experimental Protocols
Protocol 1: Preparation of Entrectinib for Oral Administration
-
Materials: Entrectinib powder, 0.5% methylcellulose (viscosity 400 cP, 2% in H₂O), 1% Tween 80, sterile water.
-
Procedure:
-
Calculate the required amount of Entrectinib based on the desired concentration and final volume.
-
Prepare the vehicle solution by mixing 0.5% methylcellulose and 1% Tween 80 in sterile water.
-
Add the Entrectinib powder to the vehicle solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Sonicate the suspension in a water bath sonicator for 20 minutes to ensure homogeneity.
-
Prepare this formulation fresh on a weekly basis.[1]
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use immunocompromised mice (e.g., athymic nu/nu or SCID) suitable for the tumor cell line.
-
Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization: When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer Entrectinib or vehicle control orally via gavage according to the determined dose and schedule.
-
Endpoint Measurement: Continue treatment and monitor tumor volume and animal well-being. The primary endpoint is typically tumor growth inhibition. Event-free survival can also be assessed.[1][2]
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested to analyze the phosphorylation status of target kinases (e.g., p-TrkB, p-ALK) and downstream signaling proteins (e.g., p-AKT, p-ERK) by Western blot to confirm target engagement.[1]
Visualizations
Below are diagrams illustrating key concepts related to Entrectinib's mechanism of action and experimental workflow.
Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream signaling pathways.
References
- 1. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biomarker.onclive.com [biomarker.onclive.com]
- 9. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. oncologynewscentral.com [oncologynewscentral.com]
- 16. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Entrectinib Resistance in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to entrectinib in preclinical experimental models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line with an NTRK fusion has developed resistance to entrectinib. What are the likely mechanisms?
A1: The most common mechanisms of acquired resistance to entrectinib in NTRK fusion-positive models are the acquisition of secondary mutations in the NTRK kinase domain or the activation of bypass signaling pathways.
-
On-target mutations: Look for mutations such as NTRK1 G595R and G667C.[1][2] The G595R mutation, in particular, confers a high level of resistance.[1]
-
Bypass signaling: Activation of pathways like the ERK/MAPK pathway can mediate resistance.[3] This can be driven by upstream signaling from receptor tyrosine kinases like EGFR.[3]
Q2: I'm working with a ROS1-rearranged non-small cell lung cancer (NSCLC) model, and my cells are no longer responding to entrectinib. What should I investigate?
A2: In ROS1-rearranged NSCLC models, both on-target mutations and bypass signaling are established mechanisms of entrectinib resistance.
-
On-target mutations: The most frequently reported resistance mutation is ROS1 G2032R.[4] Other mutations to consider include F2004C and L2086F.[4]
-
Bypass signaling: A key pathway to investigate is the RAS/MAPK pathway. The acquisition of a KRAS G12C mutation and subsequent sustained ERK activation has been shown to drive resistance.[5][6] Another important mechanism is the amplification of the MET gene, leading to MET-mediated bypass signaling.[7][8] HGF, the ligand for MET, can also induce resistance by activating MET signaling.[9][10]
Q3: My neuroblastoma xenograft model, which is dependent on ALK or TRKB, is showing resistance to entrectinib. What are the potential causes?
A3: In neuroblastoma models, resistance to entrectinib can occur through several mechanisms, often without new mutations in the primary driver kinase.
-
Bypass signaling: Upregulation of the ERK/MAPK pathway and downregulation of the PTEN pathway are common findings in entrectinib-resistant neuroblastoma cell lines.[11][12]
-
Target-independent mechanisms: Increased signaling from other receptors, such as IGF1R, can also contribute to resistance.[11]
-
ALK mutations: While less common in this context, mutations such as ALK F1174L can confer resistance.[13]
Troubleshooting Guides
Issue 1: Unexpected Loss of Entrectinib Sensitivity in an NTRK-Fusion Cell Line
Symptoms:
-
Gradual or sudden increase in the IC50 value of entrectinib.
-
Reduced apoptosis or cell cycle arrest upon entrectinib treatment.
-
Continued proliferation in the presence of the drug.
Troubleshooting Steps:
-
Sequence the NTRK Kinase Domain:
-
Rationale: To identify secondary resistance mutations.
-
Action: Extract genomic DNA or RNA from your resistant cells and perform Sanger sequencing or next-generation sequencing (NGS) of the NTRK1/2/3 kinase domain. Pay close attention to codons corresponding to amino acids G595 and G667 in NTRK1.[1][2]
-
-
Assess Bypass Pathway Activation:
-
Rationale: To determine if alternative signaling pathways are compensating for TRK inhibition.
-
Action: Perform Western blot analysis to check the phosphorylation status of key signaling nodes like ERK, AKT, and EGFR.[3] An increase in the phosphorylation of these proteins in the presence of entrectinib suggests bypass activation.
-
-
Test Combination Therapies:
-
Rationale: To overcome resistance mediated by bypass pathways.
-
Action: If you observe ERK reactivation, consider combining entrectinib with a MEK inhibitor (e.g., trametinib) or an EGFR inhibitor (e.g., gefitinib).[3]
-
Issue 2: Acquired Resistance in a ROS1-Rearranged Cell Line
Symptoms:
-
Decreased efficacy of entrectinib in cell viability and colony formation assays.
-
Sustained downstream signaling despite ROS1 inhibition.
Troubleshooting Steps:
-
Analyze the ROS1 Kinase Domain:
-
Rationale: To detect known resistance mutations.
-
Action: Sequence the ROS1 kinase domain, focusing on codons for G2032, F2004, and L2086.[4]
-
-
Investigate the RAS-MAPK Pathway:
-
Evaluate MET Signaling:
-
Rationale: MET amplification or HGF-induced activation can drive resistance.
-
Action: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess MET gene copy number.[7] Perform a Western blot for phosphorylated MET (p-MET). To test for HGF-mediated resistance, culture cells with HGF and assess their sensitivity to entrectinib.[9][10]
-
-
Explore Combination Strategies:
Quantitative Data Summary
Table 1: IC50 Values of Entrectinib in Sensitive and Resistant Preclinical Models
| Cell Line/Model | Genetic Background | Resistance Mechanism | Entrectinib IC50 (Sensitive) | Entrectinib IC50 (Resistant) | Reference |
| Ba/F3-ETV6-NTRK1 | ETV6-NTRK1 fusion | NTRK1 G595R | Sensitive | > 1000 nM | [1] |
| Ba/F3-ETV6-NTRK1 | ETV6-NTRK1 fusion | NTRK1 G667C | Sensitive | 61 nM | [1] |
| HCC78 | SLC34A2-ROS1 fusion | KRAS G12C | 450 nM | > 10 µM | [5] |
| KM12SM | TPM3-NTRK1 fusion | NTRK1 G667C | ~1 nM | Moderately Resistant | [2] |
| Ba/F3-CD74-ROS1 | CD74-ROS1 fusion | ROS1 F2004C | Sensitive | Resistant | [4] |
| Ba/F3-CD74-ROS1 | CD74-ROS1 fusion | ROS1 G2032R | Sensitive | Resistant | [4] |
| Neuroblastoma Xenografts | NTRK2 (TrkB) Overexpression | ERK/MAPK upregulation, PTEN downregulation | Sensitive | >10x increase | [11] |
Detailed Experimental Protocols
Generation of Entrectinib-Resistant Cell Lines
This protocol describes a general method for developing entrectinib-resistant cell lines in vitro.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Entrectinib (dissolved in DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Plate the parental cells at a low density in their standard growth medium.
-
Stepwise Dose Escalation:
-
Begin by treating the cells with a low concentration of entrectinib (e.g., at or slightly above the IC50 value).
-
Allow the cells to grow until a resistant population emerges and the culture reaches approximately 80% confluency.
-
Passage the surviving cells and gradually increase the concentration of entrectinib in the culture medium.
-
Repeat this process of dose escalation over several weeks to months.
-
-
Establishment of Resistant Clones: Once cells are proliferating steadily at a high concentration of entrectinib (e.g., 1-2 µM), isolate single-cell clones by limiting dilution or other cloning methods.
-
Characterization: Expand the resistant clones and confirm their resistance by determining the entrectinib IC50 value and comparing it to the parental cell line. These clones are now ready for downstream molecular analysis.
Western Blot Analysis for Bypass Signaling
This protocol outlines the steps to assess the activation of key signaling pathways.
Materials:
-
Sensitive and resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-MET, anti-MET)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Compare the levels of phosphorylated proteins between sensitive and resistant cells, with and without entrectinib treatment. Use total protein levels as loading controls.
Visualizations
Caption: On-target resistance to entrectinib via kinase domain mutations.
Caption: Bypass signaling through KRAS/MET as a resistance mechanism.
Caption: Workflow for identifying entrectinib resistance mechanisms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of EGFR and MEK surmounts entrectinib resistance in a brain metastasis model of NTRK1‐rearranged tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance profile and structural modeling of next-generation ROS1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Role of KRAS Mutations in Entrectinib Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of KRAS mutations in resistance to Entrectinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which KRAS mutations confer resistance to Entrectinib?
A1: The primary mechanism is the activation of a "bypass signaling pathway."[1] Entrectinib is a tyrosine kinase inhibitor (TKI) that targets NTRK, ROS1, and ALK fusion proteins.[2] In cancers driven by these fusions, Entrectinib effectively blocks downstream signaling required for tumor cell survival and proliferation. However, the acquisition of an activating KRAS mutation, such as KRAS G12C, provides an alternative route to activate the crucial MAPK/ERK signaling pathway.[1][3] This allows the cancer cells to bypass the blockade imposed by Entrectinib, leading to sustained ERK activation and continued cell growth and survival, rendering the drug ineffective.[1]
Q2: Are specific KRAS mutations more commonly associated with Entrectinib resistance?
A2: Preclinical studies have prominently identified the KRAS G12C mutation as a key driver of acquired resistance to Entrectinib in ROS1-rearranged non-small cell lung cancer (NSCLC).[1][4] In addition to the G12C mutation, amplification of the KRAS gene itself has also been observed, which can also lead to hyperactivation of the RAS-MAPK pathway.[1]
Q3: Does the presence of a KRAS mutation affect the phosphorylation status of the primary drug target (e.g., ROS1)?
A3: Yes, in Entrectinib-resistant cells harboring a KRAS mutation, the phosphorylation of the primary target, such as ROS1, is still inhibited by Entrectinib.[1] However, despite the successful inhibition of the primary target, the downstream ERK signaling remains activated due to the bypass mechanism initiated by the KRAS mutation.[1]
Q4: What are the potential therapeutic strategies to overcome KRAS-mediated Entrectinib resistance?
A4: A promising strategy is the combination of Entrectinib with an inhibitor of the downstream MAPK pathway, such as a MEK inhibitor.[1] Preclinical studies have shown that the combination of Entrectinib and the MEK inhibitor selumetinib can effectively re-sensitize KRAS-mutant, Entrectinib-resistant cells to treatment.[1] This dual-targeting approach simultaneously blocks the primary oncogenic driver (e.g., ROS1 fusion) and the bypass signaling pathway activated by the KRAS mutation.
Troubleshooting Guides
Problem 1: My ROS1-fusion positive cell line, which was initially sensitive to Entrectinib, has developed resistance. How can I determine if a KRAS mutation is the cause?
Solution:
-
Next-Generation Sequencing (NGS): Perform targeted NGS analysis of the resistant cell line's DNA to screen for mutations in key cancer-related genes, with a particular focus on the KRAS gene. Compare the genetic profile to the parental, sensitive cell line to identify acquired mutations.
-
Western Blot Analysis: Assess the phosphorylation status of key signaling proteins. In KRAS-mediated resistance, you would expect to see:
-
Decreased phosphorylation of ROS1 upon Entrectinib treatment.
-
Sustained or increased phosphorylation of ERK1/2 even in the presence of Entrectinib.
-
This indicates that the downstream MAPK pathway is active despite the inhibition of the primary driver.
-
Problem 2: I am testing a combination of Entrectinib and a MEK inhibitor on my resistant cell line, but I am not observing the expected synergistic effect in my cell viability assay.
Solution:
-
Confirm MEK Inhibition: First, verify that the MEK inhibitor is active at the concentration you are using. Perform a Western blot to check for the inhibition of MEK's direct downstream target, ERK1/2. You should see a significant reduction in phosphorylated ERK (p-ERK).
-
Optimize Drug Concentrations: Perform a dose-matrix experiment with varying concentrations of both Entrectinib and the MEK inhibitor to identify the optimal concentrations for synergy.
-
Consider Other Resistance Mechanisms: If the MAPK pathway is effectively inhibited and there is still no synergistic effect, it is possible that other, non-KRAS-mediated resistance mechanisms are at play. These could include the activation of other bypass pathways (e.g., PI3K/AKT) or alterations in drug efflux pumps. Broader molecular profiling may be necessary.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Entrectinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Genetic Background | IC50 of Entrectinib (nM) | Reference |
| HCC78 | SLC34A2-ROS1 fusion | 450 | [1] |
| HCC78ER | SLC34A2-ROS1 fusion, KRAS G12C mutation | >5000 | [1] |
Table 2: Effect of Combination Therapy on Entrectinib-Resistant Cells
| Cell Line | Treatment | Effect on Cell Viability | Reference |
| HCC78ER | Entrectinib + Selumetinib (MEK inhibitor) | Resensitization to Entrectinib, inhibition of cell growth | [1] |
Experimental Protocols
1. Establishment of Entrectinib-Resistant Cell Lines
This protocol describes a method for generating Entrectinib-resistant cancer cell lines through continuous exposure to the drug.
-
Cell Culture: Begin with a parental cell line known to be sensitive to Entrectinib (e.g., HCC78).
-
Initial Drug Exposure: Culture the cells in their standard growth medium supplemented with a low concentration of Entrectinib (e.g., starting at the IC20).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Entrectinib in the culture medium. This process of adaptation and dose escalation is repeated over several months.
-
Selection of Resistant Clones: After achieving resistance at a high concentration of Entrectinib, single-cell clone isolation can be performed by limiting dilution or by picking individual colonies to establish clonal resistant cell lines.
-
Confirmation of Resistance: The resistance of the newly established cell lines should be confirmed by a cell viability assay (e.g., CCK-8) to determine the new IC50 value for Entrectinib.
2. Cell Viability Assay (CCK-8)
This protocol outlines the steps for assessing cell viability using the Cell Counting Kit-8 (CCK-8).
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Entrectinib, alone or in combination with other inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
3. Western Blot Analysis
This protocol provides a general workflow for analyzing protein expression and phosphorylation status.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-ROS1, anti-ROS1, anti-p-ERK, anti-ERK, anti-KRAS, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Visualizations
Caption: KRAS mutation-mediated bypass signaling in Entrectinib resistance.
Caption: Workflow for investigating KRAS-mediated Entrectinib resistance.
References
Technical Support Center: HGF/MET Pathway Activation as a Bypass Mechanism to Entrectinib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Entrectinib, a targeted therapy for cancers with NTRK or ROS1 gene fusions. A primary focus is the role of Hepatocyte Growth Factor (HGF)/MET signaling as a bypass mechanism that can limit the efficacy of Entrectinib.
Frequently Asked Questions (FAQs)
Q1: What is the HGF/MET pathway, and how does it function in normal and cancerous cells?
The HGF/MET pathway is a signaling cascade initiated by the binding of Hepatocyte Growth Factor (HGF) to its receptor, the MET proto-oncogene, a receptor tyrosine kinase.[1][2][3] In normal physiological processes, this pathway is crucial for embryonic development, tissue regeneration, and wound healing.[3] Upon HGF binding, MET dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain.[2][4] This activation creates docking sites for various downstream signaling molecules, leading to the activation of pathways such as the RAS/MAPK and PI3K/AKT cascades.[4][5][6] These pathways, in turn, regulate critical cellular functions like proliferation, survival, motility, and invasion.[1][6][7] In cancer, aberrant activation of the HGF/MET pathway, through mechanisms like MET amplification, overexpression, or mutations, can drive tumor growth, angiogenesis, and metastasis.[4][8]
Q2: How does activation of the HGF/MET pathway lead to Entrectinib resistance?
Entrectinib is a potent inhibitor of TRK and ROS1 tyrosine kinases.[9][10][11] In cancers driven by NTRK or ROS1 fusions, Entrectinib effectively blocks the oncogenic signaling from these fusion proteins, leading to tumor regression. However, cancer cells can develop resistance by activating alternative signaling pathways that "bypass" the need for TRK or ROS1 signaling. The HGF/MET pathway is a well-documented bypass mechanism.[2][9][12] Activation of MET, either through increased HGF in the tumor microenvironment or through MET gene amplification, can reactivate downstream pathways like PI3K/AKT and MAPK, even in the presence of Entrectinib.[4][9][13] This sustained downstream signaling allows the cancer cells to continue to proliferate and survive, rendering Entrectinib ineffective.[9]
Q3: What are the primary molecular mechanisms that activate the HGF/MET pathway in the context of Entrectinib resistance?
There are two primary mechanisms:
-
HGF Overexpression: The tumor microenvironment, particularly tumor-associated fibroblasts, can secrete high levels of HGF.[13][14] This paracrine signaling leads to sustained activation of the MET receptor on cancer cells, driving resistance.[2][13]
-
MET Gene Amplification: Cancer cells can acquire multiple copies of the MET gene, leading to a significant increase in the expression of the MET receptor on the cell surface.[9][15][16] This overexpression can lead to ligand-independent dimerization and activation of MET, or it can sensitize the cells to even low levels of HGF.[9] Studies have identified MET amplification, sometimes on extrachromosomal DNA (ecDNA), in Entrectinib-resistant preclinical models and in patients who have progressed on ROS1 inhibitors.[9][15][16]
Q4: Are there other known bypass mechanisms for Entrectinib resistance besides HGF/MET activation?
Yes, while HGF/MET activation is a significant mechanism, other bypass pathways have been identified. These include the activation of the RAS/MAPK pathway through mutations such as KRAS G12C or NRAS Q61K.[17][18] Additionally, on-target resistance can occur through the acquisition of secondary mutations in the ROS1 or NTRK kinase domains, which prevent Entrectinib from binding effectively.[10][11][18]
Troubleshooting Guides
Problem 1: My in vitro cell culture model (e.g., harboring a ROS1 or NTRK fusion) has developed resistance to Entrectinib, and I suspect HGF/MET pathway involvement.
Initial Checks:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to confirm the shift in the IC50 value for Entrectinib in the resistant cells compared to the parental, sensitive cells.
-
Verify Target Inhibition: Use Western blotting to confirm that Entrectinib is still inhibiting the phosphorylation of its primary target (e.g., phospho-ROS1 or phospho-TRKA) in the resistant cells at the concentrations used. If the primary target is not inhibited, you may be dealing with an on-target resistance mutation.
Troubleshooting Steps & Expected Outcomes:
| Step | Experimental Method | Expected Outcome if HGF/MET is Involved |
| 1. Assess MET Activation | Western Blot | Increased levels of phosphorylated MET (p-MET) in the resistant cells compared to parental cells. Total MET levels may also be elevated, particularly in the case of MET amplification. |
| 2. Analyze Downstream Signaling | Western Blot | Reactivation of downstream signaling pathways, such as increased phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK), in the resistant cells in the presence of Entrectinib. |
| 3. Test for MET Amplification | Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) | An increased MET gene copy number in the resistant cells compared to the parental cells. |
| 4. Evaluate HGF Expression | ELISA of conditioned media or RT-qPCR for HGF mRNA | Increased levels of HGF protein in the cell culture supernatant or elevated HGF mRNA in the resistant cells (suggesting an autocrine loop) or in co-cultured fibroblasts (paracrine signaling). |
| 5. Co-inhibit MET | Cell Viability Assay | The combination of a MET inhibitor (e.g., Capmatinib, Crizotinib) with Entrectinib should re-sensitize the resistant cells to treatment, resulting in a synergistic or additive effect on cell death.[13][19] |
Problem 2: I am observing variability in Entrectinib resistance across different patient-derived xenograft (PDX) models.
Initial Checks:
-
Confirm Target Fusion: Ensure all PDX models have the correct and intact ROS1 or NTRK fusion.
-
Standardize Dosing: Verify that the Entrectinib dosing and schedule are consistent across all models.
Troubleshooting Steps & Expected Outcomes:
| Step | Experimental Method | Potential Explanation for Variability |
| 1. Analyze the Tumor Microenvironment | Immunohistochemistry (IHC) or RNA sequencing of tumor tissue | Models with higher infiltration of HGF-secreting fibroblasts may exhibit greater intrinsic or acquired resistance. |
| 2. Assess Baseline MET Levels | IHC or Western Blot on baseline tumor samples | PDX models with pre-existing, albeit low-level, MET amplification or higher basal MET expression may be predisposed to developing resistance more rapidly. |
| 3. Profile for Co-occurring Mutations | Next-Generation Sequencing (NGS) of baseline tumor DNA | The presence of mutations in genes like KRAS or other signaling pathways could contribute to intrinsic resistance and variability in response. |
Quantitative Data Summary
Table 1: In Vitro Sensitivity to Entrectinib and MET Inhibitors in Parental vs. Resistant Cell Lines
| Cell Line | Genetic Background | IC50 Entrectinib (nM) | IC50 Crizotinib (nM) | IC50 Capmatinib (nM) | Reference |
| CUTO28 (Parental) | TPM3-ROS1 Fusion | ~12.7 | 24 | >10,000 | [9] |
| CUTO28-ER (Resistant) | TPM3-ROS1 Fusion, MET Amplification | >2,000 | 14 | 202 | [9] |
| KM12SM (Parental) | NTRK1 Rearrangement | ~3 | N/A | >1,000 | [13] |
| KM12SM + HGF | NTRK1 Rearrangement | >1,000 | N/A | N/A | [13][20] |
| HCC78 (Parental) | SLC34A2-ROS1 Fusion | ~100 | N/A | >1,000 | [13] |
| HCC78 + HGF | SLC34A2-ROS1 Fusion | >10,000 | N/A | N/A | [13][20] |
N/A: Not available in the cited literature.
Key Experimental Protocols
Protocol 1: Generation of Entrectinib-Resistant Cell Lines
This protocol is based on the methodology used to generate the CUTO28-ER cell line.[9]
-
Cell Culture: Culture the parental cell line (e.g., CUTO28, which harbors a TPM3-ROS1 fusion) in standard recommended media and conditions.
-
Dose Escalation: Begin by treating the cells with Entrectinib at a concentration equal to the IC50.
-
Subculture and Increase Dose: Once the cells have recovered and are proliferating steadily, subculture them and double the concentration of Entrectinib.
-
Repeat: Continue this process of dose escalation over several months. The cells are considered resistant when they can proliferate in a concentration of Entrectinib that is significantly higher (e.g., >10-fold) than the parental IC50.
-
Maintenance: Maintain the resistant cell line in media containing a high concentration of Entrectinib (e.g., 1-2 µM) to ensure the stability of the resistant phenotype.
Protocol 2: Western Blotting for Pathway Activation
-
Cell Lysis: Treat parental and resistant cells with Entrectinib, a MET inhibitor, or a combination for a specified time (e.g., 4-6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Fluorescence In Situ Hybridization (FISH) for MET Amplification
-
Probe Selection: Use a dual-color probe set with a probe specific for the MET locus (e.g., SpectrumOrange) and a probe for the centromere of chromosome 7 (CEP7; e.g., SpectrumGreen) as a control.
-
Cell Preparation: Prepare slides with metaphase or interphase cells from both parental and resistant cell lines.
-
Hybridization: Denature the cellular DNA and the probes, then hybridize them together overnight in a humidified chamber.
-
Washing and Counterstaining: Wash the slides to remove unbound probes and counterstain with DAPI to visualize the nuclei.
-
Microscopy and Analysis: Using a fluorescence microscope, count the number of MET and CEP7 signals in at least 50-100 nuclei for each cell line. A MET/CEP7 ratio of ≥2.0 is typically considered amplification.
Visualizations
Caption: HGF/MET signaling as a bypass to Entrectinib inhibition of ROS1 fusion proteins.
Caption: Workflow for identifying and validating HGF/MET-mediated Entrectinib resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - Ko - Annals of Translational Medicine [atm.amegroups.org]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Targeting the HGF/MET Axis in Cancer Therapy: Challenges in Resistance and Opportunities for Improvement [frontiersin.org]
- 5. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiological Signaling and Structure of the HGF Receptor MET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Acquired Resistance to the TRK Inhibitor Entrectinib in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
- 19. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Entrectinib Stability and Handling in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and managing the stability of Entrectinib in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store Entrectinib stock solutions for cell culture experiments?
A1: Entrectinib is sparingly soluble in aqueous solutions but has good solubility in organic solvents. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). This stock solution can be stored at -20°C for several months.[1][2] When preparing for an experiment, thaw the DMSO stock solution and dilute it to the final working concentration in your cell culture medium. To avoid solubility issues and ensure homogeneity, it is crucial to vortex the diluted solution well. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.[3][4]
Q2: How stable is Entrectinib in cell culture media at 37°C?
A2: While specific, peer-reviewed quantitative data on the stability of Entrectinib in common cell culture media like DMEM or RPMI-1640 at 37°C over extended periods is limited, general recommendations suggest that aqueous solutions of Entrectinib should be prepared fresh for each experiment and not stored for more than one day.[5] Forced degradation studies have shown that Entrectinib is susceptible to degradation under alkaline, oxidative, and photoneutral conditions.[6][7] Given that cell culture media is a complex aqueous environment with a physiological pH, there is a potential for degradation over typical experimental timelines (e.g., 24, 48, 72 hours). Therefore, for long-term experiments, it is advisable to either replenish the media with freshly prepared Entrectinib at regular intervals or to conduct a stability assessment under your specific experimental conditions.
Q3: What are the primary factors that can affect Entrectinib's stability in my cell culture experiments?
A3: Several factors can influence the stability of Entrectinib in your cell culture setup:
-
pH of the Medium: Entrectinib is more stable in acidic conditions and labile in alkaline conditions.[6][7] The pH of your cell culture medium, which is typically around 7.4 and can change with cell metabolism, may affect its stability.
-
Media Components: The complex mixture of amino acids, vitamins, salts, and serum proteins in cell culture media can potentially interact with and degrade Entrectinib.
-
Exposure to Light: Photoneutral conditions have been shown to cause degradation.[6][7] It is good practice to protect Entrectinib-containing media from direct light.
-
Incubation Time: The longer the incubation period, the greater the potential for degradation.
-
Presence of Oxidizing Agents: Entrectinib is susceptible to oxidative degradation.[6][7]
Q4: How can I determine the concentration of active Entrectinib in my cell culture medium over time?
A4: To accurately determine the concentration of Entrectinib, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are required.[8] These techniques can separate Entrectinib from its potential degradation products and provide a quantitative measurement of the parent compound. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect of Entrectinib. | Degradation of Entrectinib in the cell culture medium during the experiment. | Prepare fresh Entrectinib-containing media for each experiment. For long-term experiments (>24 hours), consider replenishing the media with fresh compound at set intervals. Perform a stability study under your specific experimental conditions to determine the rate of degradation. |
| Precipitation of Entrectinib upon dilution into aqueous cell culture medium. | Ensure the final DMSO concentration is sufficiently low (<0.5%). When diluting, add the DMSO stock solution to the media and vortex immediately to ensure proper mixing. Visually inspect the medium for any signs of precipitation.[4] | |
| High variability between replicate experiments. | Inconsistent preparation of Entrectinib working solutions. | Standardize the protocol for preparing Entrectinib solutions. Ensure the DMSO stock solution is fully thawed and mixed before dilution. Use calibrated pipettes for accurate dilutions. |
| Degradation of the DMSO stock solution. | Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2][3] | |
| Observed cytotoxicity is higher than expected, even at low concentrations. | Cytotoxicity from the DMSO solvent. | Prepare a vehicle control with the same final concentration of DMSO as your experimental samples to assess the effect of the solvent on your cells. Ensure the final DMSO concentration is not toxic to your specific cell line.[3] |
Quantitative Data Summary
The following table provides a representative example of what a stability assessment of Entrectinib in cell culture medium might yield. Note: These are illustrative values, and it is highly recommended that researchers perform their own stability analysis for their specific experimental setup.
Table 1: Illustrative Stability of Entrectinib (1 µM) in RPMI-1640 with 10% FBS at 37°C
| Time (Hours) | Remaining Entrectinib (%) |
| 0 | 100 |
| 24 | 85 |
| 48 | 70 |
| 72 | 55 |
Experimental Protocols
Protocol 1: Preparation of Entrectinib Working Solution for Cell Culture
-
Prepare Stock Solution: Dissolve Entrectinib powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C.[1][3]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Mixing: Vortex the final working solution gently but thoroughly before adding it to your cell cultures.
Protocol 2: Assessing Entrectinib Stability in Cell Culture Media
-
Preparation: Prepare a working solution of Entrectinib in your cell culture medium of choice (e.g., 1 µM in RPMI-1640 + 10% FBS) as described in Protocol 1.
-
Incubation: Dispense the Entrectinib-containing medium into sterile tubes and incubate them in a cell culture incubator at 37°C with 5% CO₂. Prepare separate tubes for each time point to be tested (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Sample Collection: At each designated time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation.
-
Sample Analysis: Once all time points have been collected, analyze the samples using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of Entrectinib.
-
Data Analysis: Calculate the percentage of Entrectinib remaining at each time point relative to the concentration at time 0.
Visualizations
Signaling Pathways Inhibited by Entrectinib
Entrectinib is a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases. Upon binding, it blocks the downstream signaling cascades that are critical for cancer cell proliferation and survival, primarily the MAPK/ERK and PI3K/AKT pathways.[9][10]
Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream MAPK/ERK and PI3K/AKT pathways.
Experimental Workflow for Assessing Entrectinib Stability
The following diagram outlines the key steps for determining the stability of Entrectinib in your cell culture medium.
Caption: Workflow for assessing the stability of Entrectinib in cell culture media.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. dbaitalia.it [dbaitalia.it]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stress degradation study on entrectinib and characterization of its degradation products using HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Technical Support Center: Entrectinib Sensitivity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining optimal cell culture conditions for consistent Entrectinib sensitivity, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of Entrectinib?
Entrectinib is a potent and selective tyrosine kinase inhibitor.[1][2][3] It targets Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2][3] In cancer cells with fusions or rearrangements of the genes encoding these kinases (NTRK1/2/3, ROS1, ALK), the resulting fusion proteins are perpetually active, driving uncontrolled cell growth and survival.[4][5] Entrectinib acts as an ATP competitor, binding to the kinase domain of these fusion proteins and inhibiting their activity.[1] This blocks downstream signaling pathways such as MAPK/ERK, PI3K/AKT, and JAK/STAT, ultimately suppressing cell proliferation and inducing apoptosis (programmed cell death).[6][7][8]
Q2: Which cancer cell lines are sensitive to Entrectinib?
Several cancer cell lines harboring NTRK, ROS1, or ALK fusions have been shown to be sensitive to Entrectinib. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating higher sensitivity. The table below summarizes reported IC50 values for Entrectinib in various cancer cell lines.
| Cell Line | Cancer Type | Gene Alteration | Entrectinib IC50 (nM) | Reference |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | 17 | [9] |
| Ba/F3-TEL-ROS1 | Pro-B Cell | TEL-ROS1 | 5 | [9] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Not specified, but sensitive | [9] |
| NB1 | Neuroblastoma | ALK amplified | ~35 (at 48h) | [10] |
| NB3 | Neuroblastoma | ALK R1275Q | ~2240 (at 48h) | [10] |
| SH-SY5Y | Neuroblastoma | ALK F1174L | ~3320 (at 48h) | [10] |
| IMR32 | Neuroblastoma | ALK wild-type | ~3290 (at 48h) | [10] |
| HCC78 | Non-Small Cell Lung Cancer | SLC34A2-ROS1 | Not specified, but sensitive | [11] |
| Patient-Derived Cells | Colorectal Cancer | NTRK1 rearrangement | 8.2 | [6] |
Q3: What are the recommended baseline cell culture conditions for Entrectinib sensitivity assays?
To ensure reproducibility and maintain consistent Entrectinib sensitivity, it is crucial to adhere to standardized cell culture conditions.
| Parameter | Recommendation | Rationale |
| Cell Culture Medium | RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin). | These are standard media formulations that support the growth of a wide range of cancer cell lines.[7] Consistency in media formulation is key to reproducible results. |
| Incubation Conditions | 37°C in a humidified atmosphere with 5% CO2. | These conditions mimic the physiological environment of human cells, ensuring optimal growth and function. |
| Cell Seeding Density | Optimize for each cell line to ensure logarithmic growth throughout the experiment. A starting confluence of 30-50% is often recommended for proliferation assays. | Cell density can influence drug sensitivity. Overly confluent cells may exhibit contact inhibition and altered metabolism, affecting their response to treatment. |
| Subculturing | Passage cells at regular intervals before they reach confluency to maintain them in an exponential growth phase. | Consistent passaging helps maintain a healthy and phenotypically stable cell population. |
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for Entrectinib between experiments.
-
Potential Cause 1: Variation in Cell Culture Conditions.
-
Solution: Strictly adhere to a standardized protocol for cell culture, including the same media formulation, serum lot, and incubation conditions for all experiments. Document all parameters meticulously. Even minor variations can impact cell growth and drug response.
-
-
Potential Cause 2: Inconsistent Cell Seeding Density.
-
Solution: Ensure that the same number of viable cells are seeded in each well for every experiment. Perform a cell count and viability assessment (e.g., using trypan blue) before seeding. Create a standard operating procedure (SOP) for cell seeding.
-
-
Potential Cause 3: Cells are not in logarithmic growth phase.
-
Solution: Plate cells at a density that allows for exponential growth throughout the duration of the assay. Avoid using cells that are over-confluent or have been in culture for an extended period without passaging.
-
-
Potential Cause 4: Instability of Entrectinib in solution.
-
Solution: Prepare fresh dilutions of Entrectinib from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions at the recommended temperature (-20°C or -80°C) in small aliquots.
-
Issue 2: Loss of Entrectinib sensitivity in a previously sensitive cell line.
-
Potential Cause 1: Development of acquired resistance.
-
Solution: Acquired resistance can occur through various mechanisms, including secondary mutations in the target kinase domain (e.g., NTRK1 G595R) or activation of bypass signaling pathways (e.g., KRAS mutations or MET amplification).[7][12][13] To investigate this, perform molecular profiling (e.g., sequencing) of the resistant cells to identify potential resistance mechanisms. Consider combination therapies to overcome resistance, for example, by co-targeting the bypass pathway.
-
-
Potential Cause 2: Changes in cell line phenotype over time.
-
Solution: Cell lines can drift phenotypically over multiple passages. It is recommended to use low-passage number cells for experiments. Regularly perform cell line authentication to ensure the identity and purity of your cell line.
-
-
Potential Cause 3: Presence of growth factors in the culture medium that activate bypass pathways.
-
Solution: High concentrations of certain growth factors in the serum, such as Hepatocyte Growth Factor (HGF), can induce resistance to Entrectinib by activating the MET signaling pathway.[11] Consider using a lower serum concentration or serum-free medium if experimentally feasible. Alternatively, investigate the effect of co-treating with an inhibitor of the suspected bypass pathway.
-
Issue 3: High background or variable results in cell viability assays (e.g., MTT, MTS).
-
Potential Cause 1: Contamination of cell cultures.
-
Solution: Regularly check cultures for signs of microbial contamination (e.g., turbidity, color change in the medium). Perform mycoplasma testing routinely. If contamination is suspected, discard the culture and start a new one from a frozen stock.
-
-
Potential Cause 2: Interference of Entrectinib with the assay reagents.
-
Solution: Include appropriate controls, such as wells with medium and Entrectinib but no cells, to check for any direct interaction between the drug and the assay reagents.
-
-
Potential Cause 3: Incomplete solubilization of formazan crystals (in MTT assay).
-
Solution: Ensure complete solubilization of the formazan crystals by adding the solubilization buffer and incubating for a sufficient amount of time with gentle mixing. Visually inspect the wells to confirm that all crystals are dissolved before reading the absorbance.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the IC50 value of Entrectinib using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Materials:
-
Entrectinib-sensitive cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Entrectinib stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of Entrectinib in complete medium.
-
Remove the medium from the wells and add 100 µL of the Entrectinib dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Entrectinib concentration) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10-15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Entrectinib concentration and determine the IC50 value using a non-linear regression analysis (e.g., in GraphPad Prism).[14][15][16][17]
-
2. Western Blot Analysis of Target Phosphorylation
This protocol describes how to assess the inhibition of TRK, ALK, and ROS1 phosphorylation by Entrectinib.
-
Materials:
-
Entrectinib-sensitive cancer cell line
-
Complete cell culture medium
-
Entrectinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-ALK, anti-ALK, anti-phospho-ROS1, anti-ROS1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Entrectinib (and a vehicle control) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of Entrectinib on the phosphorylation of its targets.
-
Visualizations
Caption: Entrectinib inhibits TRK, ALK, and ROS1 signaling pathways.
Caption: Workflow for determining the IC50 of Entrectinib.
References
- 1. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Durable Clinical Response to Entrectinib in NTRK1-Rearranged Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Entrectinib Induces Apoptosis and Inhibits the Epithelial–Mesenchymal Transition in Gastric Cancer with NTRK Overexpression | MDPI [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. targetedonc.com [targetedonc.com]
- 11. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Entrectinib Solubility for In-Vitro Assays
This technical support center provides guidance and solutions for researchers encountering challenges with Entrectinib solubility in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Entrectinib?
A1: Entrectinib is a crystalline solid that is sparingly soluble in aqueous buffers.[1] It is a lipophilic, weak base with pH-dependent solubility, exhibiting higher solubility in acidic conditions compared to neutral or basic environments.[2][3][4] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1]
Q2: What are the recommended solvents for preparing Entrectinib stock solutions?
A2: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Entrectinib.[5][6][7] Ethanol and Dimethylformamide (DMF) are also viable options.[1] It is crucial to use anhydrous (dry) DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[5][7]
Q3: How can I prepare a working solution of Entrectinib in an aqueous buffer for my cell culture experiment?
A3: Due to its poor aqueous solubility, it is not recommended to dissolve Entrectinib directly in aqueous media. The best practice is to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted to the final working concentration in your cell culture medium or aqueous buffer. To avoid precipitation, ensure that the final concentration of the organic solvent in the aqueous solution is kept to a minimum (typically ≤0.5%). For maximum solubility in aqueous buffers, it is recommended to first dissolve Entrectinib in DMF and then dilute with the aqueous buffer of choice.[1]
Q4: What is the stability of Entrectinib solutions?
A4: Entrectinib as a crystalline solid is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for several months, though it is advisable to aliquot them to avoid repeated freeze-thaw cycles.[6][7] Aqueous solutions of Entrectinib are not recommended for storage for more than one day.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous media. | The concentration of Entrectinib in the final aqueous solution exceeds its solubility limit. | - Increase the serial dilution steps to lower the concentration of Entrectinib being added at each step.- Ensure the final DMSO concentration in the media is as low as possible (ideally <0.1%).- Vigorously vortex or mix the solution while adding the Entrectinib stock to facilitate rapid dispersion.- Consider using a pre-warmed (37°C) aqueous medium for dilution. |
| Inconsistent results in bioassays. | - Precipitation of the compound in the assay plate over time.- Degradation of Entrectinib in the aqueous environment. | - Visually inspect the assay plates under a microscope for any signs of precipitation before and after the experiment.- Prepare fresh working solutions from the stock solution for each experiment.- Minimize the incubation time of Entrectinib in the aqueous buffer as much as the experimental design allows. |
| Difficulty dissolving Entrectinib powder. | - The compound may have absorbed moisture.- The solvent quality may be poor. | - Ensure the Entrectinib powder is at room temperature before opening the vial to prevent condensation.- Use fresh, anhydrous grade DMSO.- Gently warm the solution to 37°C and/or use an ultrasonic bath for a short period to aid dissolution.[6] |
Quantitative Data Summary
Table 1: Solubility of Entrectinib in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 31 mg/mL (55.29 mM) | [5] |
| DMSO | > 28.1 mg/mL | [6] |
| DMSO | 100 mg/mL (178.36 mM) | [7] |
| DMSO | ~20 mg/mL | [1] |
| Ethanol | ≥ 9.82 mg/mL (with sonication) | [6] |
| Ethanol | ~1 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Water | Insoluble | [7] |
| 1:4 solution of DMF:PBS (pH 7.2) | ~0.2 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Entrectinib Stock Solution in DMSO
Materials:
-
Entrectinib powder (MW: 560.64 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the vial of Entrectinib powder to room temperature before opening.
-
Weigh out the desired amount of Entrectinib powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.61 mg of Entrectinib.
-
Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution from 5.61 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, gently warm the tube to 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a 1 µM Entrectinib Working Solution in Cell Culture Medium
Materials:
-
10 mM Entrectinib stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM Entrectinib stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium. For example, to prepare a 1 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM intermediate solution. Vortex gently.
-
Add 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium to get the final 1 µM working solution.
-
-
Vortex the final working solution gently to ensure homogeneity.
-
Use the freshly prepared working solution for your in vitro assay immediately. The final DMSO concentration in this example is 0.01%.
Visualizations
Caption: Entrectinib inhibits TRK, ROS1, and ALK signaling pathways.
Caption: Workflow for preparing Entrectinib solutions for in vitro assays.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Entrectinib dose confirmation in pediatric oncology patients: pharmacokinetic considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
Entrectinib Technical Support Center: Addressing Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of Entrectinib.
Frequently Asked Questions (FAQs)
Q1: What is Entrectinib and what are its primary targets?
Entrectinib is an orally bioavailable, central nervous system (CNS) active inhibitor of the tyrosine kinases Tropomyosin Receptor Kinase (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[1][2][3] It is used in the treatment of solid tumors with specific genetic alterations, such as NTRK gene fusions and ROS1-positive non-small cell lung cancer.[1][4][5][6]
Q2: What are the critical quality attributes (CQAs) of Entrectinib that can contribute to batch-to-batch variability?
As a Biopharmaceutics Classification System (BCS) Class 2 compound with low solubility and moderate permeability, the physical and chemical properties of the Entrectinib drug substance are critical.[7] Variations in these attributes between batches can impact the drug's performance. Key CQAs are summarized in the table below.
Q3: How can the formulation of Entrectinib affect its performance and variability?
Entrectinib's aqueous solubility is pH-dependent, with significantly higher solubility in acidic conditions compared to neutral pH.[7] The commercial formulation is an immediate-release hard capsule containing excipients to ensure consistent dissolution and bioavailability.[7] Different formulations have been used throughout clinical development.[8] Therefore, any changes in the formulation or excipients between batches could lead to variability in drug release and subsequent in vivo performance.
Q4: Are there known impurities or degradation products of Entrectinib?
Forced degradation studies have shown that Entrectinib is moderately susceptible to oxidative degradation.[7] The specifications for the drug substance and drug product include strict limits on organic impurities, which are monitored by HPLC.[7] The presence of impurities above the specified limits can affect the drug's efficacy and safety profile, making impurity profiling a critical step in quality control.
Troubleshooting Guides
This section provides practical guidance for identifying and addressing issues related to Entrectinib batch-to-batch variability in experimental settings.
Issue 1: Inconsistent Results in In Vitro Kinase Assays
You observe significant differences in the IC50 values or kinase inhibition profiles when using different batches of Entrectinib.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inaccurate Stock Solution Concentration | Verify the concentration of your Entrectinib stock solutions for each batch. | Use a calibrated analytical balance to weigh the compound. Prepare stock solutions in a suitable solvent (e.g., DMSO) and confirm the concentration using a validated analytical method such as UPLC-MS/MS. |
| Compound Degradation | Entrectinib can be susceptible to oxidative degradation.[7] | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in small aliquots. |
| Presence of Impurities | Impurities in a specific batch may interfere with the assay. | Request the Certificate of Analysis (CoA) for each batch and compare the impurity profiles. If significant differences are noted, consider using a different batch with a purer profile. |
| Assay Conditions | Variability in assay conditions can affect results. | Ensure consistent assay conditions (e.g., ATP concentration, enzyme concentration, incubation time, temperature) across all experiments.[9][10] Use a positive control inhibitor to monitor assay performance. |
Issue 2: Variable Cellular Proliferation or Apoptosis Induction
Different batches of Entrectinib show varying efficacy in cell-based assays.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Differences in Compound Solubility/Dissolution | Poorly dissolved Entrectinib will have lower effective concentrations in cell culture media. | Ensure complete dissolution of the compound in your vehicle (e.g., DMSO) before diluting into cell culture media. Visually inspect for any precipitation. Consider pre-warming the media before adding the Entrectinib solution. |
| Cell Line Instability | Genetic drift or changes in cell line characteristics over time can alter sensitivity to the drug. | Use low-passage number cells and regularly perform cell line authentication. |
| Batch-Specific Bioavailability | Physical properties of the Entrectinib powder (e.g., particle size, crystal form) can affect how it dissolves and is taken up by cells. | Review the CoA for each batch for any differences in physical characterization. If possible, perform a simple dissolution test in your cell culture medium to compare batches. |
Issue 3: Inconsistent In Vivo Efficacy or Pharmacokinetic Profiles
You observe unexpected variability in tumor growth inhibition or plasma concentrations of Entrectinib between study arms using different batches.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Differences in Formulation | The formulation used for in vivo studies is critical for absorption. | Ensure the same formulation and vehicle are used for all batches. If preparing your own formulation, validate the preparation method for consistency. |
| Batch-Dependent Oral Bioavailability | As a BCS Class 2 drug, Entrectinib's absorption can be sensitive to its dissolution rate.[7] | Perform a comparative dissolution test on the batches using a biorelevant medium (e.g., FaSSIF, FeSSIF).[7] This can help identify if dissolution differences are the root cause of in vivo variability. |
| Metabolic Differences | While less likely to be batch-related, ensure that animal cohorts are properly randomized. | Use age- and weight-matched animals and ensure consistent housing and diet conditions. |
| Analytical Method Variability | Inconsistent sample processing or analysis can lead to variable pharmacokinetic data. | Use a validated bioanalytical method (e.g., UPLC-MS/MS) for plasma sample analysis.[11][12] Include quality control samples at multiple concentrations in each analytical run. |
Quantitative Data Summary
The following table outlines the key quality attributes for Entrectinib drug substance as specified in regulatory filings.[7] Researchers should ensure the Certificate of Analysis for their batch falls within these specifications.
| Attribute | Specification | Significance for Batch Variability |
| Appearance | White to pale pink powder | Variations in color could indicate the presence of impurities or degradation. |
| Identification | HPLC, IR, XRPD | Confirms the chemical identity and polymorphic form of the drug substance. |
| Organic Impurities | Specific limits for known and unknown impurities (determined by HPLC) | Higher levels of impurities can affect biological activity and safety. |
| Assay | 98.0% - 102.0% (by HPLC) | Ensures the correct potency of the active pharmaceutical ingredient. |
| Particle Size | Controlled by laser diffractometry | Can significantly impact dissolution rate and bioavailability for a low-solubility drug. |
| Polymorphic Form | Specific form is controlled | Different polymorphs can have different solubility and stability characteristics. |
| Water Content | Specified limit (per USP <921>) | Can affect stability and degradation of the drug substance. |
Key Experimental Protocols
Protocol 1: Comparative In Vitro Dissolution Testing
This protocol is designed to compare the dissolution profiles of different batches of Entrectinib capsules.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.07 M HCl (pH 1.2).[7]
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 RPM.
-
Procedure:
-
Place one capsule in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of Entrectinib in the samples using a validated HPLC method.
-
-
Acceptance Criteria: A typical specification is Q = 80% dissolved in 60 minutes.[7] Compare the dissolution profiles of the different batches.
Protocol 2: Impurity Profiling by HPLC
This protocol provides a general framework for identifying and quantifying impurities in an Entrectinib batch.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at an appropriate wavelength.
-
Procedure:
-
Prepare a standard solution of Entrectinib and solutions of the test batches at a known concentration.
-
Inject the solutions into the HPLC system.
-
Identify the main Entrectinib peak based on the retention time of the standard.
-
Identify impurity peaks and quantify them relative to the main peak area (area percent).
-
Compare the impurity profiles of different batches, paying attention to any new or significantly larger impurity peaks.
-
Visualizations
Signaling Pathways
Caption: Entrectinib inhibits TRK, ROS1, and ALK signaling pathways.
Experimental Workflow
Caption: Workflow for troubleshooting Entrectinib batch variability.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. onclive.com [onclive.com]
- 6. gene.com [gene.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Entrectinib In Vitro Efficacy: A Technical Support Guide on the Impact of Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro efficacy of Entrectinib, with a specific focus on the impact of serum concentration. Inconsistencies in experimental results can often be traced to variations in cell culture conditions, and the high degree of protein binding of Entrectinib makes it particularly sensitive to the amount of serum used in assays.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant batch-to-batch variability in our Entrectinib IC50 values in our cell viability assays. What could be the cause?
A1: Batch-to-batch variability in IC50 values for Entrectinib is a common issue that can often be attributed to its high affinity for plasma proteins.[1] Entrectinib is over 99% bound to plasma proteins.[1] Therefore, minor variations in the concentration of serum, particularly fetal bovine serum (FBS), in your cell culture medium can lead to significant differences in the free, pharmacologically active concentration of the drug. Different lots of FBS can have varying protein content, further contributing to this variability. We recommend standardizing your FBS source and concentration across all experiments or, for greater consistency, using serum-free or serum-reduced conditions if your cell line can tolerate it.
Q2: Why is our measured IC50 value for Entrectinib much higher than what is reported in the literature?
A2: A higher-than-expected IC50 value can be a result of high serum concentrations in your assay medium. The proteins in the serum, such as albumin, can sequester Entrectinib, reducing the amount of free drug available to interact with its targets (TRK, ROS1, ALK) on the cancer cells.[1][2] If the literature you are referencing used a lower serum percentage, their reported IC50 values would naturally be lower. It is crucial to note the serum concentration used in published studies when comparing results. For more comparable data, consider performing a serum concentration curve alongside your drug dose-response curve to understand its impact in your specific cell model.
Q3: Can the presence of serum affect the phosphorylation status of Entrectinib's downstream targets in our Western blot analysis?
A3: Yes, the presence of serum can indirectly affect the phosphorylation of downstream targets. Serum contains various growth factors that can activate signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are also downstream of the TRK, ROS1, and ALK receptors that Entrectinib inhibits.[3] This serum-induced signaling can sometimes mask the inhibitory effects of Entrectinib, especially at lower drug concentrations. To observe a clearer effect of Entrectinib on its intended targets, it is advisable to serum-starve the cells for a few hours before drug treatment. This will reduce the background signaling and provide a clearer window to observe the drug's specific inhibitory action.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | Variation in serum concentration or lot-to-lot differences in serum protein content. | 1. Standardize the serum percentage in all assays.2. Use a single, pre-tested lot of FBS for the entire study.3. Consider using serum-free or reduced-serum media if compatible with the cell line. |
| Entrectinib appears less potent than expected | High protein binding in the presence of high serum concentration reduces the free drug concentration. | 1. Perform a dose-response experiment at varying serum concentrations (e.g., 1%, 5%, 10% FBS) to determine the effect on the IC50.2. Refer to literature for assays conducted in similar serum conditions for a more accurate comparison. |
| Difficulty in observing inhibition of downstream signaling (e.g., p-AKT, p-ERK) | High background signaling from growth factors present in the serum. | 1. Serum-starve cells for 2-24 hours prior to Entrectinib treatment.2. Ensure that the time point for cell lysis and protein extraction is appropriate to capture the inhibitory effect. |
| Cell morphology changes or toxicity in low-serum conditions | Cell line is sensitive to serum deprivation. | 1. Gradually adapt the cells to lower serum concentrations over several passages.2. Identify the lowest possible serum concentration that maintains cell viability for the duration of the experiment. |
Quantitative Data Summary
The following tables provide illustrative data on how serum concentration can impact the half-maximal inhibitory concentration (IC50) of Entrectinib in different cancer cell lines with relevant genetic fusions. Note: These are example data and actual results may vary depending on the specific cell line and experimental conditions.
Table 1: Effect of FBS Concentration on Entrectinib IC50 in NTRK Fusion-Positive Cancer Cells
| Cell Line | Genetic Alteration | IC50 at 10% FBS (nM) | IC50 at 2% FBS (nM) | IC50 at 0.5% FBS (nM) |
| KM12 | TPM3-NTRK1 | 50 | 15 | 4 |
| CUTO-3 | MPRIP-NTRK1 | 75 | 22 | 6 |
| MO-91 | ETV6-NTRK3 | 40 | 12 | 3 |
Table 2: Effect of FBS Concentration on Entrectinib IC50 in ROS1/ALK Fusion-Positive Cancer Cells
| Cell Line | Genetic Alteration | IC50 at 10% FBS (nM) | IC50 at 2% FBS (nM) | IC50 at 0.5% FBS (nM) |
| HCC78 | SLC34A2-ROS1 | 60 | 18 | 5 |
| KARPAS-299 | NPM1-ALK | 80 | 25 | 7 |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Serum-Dependent IC50
This protocol describes a typical colorimetric cell viability assay (e.g., MTT, XTT) to assess the impact of serum concentration on Entrectinib efficacy.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the end of the experiment.
-
Adherence: Allow cells to adhere for 24 hours in their standard growth medium (e.g., RPMI + 10% FBS).
-
Serum Adjustment (Optional): If testing different serum concentrations, aspirate the medium and replace it with a medium containing the desired FBS percentage (e.g., 10%, 5%, 2%, 1%, 0.5%). Allow cells to acclimate for 4-6 hours.
-
Drug Treatment: Prepare a serial dilution of Entrectinib in the corresponding serum-containing medium. Add the drug to the wells, ensuring a vehicle control (e.g., DMSO) is included.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Reagent: Add the viability reagent (e.g., MTT) to each well and incubate for the recommended time (typically 2-4 hours).
-
Signal Measurement: Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value for each serum concentration using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to assess the effect of Entrectinib on the phosphorylation of key downstream signaling proteins like AKT and ERK, taking into account the influence of serum.
-
Cell Culture: Grow cells to 70-80% confluency in their standard growth medium.
-
Serum Starvation: Aspirate the growth medium and replace it with a low-serum (e.g., 0.5% FBS) or serum-free medium. Incubate for 12-24 hours.
-
Drug Treatment: Treat the serum-starved cells with various concentrations of Entrectinib (and a vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the inhibitory effect of Entrectinib.
Visualizations
Caption: Entrectinib signaling pathway inhibition.
Caption: Experimental workflow for assessing serum impact.
Caption: Logic of serum protein binding on drug availability.
References
Preventing Entrectinib degradation in stock solutions
Welcome to the technical support center for Entrectinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Entrectinib in stock solutions and ensuring the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing Entrectinib stock solutions?
Entrectinib is soluble in several organic solvents but is sparingly soluble in aqueous buffers.[1] For initial stock solutions, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are recommended.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]
Q2: My vial of Entrectinib appears empty. Is there a problem?
If you ordered a small quantity, the compound may have been lyophilized, forming a thin, hard-to-see film on the vial's walls. Before assuming the vial is empty, add the appropriate solvent as indicated on the product datasheet, and vortex or sonicate the vial to ensure the compound is fully dissolved.[3]
Q3: I observed precipitation when diluting my Entrectinib stock solution in an aqueous buffer (e.g., PBS, cell culture media). What should I do?
This is a common issue due to Entrectinib's low aqueous solubility.[1][4] To minimize precipitation, ensure the final concentration of the organic solvent (like DMSO) in your aqueous solution is kept to a minimum, typically below 0.5%, although most biological assays can tolerate up to 0.1% without adverse effects.[3] It is also recommended to prepare aqueous dilutions immediately before use, as they are not stable for long-term storage.[1]
Q4: What are the optimal storage conditions for Entrectinib?
The storage conditions depend on the form of the compound:
-
Solid Form: Store the crystalline solid at -20°C for long-term stability, where it can remain stable for at least four years.[1]
-
Organic Stock Solutions (e.g., in DMSO): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to 3 months or at -80°C for up to one year.[3][5][6]
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Storage for more than 24 hours is not advised due to the risk of degradation and precipitation.[1][3]
Q5: What factors can cause Entrectinib to degrade in solution?
Entrectinib in solution is susceptible to degradation under specific conditions. It is particularly labile in alkaline (high pH) and oxidative environments (e.g., in the presence of hydrogen peroxide).[7][8] It is also sensitive to light, which can contribute to degradation.[7][8][9] Therefore, solutions should be protected from light and stored in appropriate conditions.
Q6: Is Entrectinib stable under acidic or thermal stress?
Studies have shown that Entrectinib is relatively stable under acidic and thermal stress conditions.[7][8] However, a forced degradation study noted instability in acidic, basic, and oxidative conditions.[10] Given the conflicting information, it is best practice to maintain solutions at a neutral pH unless the experimental protocol requires acidic conditions, in which case stability should be verified.
Data Presentation
Table 1: Solubility of Entrectinib in Common Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | > 100 mg/mL (178.36 mM) | [2][5] |
| Dimethylformamide (DMF) | ~ 30 mg/mL | [1] |
| Ethanol | ~ 1 - 25 mg/mL | [1][5] |
| 1:4 DMF:PBS (pH 7.2) | ~ 0.2 mg/mL | [1] |
| Water | Insoluble | [5] |
Table 2: Stability and Storage Recommendations
| Form | Storage Temperature | Recommended Duration | Key Considerations | Reference |
| Solid | -20°C | ≥ 4 years | Keep tightly sealed in a dry place. | [1] |
| DMSO Stock Solution | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [3] |
| DMSO Stock Solution | -80°C | Up to 1 year | Preferred for longer-term storage. Protect from light. | [5] |
| Aqueous Dilution | 2-8°C or Room Temp | ≤ 24 hours | Prepare fresh before use. Prone to precipitation and degradation. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Entrectinib Stock Solution in DMSO
-
Pre-use Preparation: Allow the vial of solid Entrectinib and a bottle of anhydrous, high-purity DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required mass of Entrectinib for your desired volume and concentration. (Molecular Weight of Entrectinib: 560.64 g/mol ).
-
For 1 mL of a 10 mM stock solution: 0.01 mol/L * 1 L/1000 mL * 560.64 g/mol * 1000 mg/g = 5.61 mg.
-
-
Dissolution: Aseptically add the calculated amount of Entrectinib to a sterile microcentrifuge tube. Add the corresponding volume of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly. If needed, briefly warm the tube to 37°C or use an ultrasonic bath to ensure complete dissolution.[6] Visually inspect the solution to confirm no solid particles remain.
-
Storage: Aliquot the stock solution into sterile, light-protecting (amber) single-use tubes. Store at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Protocol 2: Stress Testing for Entrectinib Stability (HPLC-Based Method)
This protocol is a simplified methodology based on published stress degradation studies to assess the stability of your Entrectinib solution under various conditions.[7][8]
-
Preparation of Test Solutions: Prepare a 1 mg/mL solution of Entrectinib in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the test solution and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Add 0.1N NaOH to the test solution and incubate at room temperature for 1 hour.
-
Oxidative Degradation: Add 3% H₂O₂ to the test solution and incubate at room temperature for 2 hours.
-
Photolytic Degradation: Expose the test solution to direct sunlight or a photostability chamber for 48 hours.
-
Thermal Degradation: Incubate the test solution at 80°C for 48 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and alkaline samples. Dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples alongside an unstressed control sample using a validated HPLC method with a C8 or C18 column.
-
Evaluation: Compare the chromatograms. A significant decrease in the peak area of the parent Entrectinib compound and the appearance of new peaks in the stressed samples indicate degradation.
Mandatory Visualizations
Caption: Factors influencing the degradation of Entrectinib in solution.
Caption: Troubleshooting workflow for suspected Entrectinib stock solution degradation.
Caption: Simplified signaling pathways inhibited by Entrectinib.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleck.co.jp [selleck.co.jp]
- 6. apexbt.com [apexbt.com]
- 7. Stress degradation study on entrectinib and characterization of its degradation products using HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Preclinical Head-to-Head: Entrectinib vs. Larotrectinib in TRK Fusion Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent TRK inhibitors, entrectinib and larotrectinib, in models of TRK fusion-positive cancers. The data presented herein, including in vitro potency, cellular activity, and in vivo efficacy, are supported by detailed experimental methodologies to aid in the interpretation and potential replication of these findings.
Introduction
Tropomyosin receptor kinase (TRK) fusions, resulting from chromosomal rearrangements involving the NTRK1, NTRK2, or NTRK3 genes, are established oncogenic drivers in a wide array of adult and pediatric solid tumors. This has led to the development of targeted therapies, with entrectinib and larotrectinib emerging as first-generation, FDA-approved TRK inhibitors. While both drugs have demonstrated significant clinical efficacy, a detailed preclinical comparison is crucial for understanding their distinct pharmacological profiles. Larotrectinib is a highly selective inhibitor of TRKA, TRKB, and TRKC, whereas entrectinib is a multi-kinase inhibitor targeting TRK proteins as well as ROS1 and ALK proto-oncogene receptor tyrosine kinases.[1][2][3] This guide delves into the preclinical data to provide a comparative analysis of their efficacy, selectivity, and mechanisms of action.
In Vitro Kinase and Cellular Potency
A direct comparison of the inhibitory activity of entrectinib and larotrectinib against TRK kinases and other targets reveals differences in their potency and selectivity.
| Target Kinase | Entrectinib IC₅₀ (nM) | Larotrectinib IC₅₀ (nM) | Reference |
| TRKA | 1, 1.7 | 6.5 | [1][4][5] |
| TRKB | 3, 0.1 | 8.1 | [1][4][5] |
| TRKC | 5, 0.1 | 10.6 | [1][4][5] |
| ROS1 | 7, 0.2 | >1000 | [1][4][5] |
| ALK | 12, 1.6 | >1000 | [1][4][5] |
| TNK2 | - | 576 | [5] |
In cellular assays, both inhibitors have demonstrated potent anti-proliferative effects in cancer cell lines harboring TRK fusions.
| Cell Line | TRK Fusion | Entrectinib Cellular IC₅₀ (nM) | Larotrectinib Cellular IC₅₀ (nM) | Reference |
| KM12 | TPM3-NTRK1 | 17 | - | [4] |
| Karpas-299 | NPM-ALK | 31 | - | [4] |
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies using xenograft models of TRK fusion-positive cancers have demonstrated the anti-tumor activity of both entrectinib and larotrectinib.
Entrectinib in KM12 (TPM3-NTRK1) Xenograft Model
In a study utilizing a KM12 colorectal carcinoma xenograft model, which harbors a TPM3-TRKA fusion, oral administration of entrectinib led to significant tumor growth inhibition. In an intracranial model using KM12-Luc cells, entrectinib demonstrated dose-dependent tumor inhibition, with a 10 mg/kg once-daily dose resulting in an 85.7% reduction in bioluminescence imaging (BLI) signal relative to the control group at day 14.[6][7] Higher doses led to even greater tumor inhibition.[6]
Larotrectinib in KM12 (TPM3-NTRK1) Xenograft Model
In a separate study, the in vivo efficacy of larotrectinib was evaluated in a nude mouse model injected with KM12 cells. Oral administration of larotrectinib resulted in a significant reduction in tumor growth over a two-week treatment period.[5]
Note: While both drugs show efficacy in the KM12 model, the available data are from separate studies, precluding a direct head-to-head comparison of in vivo potency.
Resistance Mechanisms
Acquired resistance is a known challenge with targeted therapies. In preclinical models, resistance to both entrectinib and larotrectinib has been observed through on-target mutations in the TRK kinase domain, such as solvent front and gatekeeper mutations, as well as off-target mechanisms involving the activation of bypass signaling pathways.[8][9]
On-target resistance mutations:
-
Larotrectinib: Solvent front substitutions (e.g., NTRK1G595R) and gatekeeper mutations (e.g., NTRK1F589L) have been identified.[8]
-
Entrectinib: Similar resistance mutations, including NTRK1G595R and NTRK3G623R, have been reported.[9]
Off-target resistance mechanisms:
-
Larotrectinib: Activation of the MAPK pathway and IGF1R signaling have been implicated in resistance.[8]
-
Entrectinib: Activation of the RAS signaling pathway has been observed as a mechanism of resistance in ROS1-rearranged NSCLC models.[9]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
General Protocol:
-
Reagents: Recombinant kinase, kinase-specific substrate, ATP, assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), test compound dilutions, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. In a 384-well plate, add 1 µl of the test compound at various concentrations or a vehicle control (e.g., 5% DMSO). b. Add 2 µl of the recombinant kinase enzyme diluted in assay buffer. c. Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. d. Incubate the plate at room temperature for 60 minutes. e. Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding 5 µl of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µl of Kinase Detection Reagent and incubating for another 30 minutes before reading the luminescence.
-
Data Analysis: The luminescent signal, which correlates with the amount of ADP produced, is used to calculate the percent inhibition at each compound concentration. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTS/MTT Assay)
Objective: To assess the effect of a test compound on the proliferation and viability of cancer cell lines.
General Protocol:
-
Cell Seeding: a. Harvest and count cells (e.g., KM12, CUTO-3.29). b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µl of culture medium. c. Include wells with medium only as a blank control. d. Incubate the plate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound. b. Add the diluted compounds to the appropriate wells. c. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS/MTT Addition and Incubation: a. Add 20 µl of MTS reagent (or 10 µl of MTT reagent) to each well. b. Incubate for 2-4 hours until a color change is visible. For MTT assays, a solubilization step with 100 µl of detergent reagent is required after incubation.
-
Absorbance Reading: a. Shake the plate to ensure a homogenous solution. b. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: After subtracting the background absorbance, the cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value is determined from the dose-response curve.[10][11]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse model bearing human tumor xenografts.
General Protocol:
-
Cell Implantation: a. Prepare a suspension of tumor cells (e.g., KM12) in a suitable medium, often mixed with Matrigel. b. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: a. Monitor tumor growth regularly by measuring tumor volume with calipers. b. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: a. Administer the test compound or vehicle control to the mice according to the planned dosing schedule (e.g., orally, once or twice daily) for a specified duration (e.g., 2-3 weeks).
-
Monitoring and Efficacy Evaluation: a. Monitor the health and body weight of the mice throughout the study. b. Measure tumor volumes at regular intervals. c. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Data Analysis: Analyze the tumor growth data and survival data (if applicable) to assess the in vivo efficacy of the compound.
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. StarrLab - Proliferation MTT/MTS assay [sites.google.com]
A Head-to-Head Analysis: Entrectinib vs. Crizotinib in ROS1+ Cancer Models
For Immediate Publication
SOUTH SAN FRANCISCO, CA – November 11, 2025 – In the landscape of targeted therapies for ROS1-positive (ROS1+) cancers, two prominent tyrosine kinase inhibitors (TKIs), Entrectinib and Crizotinib, have emerged as critical treatment options. This guide provides a comprehensive comparison of their efficacy, supported by available preclinical and clinical data, to inform researchers, scientists, and drug development professionals. While direct head-to-head preclinical studies are limited, this report synthesizes existing data to offer a comparative overview.
Executive Summary
Mechanism of Action and Kinase Selectivity
Both Entrectinib and Crizotinib function as ATP-competitive inhibitors of the ROS1 kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2]
Entrectinib is a potent inhibitor of ROS1, as well as the TRK family of receptors (TRKA, TRKB, TRKC) and ALK.[1] Its biochemical IC50 against ROS1 has been reported to be in the low nanomolar range, indicating high potency.[2] A key feature of Entrectinib is its designed ability to cross the blood-brain barrier, leading to significant central nervous system (CNS) activity.[3]
Crizotinib is a multi-targeted TKI that inhibits ROS1, ALK, and MET.[4] While effective against systemic disease, its ability to penetrate the CNS is limited, which can be a significant drawback in patients with or at risk of brain metastases.[5]
Preclinical Efficacy: In Vitro and In Vivo Models
Direct comparative preclinical studies are scarce, making a side-by-side evaluation challenging. The available data for each drug are summarized below.
In Vitro Cellular Assays
Entrectinib has demonstrated potent anti-proliferative activity in engineered cell lines expressing ROS1 fusions, with IC50 values in the low nanomolar range.[2] For instance, in Ba/F3 cells engineered to express a ROS1 fusion, Entrectinib showed an IC50 of 5 nM.[2]
Crizotinib has also shown potent inhibition of ROS1-driven cell growth in preclinical models. However, a lack of standardized reporting across different studies with different ROS1 fusion variants and cell lines makes a direct comparison of IC50 values with Entrectinib difficult.
Table 1: Summary of Preclinical In Vitro Activity
| Parameter | Entrectinib | Crizotinib | Source |
| Target Kinases | ROS1, TRKA/B/C, ALK | ROS1, ALK, MET | [1][4] |
| Biochemical IC50 (ROS1) | 7 nM | Not directly compared in the same study | [2] |
| Cellular IC50 (Ba/F3-ROS1) | 5 nM | Not directly compared in the same study | [2] |
Note: The lack of directly comparable preclinical data is a significant gap in the current literature.
In Vivo Xenograft Models
Both Entrectinib and Crizotinib have demonstrated the ability to induce tumor regression in mouse xenograft models of ROS1+ cancer. Entrectinib has shown significant anti-tumor activity, including in models of brain metastases.[1] Crizotinib has also shown robust efficacy in systemic xenograft models.[4] A direct comparison of tumor growth inhibition in the same ROS1+ xenograft model has not been identified in the reviewed literature.
Clinical Efficacy in ROS1+ NSCLC
The majority of comparative data for Entrectinib and Crizotinib comes from clinical studies in ROS1-rearranged NSCLC. These are largely indirect comparisons and analyses of real-world data.
Table 2: Comparison of Clinical Efficacy in ROS1+ NSCLC (TKI-Naïve Patients)
| Efficacy Endpoint | Entrectinib (Pooled analysis of STARTRK-2, STARTRK-1, and ALKA-372-001) | Crizotinib (PROFILE 1001) | Indirect Comparison / Real-World Evidence | Source |
| Objective Response Rate (ORR) | 77% | 72% | Entrectinib showed a numerically higher ORR in some analyses.[5] | [4] |
| Median Progression-Free Survival (mPFS) | 19.0 months | 19.2 months | Real-world data suggest a longer PFS with Entrectinib.[6][7] | [4] |
| Median Time to Treatment Discontinuation (TTD) | 14.6 months | 8.8 months | Entrectinib was associated with a longer TTD in a real-world data comparison.[6][8] | [6][8] |
| Intracranial ORR | 55% | Not reported in a comparable manner | Entrectinib demonstrates significant intracranial activity.[9] | [9] |
Note: These data are from separate studies and should be interpreted with caution due to differences in study design and patient populations. Indirect comparisons and real-world data analyses have attempted to adjust for these differences.
A matching-adjusted indirect comparison of clinical trial data suggested that Entrectinib may be associated with improved overall survival and a better response rate compared to Crizotinib.[10] Another study analyzing real-world data found that Entrectinib was associated with longer TTD and PFS compared to a matched Crizotinib cohort.[6][7] Conversely, a simulated treatment comparison found non-significant trends favoring Crizotinib.[11] A more recent indirect comparison in Asian patients showed a trend for greater clinical benefit with Entrectinib.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. The influence of ROS1 fusion partners and resistance mechanisms in ROS1‐TKI‐treated non‐small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. becarispublishing.com [becarispublishing.com]
- 5. resources.flatiron.com [resources.flatiron.com]
- 6. Comparative effectiveness analysis between entrectinib clinical trial and crizotinib real-world data in ROS1+ NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO 2019: Entrectinib gets edge over crizotinib against ROS1 lung cancer - ecancer [ecancer.org]
- 8. researchgate.net [researchgate.net]
- 9. Matching-adjusted indirect comparison: entrectinib versus crizotinib in ROS1 fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of crizotinib versus entrectinib in ROS1-positive non-small-cell lung cancer using clinical and real-world data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Entrectinib versus crizotinib in Asian patients with ROS1-positive non-small cell lung cancer: A matching-adjusted indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pan-TRK Inhibitors: Entrectinib, Larotrectinib, and Next-Generation Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy has been revolutionized by the advent of tissue-agnostic treatments targeting specific molecular alterations. Among these, inhibitors of Tropomyosin Receptor Kinase (TRK) have demonstrated remarkable efficacy in patients with tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. This guide provides a detailed head-to-head comparison of the first-generation pan-TRK inhibitors, Entrectinib and Larotrectinib, alongside the next-generation inhibitor, Repotrectinib, with a focus on their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies that underpin these findings.
Mechanism of Action: Targeting the TRK Signaling Cascade
Entrectinib and Larotrectinib are first-generation pan-TRK inhibitors, potently targeting TRKA, TRKB, and TRKC proteins.[1] These proteins, when constitutively activated by NTRK gene fusions, drive oncogenesis through downstream signaling pathways including the MAPK, PI3K, and PLCγ cascades, promoting cellular proliferation and survival.[2][3] Entrectinib is a multi-kinase inhibitor, also targeting ROS1 and ALK.[2] Larotrectinib, in contrast, is highly selective for TRK proteins.[4]
Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance mechanisms that can emerge after treatment with first-generation inhibitors.[5] It targets ROS1, TRK, and ALK fusion proteins and has shown the ability to inhibit common resistance mutations.[5][6]
Figure 1: Simplified TRK signaling pathway and points of inhibition.
Preclinical to Clinical Development Workflow
The development of pan-TRK inhibitors follows a structured workflow from preclinical evaluation to clinical trials.
References
Validating Entrectinib's Potency: A Comparative Guide to Preclinical Activity in Patient-Derived Xenografts
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Entrectinib's preclinical efficacy in patient-derived xenograft (PDX) and other xenograft models. Supported by key experimental data, this document details the validation of Entrectinib as a potent inhibitor of tumors harboring NTRK, ROS1, and ALK fusion proteins.
Entrectinib (RXDX-101) is a central nervous system (CNS)-active, ATP-competitive inhibitor of the tropomyosin receptor tyrosine kinases (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[1] Gene fusions involving NTRK1/2/3, ROS1, and ALK are known oncogenic drivers in a variety of adult and pediatric solid tumors. Entrectinib's efficacy has been demonstrated in multiple preclinical xenograft models, leading to its clinical development and approval for the treatment of NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC).[1][2] This guide summarizes the pivotal preclinical data that validated its therapeutic potential.
Experimental Workflow and Signaling Pathways
To understand the validation process and the mechanism of action of Entrectinib, the following diagrams illustrate a typical experimental workflow for evaluating drug efficacy in xenograft models and the targeted signaling pathways.
Comparative Efficacy Data in Xenograft Models
Preclinical studies have demonstrated Entrectinib's potent anti-tumor activity across various xenograft models harboring TRKA, ROS1, and ALK fusions. The data below is summarized from key validation studies, primarily focusing on the comparison between Entrectinib-treated groups and vehicle controls.
Table 1: Efficacy of Entrectinib in TRKA and ROS1 Fusion Xenograft Models
Data extracted from Ardini E, et al. Mol Cancer Ther. 2016.[1]
| Xenograft Model | Genetic Alteration | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression |
| KM12 (Colorectal Cancer) | TPM3-TRKA | Vehicle | - | - |
| Entrectinib | 30 mg/kg, BID, 10 days | >100% (Tumor Regression) | ||
| Entrectinib | 60 mg/kg, BID, 10 days | >100% (Tumor Regression) | ||
| Ba/F3-TEL-ROS1 | TEL-ROS1 | Vehicle | - | - |
| Entrectinib | 60 mg/kg, BID, 10 days | >100% (Tumor Regression) | ||
| Crizotinib | 100 mg/kg, QD, 10 days | Significant TGI |
BID: Twice daily; QD: Once daily. TGI for Crizotinib was visually significant in the source but not quantified as a percentage.
Table 2: Efficacy of Entrectinib in ALK Fusion Xenograft Models
Data extracted from Ardini E, et al. Mol Cancer Ther. 2016.[1]
| Xenograft Model | Genetic Alteration | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression |
| Karpas-299 (Anaplastic Large Cell Lymphoma) | NPM-ALK | Vehicle | - | - |
| Entrectinib | 30 mg/kg, BID, 10 days | >100% (Tumor Regression) | ||
| Entrectinib | 60 mg/kg, BID, 10 days | >100% (Tumor Regression) | ||
| SR-786 (Anaplastic Large Cell Lymphoma) | NPM-ALK | Vehicle | - | - |
| Entrectinib | 30 mg/kg, BID, 10 days | >100% (Tumor Regression) | ||
| Entrectinib | 60 mg/kg, BID, 10 days | >100% (Tumor Regression) | ||
| NCI-H2228 (NSCLC) | EML4-ALK | Vehicle | - | - |
| Entrectinib | 60 mg/kg, BID, 10 days | >100% (Tumor Regression) |
As shown in the tables, oral administration of Entrectinib induced significant and often complete tumor regression in xenograft models dependent on TRKA, ROS1, and ALK fusion proteins.[1]
Experimental Protocols
The following methodologies are based on the protocols described in the pivotal preclinical validation studies of Entrectinib.
Cell Line and Patient-Derived Xenograft Establishment
-
Cell Lines: Human tumor cell lines, such as KM12 (colorectal), Karpas-299 (lymphoma), SR-786 (lymphoma), and NCI-H2228 (NSCLC), harboring the relevant gene fusions were used.[1]
-
Animal Models: Studies utilized immunodeficient mice, such as SCID or athymic nude mice, which are capable of accepting human tumor grafts.[1]
-
Implantation: For cell line-derived xenografts, a suspension of tumor cells was typically injected subcutaneously into the flank of the mice. For patient-derived xenografts, tumor fragments obtained from a patient's surgery are implanted subcutaneously into the flank of the host mice.[1]
-
Tumor Growth: Mice were monitored regularly, and tumor volumes were measured with calipers. The tumor volume was often calculated using the formula: (length x width²) / 2.[1]
In Vivo Efficacy Studies
-
Cohort Formation: Once tumors reached a predetermined volume (e.g., 100-200 mm³), mice were randomized into treatment and control cohorts.[1]
-
Drug Administration: Entrectinib was formulated for oral administration (p.o.) and typically administered once or twice daily. The control group received a vehicle solution using the same route and schedule.[1]
-
Dosing: Effective doses in xenograft models ranged from 30 mg/kg to 60 mg/kg, administered twice daily for a specified treatment period (e.g., 10 consecutive days).[1]
-
Endpoint Analysis: The primary endpoint was the change in tumor volume over time, comparing the Entrectinib-treated groups to the vehicle-treated group. Tumor Growth Inhibition (TGI) or tumor regression were calculated at the end of the study. Animal body weight was also monitored as a measure of general toxicity.[1]
References
Entrectinib Demonstrates Superior Central Nervous System Penetration Compared to Other TRK Inhibitors
A comprehensive analysis of preclinical and clinical data reveals that entrectinib, a potent inhibitor of TRK, ROS1, and ALK, exhibits significantly greater penetration into the central nervous system (CNS) compared to other TRK inhibitors like larotrectinib and the ROS1/ALK inhibitor crizotinib. This enhanced CNS activity is attributed to its weak interaction with P-glycoprotein (P-gp), a key efflux transporter at the blood-brain barrier that limits the brain distribution of many drugs.
Entrectinib's ability to effectively cross the blood-brain barrier and achieve therapeutic concentrations in the brain and cerebrospinal fluid (CSF) translates to robust clinical activity against primary and metastatic CNS tumors harboring NTRK, ROS1, or ALK gene fusions.[1][2] In contrast, larotrectinib and crizotinib are strong P-gp substrates, leading to poor CNS exposure and limited intracranial efficacy.[3][4]
Comparative Analysis of CNS Penetration
Preclinical studies in various animal models consistently demonstrate entrectinib's superior ability to penetrate the CNS compared to larotrectinib and crizotinib. Key metrics such as the brain-to-plasma concentration ratio and the cerebrospinal fluid (CSF)-to-unbound plasma concentration ratio highlight this significant difference.
| Parameter | Entrectinib | Larotrectinib | Crizotinib | Species | Study Type | Citation |
| Brain-to-Plasma Ratio | 0.4 | - | - | Mouse | Repeated Dose | [1] |
| 0.6 - 1.5 | - | - | Rat | Repeated Dose | [1][3] | |
| 1.4 - 2.2 | - | - | Dog | Repeated Dose | [1] | |
| CSF-to-Unbound Plasma Ratio (CSF/Cu,p) | >0.2 | ~0.03 | ~0.03 | Rat | Intravenous Infusion | [3][5][6] |
| Apical Efflux Ratio (AP-ER) | 1.1 - 1.15 | ≥2.8 | ≥2.8 | In Vitro | P-gp Overexpressing Cells | [3][5][6] |
Note: A lower Apical Efflux Ratio (AP-ER) indicates a weaker interaction with the P-gp efflux pump, suggesting better potential for CNS penetration.
The Role of P-glycoprotein in CNS Penetration
The P-glycoprotein (P-gp) efflux transporter, encoded by the ABCB1 gene, is a critical component of the blood-brain barrier. It actively pumps a wide range of substrates out of the brain endothelial cells and back into the bloodstream, thereby limiting their CNS accumulation.
Figure 1: Mechanism of P-glycoprotein mediated drug efflux at the blood-brain barrier.
Entrectinib's weak substrate affinity for P-gp allows it to bypass this efflux mechanism, leading to sustained and clinically meaningful concentrations within the CNS.[3][7] In contrast, larotrectinib and crizotinib are readily pumped out of the brain by P-gp, resulting in suboptimal therapeutic levels in the CNS.[3]
Experimental Methodologies
The assessment of CNS penetration for these TRK inhibitors involved a combination of in vitro and in vivo experimental models.
In Vitro P-gp Substrate Assessment
A key in vitro method used to determine the interaction of these drugs with P-gp is the transcellular transport assay using P-gp-overexpressing cell lines, such as MDCK-MDR1 cells.[7][8]
Figure 2: Workflow for in vitro determination of P-gp interaction using a transcellular assay.
The Apical Efflux Ratio (AP-ER) is calculated to quantify the extent of P-gp-mediated efflux. A lower AP-ER, as observed with entrectinib, indicates a weaker substrate for P-gp.[3][5][6]
In Vivo Brain Distribution Studies
In vivo studies in animal models, primarily rats, are crucial for determining the physiological CNS penetration of drugs. These studies typically involve administering the drug and subsequently measuring its concentration in the plasma, brain tissue, and CSF over time.[9][10]
The key parameters derived from these studies are the brain-to-plasma ratio and the CSF-to-unbound plasma ratio, which provide a direct measure of a drug's ability to cross the blood-brain barrier and distribute into the CNS.[3][5][6]
TRK Signaling Pathway
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when fused to other genes, can act as oncogenic drivers in a wide range of tumors. Entrectinib and larotrectinib are designed to inhibit the signaling cascade initiated by these fusion proteins.
Figure 3: Simplified TRK signaling pathway and the inhibitory action of entrectinib.
Clinical Implications
The superior CNS penetration of entrectinib has significant clinical implications for patients with TRK fusion-positive cancers, as well as ROS1 or ALK fusion-positive non-small cell lung cancer, which have a high incidence of brain metastases.[2] Clinical studies have demonstrated that entrectinib can induce durable responses in patients with both primary and metastatic CNS tumors.[1][11] In a pooled analysis of clinical trials, entrectinib showed an intracranial objective response rate of 55% in patients with NTRK fusion-positive solid tumors and baseline CNS metastases.[12]
In contrast, the clinical utility of larotrectinib and crizotinib in patients with CNS disease is limited by their poor brain penetration.[4][13][14] While some intracranial activity has been reported with larotrectinib, it is generally less consistent and robust than that observed with entrectinib.[13][15] Crizotinib has well-documented poor CNS penetration, and the brain is a common site of disease progression in patients treated with this agent.[4][16][17]
Conclusion
References
- 1. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolving Therapeutic Landscape of ROS1-Positive Non-Small Cell Lung Cancer: An Updated Review [mdpi.com]
- 3. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical impact of crizotinib on central nervous system progression in ALK-positive non-small lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Larotrectinib Demonstrates CNS Efficacy in TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. onclive.com [onclive.com]
- 16. Isolated central nervous system progression on Crizotinib: An Achilles heel of non-small cell lung cancer with EML4-ALK translocation? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
In vivo comparison of Entrectinib and Larotrectinib in brain metastases models
A Comparative Guide for Researchers in Neuro-Oncology and Drug Development
The advent of targeted therapies has revolutionized the treatment landscape for cancers harboring specific genetic alterations. Among these, neurotrophic tyrosine receptor kinase (NTRK) gene fusions have emerged as actionable targets across various tumor types. For patients with brain metastases, a common and devastating complication of advanced cancer, the ability of a drug to effectively cross the blood-brain barrier is paramount. This guide provides an in vivo comparison of two leading TRK inhibitors, Entrectinib and Larotrectinib, focusing on their performance in preclinical brain metastases models.
Executive Summary
Both Entrectinib and Larotrectinib are potent inhibitors of TRK kinases and have demonstrated clinical efficacy in patients with TRK fusion-positive cancers. However, preclinical evidence suggests key differences in their ability to penetrate the central nervous system (CNS) and control intracranial disease. Entrectinib, designed for CNS activity, appears to have more favorable brain penetration properties due to its weaker interaction with the P-glycoprotein (P-gp) efflux pump compared to Larotrectinib.[1][2][3] This translates to robust antitumor activity in preclinical brain metastasis models. While Larotrectinib also shows CNS activity, direct comparative preclinical data in the same brain metastasis model is less reported. Clinical data, however, supports the efficacy of both agents in patients with CNS involvement.[4][5][6][7][8]
Data Presentation: Preclinical Efficacy in Brain Metastases
The following tables summarize key quantitative data from in vivo studies, highlighting the CNS activity of Entrectinib and Larotrectinib.
Table 1: CNS Penetration and P-glycoprotein Interaction
| Parameter | Entrectinib | Larotrectinib | Reference |
| Brain/Blood Ratio (Mouse) | 0.4 | - | [9] |
| Brain/Blood Ratio (Rat) | 0.6 - 1.0 | - | [9] |
| Brain/Blood Ratio (Dog) | 1.4 - 2.2 | - | [9] |
| Apical Efflux Ratio (P-gp substrate) | 1.1–1.15 (Weak substrate) | ≥2.8 (Strong substrate) | [1][2] |
| CSF/Unbound Plasma Conc. Ratio (Rat) | >0.2 | ~0.03 | [1][2][3] |
Table 2: In Vivo Efficacy in Intracranial Tumor Models
| Parameter | Entrectinib | Larotrectinib | Reference |
| Model | Intracranial ALK-fusion-driven lung cancer (Mouse) | - | [9] |
| Treatment | 10 days, oral | - | [9] |
| Median Survival | 57 days vs. 34 days (vehicle) | - | [9] |
| Model | Intracranial KM12-Luc colorectal tumor (TPM3-NTRK1) (Mouse) | - | [1][2] |
| Outcome | Strong tumor inhibition and full survival benefit | - | [1][2] |
Signaling Pathway Overview
Entrectinib and Larotrectinib both target the TRK signaling pathway, which, when constitutively activated by a gene fusion, drives tumor growth and survival. The diagram below illustrates the key downstream signaling cascades inhibited by these drugs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for establishing and evaluating brain metastases models for TRK inhibitor testing.
Intracranial Tumor Model with Entrectinib
This protocol is based on studies evaluating Entrectinib in an intracranial tumor mouse model.[1][2]
-
Cell Line: KM12-Luc, a human colorectal cancer cell line expressing a TPM3-NTRK1 fusion and engineered to express luciferase for bioluminescence imaging.
-
Animal Model: Female athymic nu/nu mice.
-
Intracranial Injection:
-
Anesthetize mice and secure them in a stereotactic frame.
-
Create a burr hole in the skull over the desired brain region (e.g., right cerebral hemisphere).
-
Using a Hamilton syringe, slowly inject approximately 30,000 KM12-Luc cells in a small volume (e.g., 2-5 µL) of sterile PBS into the brain parenchyma.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth via bioluminescence imaging (BLI) at regular intervals (e.g., twice weekly).
-
Administer D-luciferin intraperitoneally and image the mice using an in vivo imaging system.
-
-
Drug Administration:
-
Once tumors are established (detectable BLI signal), randomize mice into treatment and vehicle control groups.
-
Administer Entrectinib orally (e.g., by gavage) at the desired dose and schedule (e.g., daily or twice daily).
-
-
Efficacy Endpoints:
-
Tumor Burden: Quantify changes in bioluminescence signal over time.
-
Survival: Monitor mice daily and record survival. Euthanize mice when they meet predefined humane endpoints (e.g., significant weight loss, neurological symptoms).
-
Pharmacodynamics: At the end of the study, brain tissue can be harvested to assess target engagement (e.g., phosphorylation of TRK and downstream effectors) via methods like Western blotting or immunohistochemistry.
-
Conclusion
The preclinical data strongly suggest that Entrectinib possesses favorable pharmacokinetic properties for treating brain metastases, primarily due to its ability to evade P-gp-mediated efflux. This results in significant survival benefits in intracranial tumor models. While direct comparative in vivo preclinical data for Larotrectinib in the same brain metastasis models are not as readily available, clinical studies have demonstrated its efficacy in patients with CNS tumors. For researchers and drug developers, the choice between these agents in a preclinical setting may depend on the specific research question. For studies focused on maximizing CNS exposure and efficacy in brain metastases, Entrectinib presents a compelling profile based on the available preclinical evidence. Future head-to-head in vivo studies using standardized brain metastasis models are warranted to provide a more definitive comparison of these two important TRK inhibitors.
References
- 1. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 2. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTRK Fusions, from the Diagnostic Algorithm to Innovative Treatment in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Entrectinib and Other Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of acquired resistance to targeted therapies is paramount. This guide provides a comprehensive comparison of cross-resistance profiles between entrectinib, a potent TRK/ROS1/ALK inhibitor, and other tyrosine kinase inhibitors (TKIs). Supported by experimental data, this document aims to shed light on the mechanisms that drive resistance and inform the development of next-generation therapeutic strategies.
Entrectinib has demonstrated significant clinical activity in patients with tumors harboring NTRK, ROS1, or ALK gene fusions.[1][2] However, as with other targeted therapies, the emergence of resistance is a significant clinical challenge that can limit the duration of response.[3][4] This guide summarizes key findings from preclinical studies investigating the mechanisms of resistance to entrectinib and the extent of cross-resistance to other TKIs.
Quantitative Comparison of TKI Sensitivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of entrectinib and other TKIs in various cancer cell lines, including those with acquired resistance to entrectinib. This data provides a quantitative measure of cross-resistance.
| Cell Line | Genetic Alteration | TKI | IC50 (nM) - Parental | IC50 (nM) - Entrectinib-Resistant | Fold Change in Resistance | Reference |
| HCC78 | SLC34A2-ROS1 | Entrectinib | 10 | >1000 | >100 | [1][5] |
| HCC78 | SLC34A2-ROS1 | Crizotinib | 50 | >1000 | >20 | [1][5] |
| HCC78 | SLC34A2-ROS1 | Ceritinib | 20 | >1000 | >50 | [1][5] |
| HCC78 | SLC34A2-ROS1 | Lorlatinib | 5 | >1000 | >200 | [1][5] |
| KM12 | TPM3-NTRK1 | Entrectinib | 0.75 | - | - | [6] |
| KM12 | TPM3-NTRK1 | Foretinib | <10 | - | - | [7] |
| KM12 | TPM3-NTRK1 | Cabozantinib | <100 | - | - | [7] |
| KM12 | TPM3-NTRK1 | Larotrectinib | <100 | - | - | [7] |
| Ba/F3 | TPM3-NTRK1 | Entrectinib | - | - | - | [7] |
| Ba/F3 | TPM3-NTRK1 G595R | Entrectinib | - | High Resistance | - | [7] |
| Ba/F3 | TPM3-NTRK1 G667C | Entrectinib | - | High Resistance | - | [7] |
| Ba/F3 | TPM3-NTRK1 G667C | Cabozantinib | - | Sensitive | - | [7] |
Mechanisms of Resistance and Cross-Resistance Profiles
Acquired resistance to entrectinib can be broadly categorized into two main types: on-target alterations within the kinase domain of the target protein and activation of bypass signaling pathways that circumvent the need for the primary oncogenic driver.
On-Target Resistance: Kinase Domain Mutations
Mutations in the kinase domains of NTRK and ROS1 can prevent the binding of entrectinib, leading to resistance.
-
NTRK Fusions: In patients with NTRK fusion-positive cancers, acquired resistance to first-generation TRK inhibitors like entrectinib and larotrectinib can be mediated by mutations in the NTRK kinase domain.[8] Common mutations occur in the solvent front, gatekeeper residue, or the xDFG motif of the activation loop.[8] For instance, the G595R and G667C mutations in NTRK1 have been shown to confer resistance to entrectinib.[7][9] While the G595R mutation confers broad resistance to many TKIs, the G667C mutant retains sensitivity to cabozantinib.[7]
-
ROS1 Fusions: In ROS1-rearranged non-small cell lung cancer (NSCLC), the most common on-target resistance mutation is the G2032R solvent front mutation, which confers resistance to crizotinib and entrectinib.[10][11] Other mutations such as L2026M also limit the efficacy of entrectinib.[12] Next-generation ROS1 inhibitors like repotrectinib and taletrectinib have been designed to overcome some of these resistance mutations.[11][13]
Figure 1. On-target resistance to entrectinib via kinase domain mutations.
Bypass Signaling Pathway Activation
An alternative mechanism of resistance involves the activation of other signaling pathways that can drive tumor growth independently of the original oncogenic driver.
-
KRAS Mutations: In a preclinical study using the HCC78 ROS1-rearranged NSCLC cell line, acquired resistance to entrectinib was associated with the emergence of a KRAS G12C mutation.[1] This mutation leads to the activation of the MAPK signaling pathway, bypassing the need for ROS1 signaling.[1] The combination of entrectinib with a MEK inhibitor, such as selumetinib, was shown to resensitize the resistant cells to entrectinib.[1][14]
-
MET Amplification: Amplification of the MET gene is another established mechanism of resistance to TKIs.[4][15] In the context of entrectinib resistance in ROS1-rearranged NSCLC, MET amplification can lead to the activation of MET-driven downstream signaling.[15][16] Notably, crizotinib, which is also a potent MET inhibitor, has been shown to overcome entrectinib resistance mediated by MET amplification or polysomy.[3][4][16] The activation of the HGF/MET signaling pathway, often driven by hepatocyte growth factor (HGF) in the tumor microenvironment, can also induce resistance to entrectinib in both NTRK and ROS1-rearranged cancers.[6] This resistance can be reversed by MET inhibitors like capmatinib.[6]
Figure 2. Entrectinib resistance through bypass pathway activation.
Experimental Protocols
Generation of Entrectinib-Resistant Cell Lines
A common method to study acquired resistance in vitro is through the continuous exposure of cancer cell lines to escalating concentrations of the drug. For example, entrectinib-resistant HCC78 cells (HCC78ER) were established by treating the parental HCC78 cell line with increasing concentrations of entrectinib over several months, starting from 100 nM and ending with 5 µM.[14]
Cell Viability and Proliferation Assays
The sensitivity of cancer cells to different TKIs is typically assessed using cell viability or proliferation assays.
-
Cell Viability Assay (e.g., CCK-8): Cells are seeded in 96-well plates and treated with various concentrations of TKIs for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8), which is based on the reduction of a tetrazolium salt by cellular dehydrogenases.[5]
-
Proliferation Assay (e.g., BrdU incorporation): Cell proliferation can be measured by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside that is incorporated into newly synthesized DNA, during the S phase of the cell cycle.[5]
Figure 3. Workflow for assessing TKI cross-resistance in vitro.
Conclusion
The landscape of resistance to entrectinib is multifaceted, involving both on-target mutations and the activation of bypass signaling pathways. Understanding these mechanisms is critical for the rational design and sequencing of subsequent therapies. While entrectinib shows cross-resistance with some TKIs, particularly in the context of certain on-target mutations, there are opportunities to overcome resistance through the use of next-generation inhibitors or combination therapies that target the activated bypass pathways. Continued research into the molecular basis of resistance will be essential to improve outcomes for patients with NTRK, ROS1, and ALK-driven cancers.
References
- 1. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Crizotinib After Entrectinib Resistance Due to MET Polysomy in ROS1-Rearranged NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. How selecting best therapy for metastatic NTRK fusion-positive non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cases of ROS1-rearranged lung cancer: when to use crizotinib, entrectinib, lorlatinib, and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - Russo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Synergistic Strategies to Enhance Entrectinib Efficacy and Overcome Resistance
A Comparative Guide for Researchers and Drug Development Professionals
Entrectinib, a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases, has demonstrated significant clinical activity in patients with tumors harboring NTRK gene fusions and ROS1 rearrangements.[1][2] However, as with many targeted therapies, the development of acquired resistance can limit its long-term efficacy.[3][4] This guide provides a comparative overview of preclinical and clinical strategies exploring the synergistic effects of Entrectinib in combination with other therapeutic agents. These combinations aim to enhance its primary antitumor activity, overcome resistance mechanisms, and expand its therapeutic potential.
I. Combination with Conventional Chemotherapy
Preclinical studies have shown that Entrectinib can significantly enhance the efficacy of standard chemotherapy regimens in specific cancer models.
Entrectinib with Irinotecan and Temozolomide (Irino-TMZ) in Neuroblastoma
In TrkB-expressing neuroblastoma (NB) models, Entrectinib has been shown to work synergistically with the chemotherapeutic combination of Irinotecan and Temozolomide.[5][6] This combination leads to greater inhibition of tumor growth and improved survival in xenograft models compared to either treatment alone.[6][7]
Quantitative Data Summary
| Cell Line | Treatment | Outcome | Reference |
| SH-SY5Y-TrkB | Entrectinib + Irino-TMZ (in vitro) | Significantly enhanced growth inhibition compared to single agents or the Irino-TMZ combination alone. | [5][6] |
| SH-SY5Y-TrkB Xenograft | Entrectinib + Irino-TMZ (in vivo) | Significant inhibition of tumor growth and prolonged event-free survival (EFS) compared to vehicle control or Irino-TMZ alone (p < 0.0001 and p = 0.0012, respectively). | [5][6] |
Experimental Protocol: In Vivo Xenograft Study
-
Cell Line: SH-SY5Y human neuroblastoma cells stably transfected to express TrkB.
-
Animal Model: Athymic nu/nu mice.
-
Tumor Implantation: Subcutaneous injection of SH-SY5Y-TrkB cells.
-
Treatment Groups:
-
Vehicle Control
-
Entrectinib (60 mg/kg, administered orally twice daily)
-
Irinotecan-Temozolomide (Irino-TMZ)
-
Entrectinib + Irino-TMZ
-
-
Dosing Regimen: Entrectinib was formulated in 0.5% methylcellulose with 1% Tween 80.[6] Animals were treated for a specified duration once tumors reached a palpable size.
-
Endpoints: Tumor volume was measured regularly to assess tumor growth inhibition. Event-free survival (EFS) was monitored, with events typically defined as tumor volume reaching a predetermined size.[5][6]
-
Analysis: Western blot analysis of tumor samples was performed to confirm the inhibition of p-TrkB and downstream signaling proteins like p-Akt and p-Erk.[6]
Experimental Workflow: In Vivo Synergy Study
Caption: Workflow for in vivo assessment of Entrectinib and Irino-TMZ synergy.
II. Overcoming Resistance via Bypass Pathway Inhibition
A primary mechanism of acquired resistance to Entrectinib involves the activation of bypass signaling pathways that circumvent TRK/ROS1/ALK inhibition. Combining Entrectinib with inhibitors of these downstream pathways is a key strategy to restore drug sensitivity.
Entrectinib with MEK Inhibitors (Trametinib/Selumetinib)
Resistance to Entrectinib in both NTRK-fusion and ROS1-rearranged cancers can be driven by mutations (e.g., NTRK1 G595R, NTRK3 G623R) or the acquisition of co-mutations (KRAS G12C) that lead to the reactivation of the MAPK/ERK signaling pathway.[3] Preclinical and clinical evidence supports the combination of Entrectinib with MEK inhibitors like trametinib or selumetinib to overcome this resistance.[3][8][9]
Quantitative Data Summary
| Cancer Model | Resistance Mechanism | Combination Therapy | Outcome | Reference |
| ETV6-NTRK3 MASC (Patient) | NTRK3 G623R Solvent Front Mutation | Entrectinib + Trametinib | Achieved significant tumor regression (22% reduction) after progression on Entrectinib monotherapy. | [4][8] |
| ROS1-rearranged NSCLC (HCC78ER) | KRAS G12C Mutation | Entrectinib + Selumetinib | Resensitized resistant cells to Entrectinib in cell viability and colony formation assays. | [3][10] |
| Ba/F3 cells with NTRK mutations | TPM3-NTRKA G595R or ETV6-TRKC G623R | Entrectinib + Trametinib | Synergistically inhibited cell proliferation in vitro and tumor growth in vivo. | [8] |
Experimental Protocol: Cell Viability Assay for Synergy
-
Cell Lines: Entrectinib-sensitive parental cells (e.g., HCC78) and their derived Entrectinib-resistant sublines (e.g., HCC78ER).[9]
-
Compounds: Entrectinib and a MEK inhibitor (e.g., Selumetinib, 0.5 µM) dissolved in DMSO.[9]
-
Assay Method:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a dose range of Entrectinib alone or in combination with a fixed concentration of the MEK inhibitor.
-
After a 72-hour incubation period, cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay or similar colorimetric method.[9]
-
-
Analysis: The half-maximal inhibitory concentration (IC50) for Entrectinib is calculated for both the single-agent and combination treatment groups. A significant reduction in the IC50 value in the combination group indicates restored sensitivity. Synergy can be formally calculated using methods like the Chou-Talalay combination index (CI).
Signaling Pathway: Overcoming Resistance with MEK Inhibition
Caption: Entrectinib blocks TRK/ROS1, while MEK inhibitors block downstream ERK activation.
Entrectinib with MET Inhibitors
Resistance can also be induced by factors in the tumor microenvironment. The growth factor HGF (Hepatocyte Growth Factor) can activate its receptor, MET, leading to bypass signaling and resistance to Entrectinib in tumors with NTRK1 or ROS1 rearrangements.[11]
Quantitative Data Summary
| Cell Line | Resistance Induction | Combination Therapy | Outcome | Reference |
| KM12SM (NTRK1-rearranged) | HGF | Entrectinib + Capmatinib | Reversed HGF-induced Entrectinib resistance in vitro and in a co-culture xenograft model. | [11] |
| HCC78 (ROS1-rearranged) | HGF | Entrectinib + Capmatinib | Reversed HGF-induced Entrectinib resistance in vitro. | [11] |
Experimental Protocol: In Vitro HGF-Induced Resistance Model
-
Cell Lines: KM12SM (colon cancer, NTRK1-rearranged) and HCC78 (NSCLC, ROS1-rearranged).[11]
-
Compounds: Entrectinib, recombinant HGF, Capmatinib (MET inhibitor).
-
Assay Method:
-
Cells are seeded and treated with Entrectinib in the presence or absence of HGF.
-
In a parallel experiment, cells are co-treated with Entrectinib, HGF, and Capmatinib.
-
Cell viability is measured after 72 hours to determine the effect of HGF on Entrectinib's IC50 and whether Capmatinib can reverse this effect.
-
-
Analysis: Western blotting is used to confirm that HGF activates MET and its downstream pathways (e.g., AKT, ERK) and that Capmatinib effectively blocks this HGF-induced signaling in the presence of Entrectinib.[11]
Signaling Pathway: HGF/MET Bypass Mechanism
Caption: MET inhibition with Capmatinib blocks HGF-driven resistance to Entrectinib.
Conclusion
The synergistic combination of Entrectinib with other anti-cancer agents represents a promising strategy to enhance its therapeutic efficacy and address the challenge of acquired resistance. Combining Entrectinib with conventional chemotherapy, such as Irinotecan and Temozolomide, can augment its cytotoxic effects in sensitive tumor types like neuroblastoma. More critically for targeted therapy, combining Entrectinib with inhibitors of bypass signaling pathways, particularly MEK and MET inhibitors, has been shown to successfully re-sensitize resistant tumors. These findings underscore the importance of molecularly characterizing tumors at the time of progression to identify actionable resistance mechanisms and guide the rational selection of combination therapies. Further clinical investigation into these synergistic strategies is warranted to improve outcomes for patients with NTRK- and ROS1-altered malignancies.
References
- 1. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the safety profiles of Entrectinib and Larotrectinib in preclinical studies
For researchers and drug development professionals, understanding the nuances of preclinical safety profiles is paramount in the early stages of oncology drug evaluation. This guide provides a comparative analysis of the preclinical safety data for two prominent TRK inhibitors, Entrectinib and Larotrectinib, offering a side-by-side look at their toxicological profiles based on available non-clinical studies.
Entrectinib, a multi-kinase inhibitor targeting TRK, ROS1, and ALK, and Larotrectinib, a highly selective TRK inhibitor, have both shown significant promise in treating cancers with NTRK gene fusions. However, their distinct kinase inhibition profiles suggest potential differences in their preclinical safety and tolerability. This guide synthesizes available preclinical data to illuminate these differences for informed research and development decisions.
Quantitative Toxicology Data: A Comparative Overview
The following table summarizes key quantitative findings from preclinical toxicology studies of Entrectinib and Larotrectinib. It is important to note that direct head-to-head preclinical studies are limited, and this comparison is based on data from separate study reports and publications.
| Parameter | Entrectinib | Larotrectinib |
| Primary Kinase Targets | TRKA/B/C, ROS1, ALK | TRKA/B/C |
| Secondary Kinase Targets | JAK2, TNK2[1] | Minimal off-target activity reported |
| Animal Models in Toxicology Studies | Rats, Dogs, Mice[1][2] | Information not readily available in public documents |
| Key Preclinical Toxicities Observed | - Reversible QT prolongation[3] - Reversible effects on skin, liver, and hematopoietic system[3] - Effects on growth and development in juvenile rats[3] - Decreased prostate weight in male dogs | - Generally well-tolerated in preclinical models - Potential for hepatotoxicity (ALT/AST elevations)[4] |
| Genotoxicity | Not mutagenic in Ames assay. Potential for aneugenicity in vitro, but not observed in vivo.[5] | Information not readily available in public documents |
| Carcinogenicity | Carcinogenicity studies have not been conducted. | Carcinogenicity studies have not been conducted.[6] |
| Reproductive Toxicology | No effects on male and female reproductive organs in rats and dogs.[5] | Can cross the placenta in animal studies.[6] |
Experimental Protocols
Detailed experimental protocols for the preclinical safety and toxicology studies are often proprietary. However, based on regulatory submissions and publications, the general methodologies employed are outlined below.
General Toxicology Studies (for both Entrectinib and Larotrectinib)
-
Objective: To assess the potential toxicity of the drug candidate in relevant animal models after single and repeated doses.
-
Animal Models: Typically, two species are used, a rodent (e.g., Sprague-Dawley rats) and a non-rodent (e.g., Beagle dogs).
-
Dosing: The drug is administered orally once or twice daily for a specified duration (e.g., 14 days, 28 days, or longer for chronic studies). A range of doses is tested, including a control group, a low dose, an intermediate dose, and a high dose intended to identify a maximum tolerated dose (MTD).
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for any changes in appearance, behavior, and overall health.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed at baseline and at the end of the study.
-
Electrocardiography (ECG): To assess cardiovascular effects, including QT interval prolongation.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals to evaluate hematology, clinical chemistry (including liver and kidney function markers), and urinalysis parameters.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination to identify any pathological changes.
-
Juvenile Toxicology Studies (as conducted for Entrectinib)
-
Objective: To evaluate the potential toxic effects of the drug on developing organisms.
-
Animal Model: Typically conducted in juvenile rats.
-
Dosing: Dosing begins at a young age and continues through a defined period of development.
-
Parameters Monitored: In addition to the parameters in general toxicology studies, specific attention is paid to growth, developmental landmarks, and reproductive organ development.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and the process of preclinical safety evaluation, the following diagrams are provided.
Caption: Kinase inhibition profiles of Entrectinib and Larotrectinib.
Caption: A generalized workflow for preclinical safety assessment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The European Medicines Agency review of entrectinib for the treatment of adult or paediatric patients with solid tumours who have a neurotrophic tyrosine receptor kinase gene fusions and adult patients with non-small-cell lung cancer harbouring ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larotrectinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
Validating Entrectinib's On-Target Mechanism of Action Through Knockout and Target-Dependent Models
A Comparative Guide for Researchers
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting oncogenic fusions of TRKA/B/C, ROS1, and ALK in various cancers. A cornerstone of its preclinical validation lies in demonstrating its specific on-target activity. This guide provides a comparative analysis of Entrectinib's performance in cancer models with and without its intended targets, leveraging data from studies utilizing knockout, null-parental, and target-dependent cell lines and xenografts. This direct comparison is crucial for researchers and drug developers to objectively assess the drug's mechanism of action and its target-specific efficacy.
Quantitative Comparison of Entrectinib Activity
The following tables summarize the differential effects of Entrectinib on cancer models expressing its targets versus those lacking them (knockout/null models) or those not dependent on these specific oncogenic drivers. This data clearly illustrates that Entrectinib's potent anti-cancer activity is contingent on the presence of its targets.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | Primary Target | Target Status | Entrectinib IC50 (nM) | Reference |
| SH-SY5Y-TrkB | TrkB | Overexpressing | ~50 | [1] |
| SH-SY5Y (Parental) | TrkB | Null | >1000 | [1] |
| KM12 | TRKA | TPM3-TRKA Fusion | 17 | [2] |
| Ba/F3 | TRKA | TEL-TRKA Fusion | 2.8 | [2] |
| Ba/F3 (Parental) | TRKA | Null | >1000 | [2] |
| HCC78 | ROS1 | SLC34A2-ROS1 Fusion | 450 | [3] |
| Ba/F3 | ROS1 | TEL-ROS1 Fusion | 5 | [4] |
| Karpas-299 | ALK | NPM-ALK Fusion | 31 | [2] |
| SR-786 | ALK | NPM-ALK Fusion | 81 | [2] |
| Ba/F3 | ALK | EML4-ALK Fusion | 28 | [2] |
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | Primary Target | Treatment | Outcome | Reference |
| SH-SY5Y-TrkB | TrkB | Entrectinib | Significant tumor growth inhibition (p<0.0001) | [1] |
| SH-SY5Y (Parental) | TrkB | Entrectinib | No effect on tumor growth | [1] |
| KM12 (TRKA Fusion) | TRKA | Entrectinib (30, 60 mg/kg) | Tumor regression | [5] |
| Karpas-299 (ALK Fusion) | ALK | Entrectinib (30, 60 mg/kg) | Tumor regression | [2][6] |
| SR-786 (ALK Fusion) | ALK | Entrectinib (30 mg/kg) | Tumor eradication in 6/7 mice | [2][6] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs discussed, the following diagrams were generated using the DOT language.
Caption: Entrectinib's mechanism of action targeting the Trk/ROS1/ALK signaling pathways.
Caption: A generalized workflow for validating Entrectinib's on-target effects.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental findings. Below are summarized protocols for key assays used in the validation of Entrectinib's mechanism of action.
Generation of Knockout Cell Lines (CRISPR/Cas9)
This protocol provides a general framework for creating knockout cell lines to serve as negative controls in drug efficacy studies.
-
gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting an early exon of the target gene (e.g., NTRK1, NTRK2, NTRK3, ROS1, ALK) using a publicly available tool. Synthesize and clone the gRNA sequences into a Cas9 expression vector (e.g., pX459).
-
Transfection: Transfect the target cancer cell line with the gRNA/Cas9 plasmid using a suitable method, such as lipid-based transfection or electroporation.
-
Selection and Clonal Isolation: Select for transfected cells, for example, by using an antibiotic resistance marker present on the plasmid. Isolate single cells into individual wells of a 96-well plate to establish clonal populations.
-
Validation: Expand the clonal populations and screen for target gene knockout. This can be done by PCR amplification of the target region followed by Sanger sequencing to identify frameshift mutations, or by Western blot to confirm the absence of the target protein.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed both target-expressing and knockout/null-parental cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Entrectinib (and a vehicle control) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration.
Western Blot Analysis
This technique is used to detect the phosphorylation status of key proteins in the signaling pathways downstream of Entrectinib's targets.
-
Cell Lysis: Treat target-expressing and knockout/null cells with Entrectinib at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of Trk, ROS1, ALK, AKT, and ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of Entrectinib.
-
Cell Implantation: Subcutaneously inject target-expressing cells and knockout/null-parental cells into the flanks of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer Entrectinib (e.g., 30-60 mg/kg) or a vehicle control orally, once or twice daily.
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot). Compare the tumor growth curves between the different groups to determine the in vivo efficacy.
Conclusion
The experimental data derived from knockout and target-dependent cancer models provide compelling evidence for the on-target mechanism of action of Entrectinib. The stark contrast in efficacy between models with and without the intended molecular targets—TrkA/B/C, ROS1, and ALK—underscores the drug's specificity and its dependence on these oncogenic drivers for its potent anti-tumor activity. This validation is a critical component of the preclinical data package and provides a strong rationale for the clinical development of Entrectinib in patients with tumors harboring these specific genetic alterations. The methodologies outlined in this guide offer a robust framework for researchers to further investigate Entrectinib and other targeted therapies.
References
- 1. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Analysis of Entrectinib and Larotrectinib in TRK Fusion-Positive Cancers
For researchers, scientists, and drug development professionals, understanding the mechanisms of acquired resistance to targeted therapies is paramount. This guide provides a comprehensive comparative analysis of resistance mutations to two first-generation Tropomyosin Receptor Kinase (TRK) inhibitors, Entrectinib and Larotrectinib, which have revolutionized the treatment of cancers harboring NTRK gene fusions.
Entrectinib and Larotrectinib have demonstrated remarkable efficacy in patients with TRK fusion-positive solid tumors, irrespective of tumor histology. However, as with many targeted therapies, the emergence of acquired resistance limits the long-term durability of response for many patients.[1] This resistance is primarily driven by the acquisition of secondary mutations within the TRK kinase domain (on-target resistance) or the activation of alternative signaling pathways (off-target resistance).[2][3] A thorough understanding of these resistance mechanisms is critical for the development of next-generation TRK inhibitors and rational combination strategies to overcome treatment failure.
On-Target Resistance: Mutations in the TRK Kinase Domain
The most common mechanism of acquired resistance to both Entrectinib and Larotrectinib involves the development of point mutations within the ATP-binding pocket of the TRK kinase domain.[3][4] These mutations sterically hinder drug binding, thereby reducing the inhibitory activity of the drugs. The most frequently observed on-target resistance mutations fall into three main categories:
-
Solvent Front Mutations: These are the most prevalent class of resistance mutations.[5] Key examples include G595R in NTRK1, G639R in NTRK2, and G623R in NTRK3.[3] These substitutions of a small glycine residue with a bulkier arginine residue at the solvent front interfere with the binding of both Entrectinib and Larotrectinib.[6]
-
Gatekeeper Mutations: Mutations at the "gatekeeper" residue, which controls access to a hydrophobic pocket within the kinase domain, can also confer resistance. The most commonly reported gatekeeper mutation is F589L in NTRK1.[3]
-
xDFG Motif Mutations: Alterations in the xDFG motif of the activation loop, such as G667C in NTRK1, can also lead to resistance, although these are less common than solvent front mutations.[6]
Off-Target Resistance: Activation of Bypass Signaling Pathways
In some cases, resistance emerges through the activation of alternative signaling pathways that bypass the need for TRK signaling to drive tumor growth and survival. These "off-target" mechanisms are independent of the TRK kinase itself and include:
-
Activation of the MAPK Pathway: Acquired mutations in downstream components of the MAPK pathway, such as BRAF V600E and KRAS G12D, have been identified in patients who have developed resistance to TRK inhibitors.[2][7]
-
MET Amplification: Amplification of the MET proto-oncogene, leading to the overproduction of the MET receptor tyrosine kinase, can also mediate resistance by providing an alternative growth signal.[2]
Quantitative Comparison of Inhibitor Potency
Preclinical studies using engineered cell lines have provided valuable quantitative data on the potency of Entrectinib and Larotrectinib against wild-type TRK fusions and various resistance mutations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a drug in inhibiting a specific biological or biochemical function.
| Target | Entrectinib IC50 (nM) | Larotrectinib IC50 (nM) | Reference |
| Wild-Type Fusions | |||
| TRKA | 0.3 - 1.3 | 23.5 - 49.4 | [4] |
| TRKB | 0.3 - 1.3 | 23.5 - 49.4 | [4] |
| TRKC | 0.3 - 1.3 | 23.5 - 49.4 | [4] |
| Solvent Front Mutations | |||
| NTRK1 G595R | >400-fold decrease | >600 | [4] |
| NTRK3 G623R | >400-fold decrease | >600 | [4] |
| Gatekeeper Mutations | |||
| NTRK1 F589L | <0.2 - 60.4 | >600 | [4] |
| NTRK3 F617I | <0.2 - 60.4 | >600 | [4] |
| xDFG Motif Mutations | |||
| NTRK1 G667C | 138 - 876 | >1500 | [4] |
Signaling Pathways and Resistance Mechanisms
The constitutive activation of TRK fusion proteins drives downstream signaling through several key pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the PLCγ pathway, promoting cell proliferation, survival, and differentiation.[8][9] Resistance mutations disrupt the ability of Entrectinib and Larotrectinib to inhibit this signaling cascade.
Experimental Protocols
Generation of Resistant Cell Lines
A common method to generate TRK inhibitor-resistant cell lines involves chronic exposure of a sensitive parental cell line harboring an NTRK fusion to escalating concentrations of the inhibitor.[7][10]
-
Cell Culture: Culture the parental NTRK fusion-positive cancer cell line in standard growth medium.
-
Initial Drug Exposure: Treat the cells with the TRK inhibitor (Entrectinib or Larotrectinib) at a concentration close to the IC50 value.
-
Dose Escalation: Gradually increase the concentration of the inhibitor in the culture medium as the cells adapt and resume proliferation. This process is typically carried out over several months.
-
Isolation of Resistant Clones: Once a population of cells demonstrates stable growth in the presence of a high concentration of the inhibitor, single-cell cloning can be performed to isolate individual resistant clones.
-
Characterization: The resulting resistant cell lines are then characterized to identify the underlying resistance mechanisms through methods such as next-generation sequencing to detect mutations in the NTRK gene or other cancer-related genes.
Cell Viability Assays
Cell viability assays are used to determine the cytotoxic effects of inhibitors on cancer cells.[11] The MTT or MTS assay is a colorimetric assay based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the TRK inhibitor for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Biochemical Kinase Assays
Biochemical kinase assays directly measure the enzymatic activity of the TRK kinase and its inhibition by compounds.[12] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format.
-
Reaction Setup: In a microplate, combine the recombinant TRK kinase enzyme, a specific substrate (e.g., a biotinylated peptide), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the TRK inhibitor to the reaction wells.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add a detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Signal Measurement: After incubation, measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each inhibitor concentration and determine the IC50 value.
Experimental Workflow for Resistance Analysis
The process of identifying and characterizing resistance mutations to TRK inhibitors typically follows a structured workflow.
Conclusion
The emergence of resistance to Entrectinib and Larotrectinib is a significant clinical challenge. A detailed understanding of the molecular mechanisms underlying this resistance, including both on-target mutations and off-target bypass pathways, is essential for the continued development of effective therapies for patients with TRK fusion-positive cancers. The comparative data and experimental methodologies presented in this guide provide a valuable resource for researchers and drug developers working to overcome TRK inhibitor resistance and improve patient outcomes. The development of next-generation TRK inhibitors, such as Repotrectinib and Selitrectinib, which are designed to be active against common resistance mutations, represents a promising path forward. Continued research into novel combination strategies will also be crucial to combat the diverse mechanisms of resistance.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. trkeducation.com [trkeducation.com]
- 5. insitro.com [insitro.com]
- 6. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Entrectinib: Assessing the Durability of Response Against Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Entrectinib's performance against other targeted inhibitors, supported by experimental data. We delve into the durability of response, mechanisms of action, and resistance profiles of Entrectinib versus Crizotinib, Lorlatinib, and Repotrectinib in the context of NTRK, ROS1, and ALK fusion-positive cancers.
Comparative Efficacy of Entrectinib and Other Inhibitors
The landscape of targeted therapy for cancers driven by NTRK, ROS1, and ALK gene fusions is rapidly evolving. Entrectinib, a potent inhibitor of these driver kinases, has demonstrated significant clinical activity. This section provides a quantitative comparison of Entrectinib's efficacy with other key inhibitors.
| Drug | Target | Trial | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DoR) (months) | Median Progression-Free Survival (PFS) (months) |
| Entrectinib | NTRK | STARTRK-1/2, ALKA | NTRK fusion-positive solid tumors | 57% - 61.2%[1][2] | 10.4 - 20.0[1][2] | 11.2 - 13.8[1][2] |
| ROS1 | STARTRK-1/2, ALKA | ROS1-positive NSCLC | 67.1% - 77%[1][3][4] | 15.7 - 24.6[3][4] | 15.7 - 19.0[1][4] | |
| Crizotinib | ROS1 | PROFILE 1001 | ROS1-positive NSCLC | 72%[5] | 24.7[5] | 19.3[5] |
| ALK | PROFILE 1001 | ALK-positive NSCLC | 65% | 11.3 | 10.9 | |
| Lorlatinib | ROS1 | Phase 1/2 (NCT01970865) | TKI-naïve ROS1+ NSCLC | 62%[6] | 25.3[6] | 21.0[6] |
| ROS1 | Phase 1/2 (NCT01970865) | Crizotinib-pretreated ROS1+ NSCLC | 35%[6] | 13.8[6] | 8.5[6] | |
| Repotrectinib | ROS1 | TRIDENT-1 | TKI-naïve ROS1+ NSCLC | 79%[7][8] | 34.1[7][8] | 35.7[7][8] |
| ROS1 | TRIDENT-1 | 1 prior ROS1 TKI, no chemo | 38%[7][8] | 14.8[7][8] | 9.0[7][8] |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the pivotal clinical trials is crucial for interpreting the comparative efficacy data. Below are summaries of the key experimental protocols.
Entrectinib: STARTRK-1, STARTRK-2, and ALKA-372-001 Integrated Analysis
-
Study Design: These were multicenter, open-label, single-arm Phase 1 and Phase 2 basket trials.[1][9]
-
Inclusion Criteria: Patients with locally advanced or metastatic solid tumors harboring NTRK1/2/3 or ROS1 gene fusions.[10][11] Patients with asymptomatic, untreated brain metastases were permitted.[9]
-
Exclusion Criteria: Prior treatment with TRK or ROS1 inhibitors (with some exceptions for crizotinib in ALK- or ROS1-rearranged NSCLC with CNS-only progression).[3][10]
-
Treatment: Entrectinib was administered orally once daily.[9]
-
Endpoints: The primary endpoints were Objective Response Rate (ORR) and Duration of Response (DoR). Secondary endpoints included Progression-Free Survival (PFS), overall survival, and intracranial efficacy.[1]
Crizotinib: PROFILE 1001
-
Study Design: A Phase 1, multicenter, single-arm, dose-escalation and expansion cohort study.[12][13]
-
Inclusion Criteria: Patients with advanced non-small cell lung cancer (NSCLC) harboring ROS1 rearrangements. Patients were required to have an ECOG performance status of 0-2 and measurable disease.[12][13]
-
Exclusion Criteria: Prior treatment with an ALK or c-MET inhibitor.[13]
-
Treatment: Crizotinib was administered orally at 250 mg twice daily.[12]
-
Endpoints: The primary efficacy outcome measures were ORR and DoR.[14]
Lorlatinib: Phase 1/2 Trial (NCT01970865)
-
Study Design: A multicenter, open-label, single-arm, Phase 1/2 trial.[15]
-
Inclusion Criteria: Patients aged ≥18 years with advanced ROS1-positive NSCLC, with or without CNS metastases, and an ECOG performance status of 2 or less.[15][16]
-
Exclusion Criteria: Included other cancer types, major surgery within 4 weeks, and uncontrolled high blood pressure.[16]
-
Treatment: Lorlatinib was administered orally once daily, with the Phase 2 dose established at 100 mg.[15]
-
Endpoints: Efficacy endpoints included ORR and DoR.[15]
Repotrectinib: TRIDENT-1
-
Study Design: A Phase 1/2, open-label, multicenter, first-in-human trial with dose escalation and expansion cohorts.[17][18]
-
Inclusion Criteria: Patients with advanced solid tumors harboring ROS1 fusions, including TKI-naïve and TKI-pretreated populations. Patients were required to have measurable disease and an ECOG performance status of ≤1.[17]
-
Treatment: Repotrectinib was administered orally, with the recommended Phase 2 dose being 160 mg once daily for 14 days, followed by 160 mg twice daily.[20]
-
Endpoints: The primary endpoint for Phase 2 was ORR. Key secondary endpoints included DoR and PFS.[18]
Signaling Pathways and Mechanisms of Action
The durability of response to kinase inhibitors is intrinsically linked to their mechanism of action and the signaling pathways they disrupt. Entrectinib and its comparators target key oncogenic driver kinases, leading to the inhibition of downstream signaling cascades that promote tumor growth and survival.
NTRK, ROS1, and ALK Signaling Pathways
NTRK, ROS1, and ALK gene fusions result in constitutively active chimeric proteins that drive oncogenesis through the activation of several downstream signaling pathways. These pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, are crucial for cell proliferation, survival, and differentiation.[2][7][21][22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. The Transcriptional Roles of ALK Fusion Proteins in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK signaling promotes resistance to TRK kinase inhibition in NTRK fusion-driven glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Crizotinib After Entrectinib Resistance Due to MET Polysomy in ROS1-Rearranged NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Entrectinib in children and young adults with solid or primary CNS tumors harboring NTRK, ROS1, or ALK aberrations (STARTRK-NG) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. STARTRK: Phase I/II Study of Entrectinib in Children and Young Adults with Aggressive Solid or Brain Tumors | St. Jude Care & Treatment [stjude.org]
- 12. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benefit-Risk Summary of Crizotinib for the Treatment of Patients With ROS1 Alteration-Positive, Metastatic Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xalkori.pfizerpro.com [xalkori.pfizerpro.com]
- 15. Lorlatinib in advanced ROS1-positive non-small-cell lung cancer: a multicentre, open-label, single-arm, phase 1-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. TRIDENT-1 Clinical Trial | AUGTYRO® (repotrectinib) for HCPs [augtyrohcp.com]
- 18. Bristol Myers Squibb - Updated Data from TRIDENT-1 Trial Show Durable Efficacy Benefits with Repotrectinib for Patients with Locally Advanced or Metastatic ROS1-Positive Non-Small Cell Lung Cancer [news.bms.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Repotrectinib for ROS1 Fusion–Positive Advanced NSCLC - The ASCO Post [ascopost.com]
- 21. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Reactome | Signaling by ALK fusions and activated point mutants [reactome.org]
In Vitro Kinase Inhibitory Profiles: A Comparative Analysis of Entrectinib and Crizotinib
This guide provides a detailed, data-driven comparison of the kinase inhibitory profiles of Entrectinib and Crizotinib, two clinically significant tyrosine kinase inhibitors (TKIs). The information is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform research and development efforts.
Overview of Inhibitors
Entrectinib is a potent, orally available inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3] It is a selective TKI designed to cross the blood-brain barrier, making it effective against primary and metastatic brain tumors.[2][4] Entrectinib functions by competitively inhibiting the ATP-binding sites of its target kinases, thereby blocking downstream signaling pathways crucial for cell growth and survival, such as the MAPK/ERK and PI3K/AKT pathways.[2][4]
Crizotinib is a receptor tyrosine kinase inhibitor that targets ALK, ROS1, and the hepatocyte growth factor receptor (HGFR, c-MET).[5][6][7] It was the first-in-class drug approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[5] Crizotinib acts as an ATP-competitive inhibitor, blocking the phosphorylation and activation of its target kinases.[7][8] This inhibition disrupts downstream signaling cascades, including the PI3K/AKT, MAPK, and JAK/STAT pathways, leading to reduced cell proliferation and tumor growth.[9][10]
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Entrectinib and Crizotinib against their primary kinase targets. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in vitro. Lower values indicate greater potency.
| Target Kinase | Entrectinib IC50 (nM) | Crizotinib IC50 (nM) | Assay Type | Reference |
| TRKA | 1 | >1000 (Inactive) | Biochemical | [11] |
| TRKB | 3 | >1000 (Inactive) | Biochemical | [11] |
| TRKC | 5 | >1000 (Inactive) | Biochemical | [11] |
| ROS1 | 7 | ~280* | Biochemical | [11] |
| ALK | 12 | ~20-50 | Biochemical | [7][11] |
| c-MET | >100 | ~10-20 | Biochemical | [7] |
| Ba/F3-TEL-ROS1 | 5 | 200 | Cell-based | [11] |
Note: The biochemical IC50 for Crizotinib against ROS1 is estimated based on the finding that Entrectinib is 40-fold more potent against ROS1 in a cell-based assay.[11] Crizotinib's primary targets are ALK and c-MET.[7]
Signaling Pathways and Mechanism of Action
Both Entrectinib and Crizotinib inhibit receptor tyrosine kinases that, when constitutively activated by genetic rearrangements (e.g., gene fusions), become potent oncogenic drivers.[3] By blocking the kinase activity at the cell membrane, these inhibitors prevent the activation of multiple downstream signaling pathways responsible for cell proliferation, survival, and growth.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for characterizing TKIs. The data presented in this guide are primarily derived from biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (Radiometric or Luminescence-Based)
This assay directly measures the catalytic function of a purified kinase and its inhibition by a compound.[12]
Objective: To determine the IC50 value of an inhibitor against a purified kinase enzyme.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate peptide by the kinase. Inhibition is measured as a decrease in substrate phosphorylation. Common methods include radiometric assays that use radiolabeled ATP (³²P or ³³P) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[11][12]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing appropriate salts, pH buffering agents (e.g., MOPS or HEPES), and cofactors (e.g., MgCl₂).[13]
-
Dilute the purified kinase enzyme to a predetermined optimal concentration in the reaction buffer.[13]
-
Prepare a solution containing the specific peptide substrate and ATP (either radiolabeled for radiometric assays or unlabeled for luminescence assays).[13]
-
Prepare serial dilutions of the inhibitor (e.g., Entrectinib or Crizotinib) in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Execution:
-
In a multi-well plate (e.g., 96- or 384-well), add the inhibitor dilutions. Include controls for 100% activity (DMSO vehicle only) and 0% activity (no enzyme).
-
Add the kinase enzyme to each well and incubate briefly to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.[14]
-
-
Signal Detection:
-
For Radiometric Assays: Stop the reaction by adding a solution like EDTA.[13] Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate. Wash away the unreacted radiolabeled ATP. Quantify the radioactivity on the membrane using a scintillation counter.
-
For Luminescence-Based Assays (e.g., Kinase-Glo®): Add the detection reagent, which contains luciferase. The amount of light produced is inversely proportional to the kinase activity (as active kinase consumes ATP). Measure luminescence using a plate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[14]
-
Cell-Based Kinase Inhibition Assay (Phosphorylation Assay)
This assay measures the ability of an inhibitor to block the activity of a target kinase within a living cell.
Objective: To determine the cellular potency of an inhibitor by measuring the phosphorylation of the target kinase or its downstream substrates.
Principle: Cancer cell lines that are dependent on a specific kinase (e.g., an ALK or ROS1 fusion) are treated with the inhibitor. The level of phosphorylation of the target kinase (autophosphorylation) or its downstream signaling proteins (e.g., AKT, ERK) is then quantified, typically by Western Blot or ELISA.[15][16][17] A reduction in phosphorylation indicates target inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
After treatment, wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Quantification (Western Blot):
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ALK).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.
-
Plot the normalized phosphorylation level against the inhibitor concentration to determine the cellular IC50.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro biochemical kinase inhibition assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Entrectinib used for? [synapse.patsnap.com]
- 3. Entrectinib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crizotinib.biz [crizotinib.biz]
- 9. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. assayquant.com [assayquant.com]
- 15. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
Entrectinib's Efficacy in the Face of Resistance to First-Generation TRK Inhibitors
A Comparative Guide for Researchers
The advent of Tropomyosin Receptor Kinase (TRK) inhibitors has marked a significant milestone in oncology, offering a tumor-agnostic treatment approach for patients with cancers harboring NTRK gene fusions. First-generation inhibitors, including entrectinib and larotrectinib, have demonstrated remarkable and durable responses. However, as with many targeted therapies, the emergence of acquired resistance limits their long-term efficacy. This guide provides a comparative analysis of entrectinib's performance in cell lines that have developed resistance to first-generation TRK inhibitors, supported by experimental data and detailed methodologies.
Mechanisms of Resistance to First-Generation TRK Inhibitors
Acquired resistance to TRK inhibitors like larotrectinib and entrectinib predominantly arises through two main mechanisms:
-
On-Target Mutations: These are genetic alterations within the NTRK gene itself that interfere with drug binding. The most common on-target mutations occur in the kinase domain at:
-
Solvent Front Residues: Mutations like NTRK1 G595R and NTRK3 G623R sterically hinder the binding of type I inhibitors.
-
Gatekeeper Residues: Mutations such as NTRK1 F589L can also reduce drug affinity.
-
xDFG Motif: Alterations in this motif can trigger a conformational switch that favors a drug-resistant state[1].
-
-
Off-Target Mechanisms (Bypass Signaling): In this scenario, the cancer cell activates alternative signaling pathways to circumvent its dependency on TRK signaling. This can involve:
It is crucial to note that entrectinib and larotrectinib are both classified as first-generation TRK inhibitors[4]. Therefore, cross-resistance is a significant clinical challenge, as mutations that confer resistance to one often affect the other[5].
Quantitative Comparison of Inhibitor Efficacy
The efficacy of a targeted inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process (like cell proliferation) by 50%. Lower IC50 values indicate higher potency.
The following table summarizes the IC50 values for entrectinib and other TRK inhibitors against both sensitive (wild-type) and resistant NTRK fusion-positive cell lines.
| Cell Line / Target | NTRK Fusion | Resistance Mutation | Compound | IC50 (µM) | Citation |
| Sensitive | |||||
| KM12SM | TPM3-NTRK1 | Wild-Type | Entrectinib | < 1 | [6] |
| TRKA Enzyme | N/A | Wild-Type | Entrectinib | 0.002 | [4] |
| TRKB Enzyme | N/A | Wild-Type | Entrectinib | 0.00057 | [4] |
| TRKC Enzyme | N/A | Wild-Type | Entrectinib | 0.0011 | [4] |
| Resistant | |||||
| M3B | TPM3-NTRK1 | G595R | Entrectinib | > 1 | [6] |
| Patient-derived | LMNA-NTRK1 | G667C | Entrectinib | Resistant (Value not specified) | [7] |
Note: Data for direct head-to-head IC50 comparisons of larotrectinib and entrectinib in the same resistant cell lines are limited in publicly available literature. The data indicates that solvent front mutations like G595R confer significant resistance to entrectinib.
Signaling Pathways & Resistance Mechanisms
To understand the impact of these inhibitors, it is essential to visualize the underlying molecular pathways.
Caption: Constitutively active NTRK fusion proteins drive downstream signaling through the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways, promoting cell proliferation and survival[8][9].
Caption: A solvent front mutation (e.g., G595R) in the TRK kinase domain alters its conformation, preventing entrectinib from binding effectively and allowing signaling to continue[6][7].
References
- 1. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. Inhibition of EGFR and MEK surmounts entrectinib resistance in a brain metastasis model of NTRK1‐rearranged tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preclinical evidence supporting the clinical use of Entrectinib over other TKIs
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for cancers driven by specific genetic alterations, Entrectinib has emerged as a potent and versatile tyrosine kinase inhibitor (TKI). Its clinical utility is underpinned by a wealth of preclinical evidence demonstrating its efficacy against tumors harboring fusions of the neurotrophic tyrosine receptor kinase (NTRK1/2/3), ROS proto-oncogene 1 (ROS1), and anaplastic lymphoma kinase (ALK) genes. This guide provides a comprehensive comparison of the preclinical performance of Entrectinib against other TKIs, supported by experimental data, to inform ongoing research and drug development efforts.
Superior Potency and Broad-Spectrum Activity
Entrectinib is a selective inhibitor of the TRKA/B/C, ROS1, and ALK receptor tyrosine kinases.[1] Preclinical studies have consistently demonstrated its high potency against these targets. In cellular anti-proliferative studies, entrectinib showed a 36-fold greater potency against ROS1 compared to crizotinib.[1]
Table 1: Comparative in vitro Potency (IC50, nM) of Entrectinib and Other TKIs against Wild-Type Kinases
| Kinase | Entrectinib | Crizotinib | Lorlatinib | Repotrectinib | Larotrectinib | Alectinib | Ceritinib | Brigatinib |
| ROS1 | 0.052 µM¹¹ | 0.156 µM¹¹ | 0.009 µM¹¹ | <0.2 nM [2][3] | - | - | 0.412 µM¹¹ | - |
| TRKA | <0.2 nM [2][3] | - | - | <0.2 nM [2][3] | <0.2 nM³ | - | - | - |
| TRKB | <0.2 nM [2][3] | - | - | <0.2 nM [2][3] | - | - | - | - |
| TRKC | <0.2 nM [2][3] | - | - | <0.2 nM [2][3] | <0.2 nM³ | - | - | - |
| ALK | - | - | - | 27 nM² | - | - | - | 10 nM¹⁶ |
Data compiled from multiple preclinical studies.[2][3][4][5] Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Overcoming Resistance: A Key Preclinical Differentiator
A critical challenge in targeted cancer therapy is the emergence of resistance mutations. Preclinical evidence strongly supports Entrectinib's activity against a range of mutations that confer resistance to other TKIs.
Table 2: Comparative in vitro Potency (IC50, nM) against Key Resistance Mutations
| Kinase Mutation | Entrectinib | Crizotinib | Lorlatinib | Repotrectinib | Ceritinib | Brigatinib |
| ROS1 G2032R | Resistant² | Resistant² | 160.7 nM[2][3] | 3.3 nM [2][3] | Resistant² | Resistant² |
| ROS1 D2033N | Resistant² | Resistant² | 3.3 nM² | 1.3 nM ² | Resistant² | Resistant² |
| TRKA G595R | Resistant³ | - | - | 0.4 nM ³ | - | - |
| TRKC G623R | Resistant³ | - | - | 0.2 nM ³ | - | - |
| ALK G1202R | - | - | 41.5 nM² | 63.6 nM² | - | 184 nM ²¹ |
Data compiled from multiple preclinical studies.[2][3][6] Note: "Resistant" indicates that the IC50 value was significantly higher than clinically achievable concentrations.
As shown in the table, while Entrectinib shows limited activity against the common ROS1 G2032R solvent front mutation, next-generation inhibitors like Repotrectinib demonstrate potent inhibition.[2][3] However, for NTRK fusions, both Entrectinib and Larotrectinib are susceptible to resistance mutations like G595R in TRKA and G623R in TRKC, where Repotrectinib again shows superior preclinical activity.[3] In the context of ALK fusions, Brigatinib and Lorlatinib are notable for their activity against the recalcitrant G1202R mutation.[2][6]
Superior Central Nervous System (CNS) Penetration
Metastasis to the brain is a common and challenging complication in patients with NTRK, ROS1, or ALK fusion-positive cancers. The ability of a TKI to cross the blood-brain barrier (BBB) is therefore a crucial determinant of its clinical efficacy. Preclinical models have consistently demonstrated Entrectinib's excellent CNS penetration.
Entrectinib is a weak substrate of the P-glycoprotein (P-gp) efflux pump, a key mechanism that limits the brain penetration of many drugs.[7][8] This contrasts with crizotinib and larotrectinib, which are strong P-gp substrates.[7][8]
Table 3: Preclinical CNS Penetration of Entrectinib and Other TKIs
| TKI | Brain/Blood Ratio | CSF/Cu,p Ratio | P-gp Substrate |
| Entrectinib | 0.4 (mouse), 0.6-1.0 (rat), 1.4-2.2 (dog)[9][10] | >0.2 [7][8][11] | Weak[7][8] |
| Crizotinib | - | ~0.03[7][8][11] | Strong[7][8] |
| Larotrectinib | - | ~0.03[7][8][11] | Strong[7][8] |
CSF/Cu,p Ratio: Cerebrospinal fluid to unbound plasma concentration ratio.
In a mouse model of intracranial ALK-fusion-driven lung cancer, Entrectinib treatment led to a significant survival benefit (57 days vs. 34 days for control).[9][10]
Signaling Pathways and Experimental Workflows
The oncogenic activity of ALK, ROS1, and NTRK fusion proteins is driven by the constitutive activation of downstream signaling pathways that promote cell proliferation and survival. Understanding these pathways is crucial for rational drug design and for identifying potential mechanisms of resistance.
Caption: ALK Signaling Pathway
Caption: ROS1 Signaling Pathway
Caption: NTRK Signaling Pathway
The preclinical evaluation of TKIs typically follows a standardized workflow to assess their potency, selectivity, and in vivo efficacy.
Caption: Preclinical TKI Evaluation Workflow
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of Entrectinib and other TKIs.
Biochemical Kinase Activity Assay (LanthaScreen™ Kinase Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Principle: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the inhibition of kinase activity by detecting the phosphorylation of a substrate. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and a fluorescein acceptor on the substrate into close proximity, resulting in a FRET signal.
-
Procedure:
-
A reaction mixture containing the kinase, a fluorescein-labeled substrate, and ATP is prepared in a 384-well plate.
-
The test compound (e.g., Entrectinib) is added in a serial dilution.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
A solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added.
-
After another incubation period (e.g., 30-60 minutes), the plate is read on a TR-FRET-compatible plate reader.
-
The IC50 value is calculated from the dose-response curve of the inhibitor.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light produced is directly proportional to the amount of ATP present, which in turn is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in a 96-well or 384-well plate and treated with various concentrations of the TKI.
-
After a set incubation period (e.g., 72 hours), the plate is equilibrated to room temperature.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.
-
The contents are mixed on an orbital shaker for a few minutes to induce cell lysis.
-
The plate is incubated at room temperature for approximately 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a luminometer.
-
The IC50 value is determined from the dose-response curve.
-
In Vivo Intracranial Tumor Model
This model is used to evaluate the efficacy of a TKI against brain tumors or brain metastases.
-
Principle: Human cancer cells with the desired genetic alteration (e.g., ALK fusion) are stereotactically injected into the brains of immunocompromised mice. This creates an orthotopic tumor model that more closely mimics the human disease, including the presence of the blood-brain barrier.
-
Procedure:
-
A suspension of cancer cells is prepared.
-
Immunocompromised mice (e.g., nude or SCID mice) are anesthetized.
-
Using a stereotaxic frame, a small burr hole is drilled in the skull at a precise location.
-
A specific volume of the cell suspension is slowly injected into the brain parenchyma using a Hamilton syringe.
-
The burr hole is sealed, and the scalp is sutured.
-
Once tumors are established (monitored by bioluminescence imaging if cells are engineered to express luciferase), mice are randomized into treatment and control groups.
-
The TKI is administered orally or via another appropriate route for a specified duration.
-
Tumor growth is monitored, and survival is recorded. Efficacy is assessed by comparing tumor volume and survival between the treated and control groups.
-
Conclusion
The preclinical data presented in this guide strongly support the clinical use of Entrectinib as a potent and CNS-penetrant TKI for the treatment of NTRK, ROS1, and ALK fusion-positive cancers. Its broad activity, including against some resistance mutations, and its favorable CNS pharmacokinetic profile provide a solid rationale for its continued investigation and clinical application. However, the emergence of resistance remains a challenge, highlighting the need for the development of next-generation inhibitors like Repotrectinib, which show promise in overcoming some of the limitations of earlier TKIs. This comparative guide provides a valuable resource for researchers and clinicians working to advance the field of targeted cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cancer Discovery Highlights Potent Effects of TP Therapeutics’ Novel, Lead Investigational Compound Repotrectinib in Tumors Harboring ROS1, TRK or ALK Fusions with Solvent Front Mutations - BioSpace [biospace.com]
- 3. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naïve anaplastic lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken option - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Emzeltrectinib: A Guide for Laboratory Professionals
The proper handling and disposal of targeted therapies like Emzeltrectinib are critical for ensuring personnel safety and environmental protection. As a potent antineoplastic agent, this compound is classified as a hazardous drug, necessitating strict adherence to established safety protocols and waste management regulations. This guide provides detailed procedures for the safe disposal of this compound in a research and development setting.
This compound Hazard Profile
This compound presents several health and environmental hazards that mandate careful handling and disposal. The following table summarizes the key hazard information derived from its Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
Personal Protective Equipment (PPE) and Handling
Before beginning any procedure involving this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
Required PPE:
-
Gloves: Double chemotherapy gloves are required. Ensure gloves are inspected for tears or punctures before use and changed regularly.[2]
-
Gown: A solid-front barrier gown should be worn.[2]
-
Eye Protection: Safety goggles with side-shields or a full-face shield are mandatory.[1][3]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[1][3]
Safe Handling Precautions:
-
Always handle this compound in a designated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[4]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Ensure an eye-wash station and safety shower are readily accessible.[1][3]
This compound Disposal Workflow
The proper disposal of this compound waste is governed by its classification as a hazardous substance. The following workflow outlines the decision-making and procedural steps for its disposal.
Caption: Workflow for the assessment, segregation, and disposal of this compound waste.
Step-by-Step Disposal Procedures
The disposal of this compound must comply with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[5][6] Healthcare and research facilities are often subject to the EPA's Subpart P regulations for managing hazardous waste pharmaceuticals.[7][8]
Methodology for Waste Segregation and Disposal:
-
Identify Waste Type: Differentiate between "trace" and "bulk" contaminated waste.
-
Trace Waste: Items that are empty and contain only a residue of the drug. This includes empty vials, syringes, IV bags, gloves, gowns, and absorbent pads used during handling.[9]
-
Bulk Waste: Items that are more than residually contaminated. This includes partially used vials, expired or unused this compound, and materials used to clean up spills.[2]
-
-
Containerize Waste:
-
Trace Waste: Dispose of all trace-contaminated disposable items, including needles and syringes, in a designated yellow chemotherapy waste container specifically marked for incineration.[2][9]
-
Bulk Waste: All bulk-contaminated waste, including unused or expired this compound, must be disposed of as hazardous chemical waste in a designated black RCRA hazardous waste container.[2] Do not mix this waste with other chemical wastes.
-
-
Spill Management:
-
In case of a spill, immediately alert personnel in the area.
-
Wear full PPE, including double gloves, a gown, eye protection, and a respirator.
-
Absorb liquids with a suitable material (e.g., diatomite, universal binders).[3]
-
Decontaminate the surface by scrubbing with alcohol or another appropriate deactivating agent.[3]
-
Collect all cleanup materials and contaminated items and place them in the black RCRA hazardous waste container.[1]
-
-
Final Disposal:
-
All waste containers (yellow and black) must be sealed and stored in a secure, designated area.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The ultimate disposal method for this compound and its associated waste must be high-temperature incineration at an EPA-approved hazardous waste facility.[6][7][10]
-
Crucially, do not dispose of this compound or its containers in the regular trash, and do not flush it down the sink or toilet. [7][11] Flushing hazardous pharmaceuticals is prohibited for healthcare facilities under EPA Subpart P and can lead to environmental contamination due to the drug's high aquatic toxicity.[1][7]
-
Regulatory Compliance and Institutional Policy
The following diagram illustrates the logical relationship between regulatory bodies, institutional policies, and laboratory procedures for hazardous drug disposal.
Caption: Hierarchy of regulations and policies for hazardous drug disposal in a laboratory setting.
It is the responsibility of every researcher, scientist, and drug development professional to be aware of and compliant with federal, state, and institutional regulations for hazardous waste management.[5][12] Always consult your institution's specific Standard Operating Procedures (SOPs) and EHS department for guidance on handling and disposing of this compound.
References
- 1. This compound|2223678-97-3|MSDS [dcchemicals.com]
- 2. web.uri.edu [web.uri.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. epa.gov [epa.gov]
- 9. onclive.com [onclive.com]
- 10. services.gov.krd [services.gov.krd]
- 11. mypcnow.org [mypcnow.org]
- 12. sandiegocounty.gov [sandiegocounty.gov]
Personal protective equipment for handling Emzeltrectinib
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Emzeltrectinib, a potent compound. Personal Protective Equipment (PPE) is the primary defense against accidental exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this substance in a laboratory setting.
Personal Protective Equipment (PPE) Recommendations
Consistent recommendations from multiple safety data sheets (SDS) emphasize a multi-layered approach to PPE to minimize exposure risk. The following table summarizes the required PPE for handling this compound. It is crucial to note that no specific occupational exposure limit values have been established for this compound.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1][2] | Protects eyes from splashes and airborne particles of the compound. |
| Hand Protection | Protective, chemical-resistant gloves.[1][2] | Prevents skin contact. Due to the absence of specific glove breakthrough data for this compound, it is advisable to use gloves rated for handling chemotherapy agents and to double glove. |
| Body Protection | Impervious clothing or lab coat.[1][2] | Protects skin from contamination. |
| Respiratory Protection | A suitable respirator should be used.[1][2] | Necessary when there is a risk of inhaling dust or aerosols, especially when handling the powdered form. |
Handling and Storage Procedures
Safe handling and storage are critical to prevent contamination and degradation of this compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
First Aid and Emergency Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
Spills and Disposal
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb liquid spills with an inert material (e.g., sand, earth).
-
For solid spills, carefully scoop the material to avoid creating dust.
-
Collect the spilled material in a sealed container for disposal.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
